Methyl 3-hydroxy-4-methylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-hydroxy-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-3-4-7(5-8(6)10)9(11)12-2/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSINTLJUNXLLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3556-86-3 | |
| Record name | methyl 3-hydroxy-4-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 3-hydroxy-4-methylbenzoate chemical properties
An In-depth Technical Guide to the Chemical Properties of Methyl 3-hydroxy-4-methylbenzoate
Core Identification and Structure
This compound is an organic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals and fragrances.[1] Its structure, featuring a benzene ring substituted with hydroxyl, methyl, and methyl ester groups, provides multiple reaction sites, making it a versatile building block in organic chemistry. The primary identifiers for this compound are cataloged as CAS Number 3556-86-3 and molecular formula C9H10O3.[1][2]
Physicochemical Properties
This compound is typically a colorless to light yellow solid at room temperature, a characteristic corroborated by its melting point.[1] It is sparingly soluble in water but demonstrates good solubility in organic solvents such as ethanol and ether.[1] These properties are critical for selecting appropriate solvent systems for reactions and purification processes.
| Property | Value | Source |
| Molecular Formula | C9H10O3 | [1][2] |
| Molar Mass | 166.17 g/mol | [1][3] |
| Melting Point | 119.0 - 120.5 °C | [1] |
| Boiling Point | 294.6 ± 20.0 °C (Predicted) | [1] |
| Density | 1.169 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in ethanol, ether; slightly soluble in water, acetone, chloroform. | [1] |
Spectroscopic Profile
While comprehensive, experimentally verified spectral data for this compound is not widely available in public repositories, its structure allows for a reliable prediction of its spectroscopic features. The following analysis is based on established principles of spectroscopy and data from structurally related compounds, such as its parent acid, 3-hydroxy-4-methylbenzoic acid.[4]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the ester methyl protons (-OCH₃) around 3.8-3.9 ppm, a singlet for the aromatic methyl protons (-CH₃) around 2.2-2.3 ppm, and a singlet for the phenolic hydroxyl proton (-OH) with a variable chemical shift depending on solvent and concentration. The three aromatic protons should appear as distinct signals in the aromatic region (approx. 6.8-7.8 ppm), with splitting patterns dictated by their coupling constants.
-
¹³C NMR: The carbon NMR would reveal nine distinct carbon signals. The ester carbonyl carbon would be the most downfield signal (around 167 ppm). The aromatic carbons would appear in the 110-160 ppm range, with the carbon attached to the hydroxyl group being the most deshielded among them. The ester methyl and aromatic methyl carbons would have characteristic upfield shifts (approx. 52 ppm and 20 ppm, respectively).
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the hydroxyl (O-H) stretch around 3300-3500 cm⁻¹. A strong, sharp peak corresponding to the ester carbonyl (C=O) stretch would be prominent around 1680-1710 cm⁻¹. Additional key signals would include C-O stretching vibrations (1200-1300 cm⁻¹) and aromatic C-H stretching (around 3000-3100 cm⁻¹).
-
Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a molecular ion (M⁺) peak at m/z = 166. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 135, and the loss of the entire carbomethoxy group (-COOCH₃) to yield a fragment at m/z = 107.
Synthesis and Reactivity
Synthesis Protocol: Fischer Esterification
The most direct and common method for preparing this compound is the Fischer esterification of its parent carboxylic acid, 3-hydroxy-4-methylbenzoic acid.[1] This acid-catalyzed reaction with methanol is a classic, equilibrium-driven process.
Expertise & Rationale:
-
Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.
-
Equilibrium Control: The reaction is reversible. To drive the equilibrium towards the product (the ester), Le Châtelier's principle is applied by using a large excess of one of the reactants. Methanol is typically used in excess as it is inexpensive and can also serve as the reaction solvent.
-
Workup: The post-reaction workup involves neutralization with a weak base like sodium bicarbonate (NaHCO₃). This step is crucial to quench the acid catalyst and remove any unreacted carboxylic acid by converting it to its water-soluble sodium salt, simplifying the purification of the final ester product.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 3-hydroxy-4-methylbenzoic acid (1.0 eq).
-
Reagents: Add an excess of methanol (e.g., 10-20 eq), ensuring the starting material is fully dissolved.
-
Catalysis: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq) to the solution while stirring.
-
Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine to remove residual water.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.
Core Reactivity
The functionality of this compound makes it a versatile substrate for further chemical modification.
-
Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be readily deprotonated by a base. The resulting phenoxide is a potent nucleophile, enabling reactions like Williamson ether synthesis (O-alkylation) to produce ether derivatives. This site can also be acylated to form esters.
-
Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution. The hydroxyl group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. The ester group is a meta-director. The combined directing effects make positions 2 and 6 (ortho to the hydroxyl group) the most likely sites for substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions.
-
Ester Group: The ester functionality can undergo hydrolysis under acidic or basic conditions to revert to the parent carboxylic acid. It can also be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Applications in Research and Development
This compound is primarily utilized as a chemical intermediate.[1] In the pharmaceutical industry, its structural motif is a component of more complex active pharmaceutical ingredients (APIs). The presence of three distinct functional groups that can be selectively modified makes it an ideal starting material or building block for constructing drug candidates.[1] For example, related structures like methyl 3-hydroxy-4-methoxybenzoate are used in the synthesis of targeted cancer therapies like Gefitinib, highlighting the importance of this chemical scaffold in medicinal chemistry.[5] In the fragrance industry, it can be used as a precursor to synthesize aromatic compounds with specific scent profiles.[1]
Safety and Handling
While generally considered a low-toxicity compound, standard laboratory safety protocols must be followed during its handling.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid contact with skin and eyes.[1] In case of contact, rinse the affected area thoroughly with water.[1] Minimize dust generation and inhalation.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Keep away from sources of ignition and strong oxidizing agents.[1]
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
For comprehensive hazard information, including GHS classifications and first-aid measures, always consult the supplier-specific Safety Data Sheet (SDS) before use.
References
- Methyl 3-hydroxy-4-methylbenzo
- Methyl 3-hydroxy-4-methoxybenzoate | C9H10O4 | CID 4056967 - PubChem.
- This compound | C9H10O3 | CID 354091 - PubChem.
- Methyl 4-hydroxy-3-methylbenzoate | C9H10O3 | CID 11240684 - PubChem.
- RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
- Synthesis of methyl 3-hydroxybenzo
Sources
An In-depth Technical Guide to Methyl 3-hydroxy-4-methylbenzoate (CAS 3556-86-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-hydroxy-4-methylbenzoate, with the CAS registry number 3556-86-3, is a substituted aromatic ester that serves as a valuable building block in organic synthesis. Its unique trifunctional structure, incorporating a methyl ester, a phenolic hydroxyl group, and a methyl group on the benzene ring, makes it a versatile intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via Fischer esterification, its analytical characterization, and its emerging applications in medicinal chemistry and drug development.
Physicochemical Properties
This compound is a solid at room temperature with a melting point of 119.0-120.5 °C.[1] It is slightly soluble in acetone and chloroform.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3556-86-3 | N/A |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.17 g/mol | [1] |
| Melting Point | 119.0-120.5 °C | [1] |
| Boiling Point (Predicted) | 294.6 ± 20.0 °C | [1] |
| Density (Predicted) | 1.169 ± 0.06 g/cm³ | [1] |
| Flash Point | 181.2 °C | [1] |
| Solubility | Slightly soluble in acetone and chloroform | [1] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-Hydroxy-4-methylbenzoic acid. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of methanol.
Caption: Synthesis of this compound via Fischer Esterification.
Experimental Protocol: Fischer Esterification
This protocol details a standard laboratory procedure for the synthesis of this compound.
Materials:
-
3-Hydroxy-4-methylbenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Hydroxy-4-methylbenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirring solution.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of methanol using a rotary evaporator.
-
Pour the concentrated residue into a separatory funnel containing water and extract with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford a crystalline solid.
Analytical Characterization
The identity and purity of synthesized this compound are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the protons of the methyl group on the ring. The phenolic hydroxyl proton may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons (with variations in chemical shifts due to the substituents), the methyl carbon of the ester, and the methyl carbon attached to the ring.
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks are summarized in Table 2.
Table 2: Predicted FT-IR Spectral Data for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Phenolic) | 3500-3200 (broad) | Stretching vibration |
| C-H (Aromatic) | 3100-3000 | Stretching vibration |
| C-H (Aliphatic) | 3000-2850 | Stretching vibration |
| C=O (Ester) | ~1700 | Stretching vibration |
| C=C (Aromatic) | 1600-1450 | Ring stretching |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be observed at m/z = 166.17. Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).
Applications in Drug Development and Medicinal Chemistry
This compound and its precursor, 3-Hydroxy-4-methylbenzoic acid, are valuable intermediates in the synthesis of biologically active molecules. The functional groups on the aromatic ring provide handles for further chemical modifications, allowing for the construction of diverse molecular scaffolds.
Notably, derivatives of 3-Hydroxy-4-methylbenzoic acid have been utilized in the preparation of potent inhibitors of Tie-2 kinase, a receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels).[2] The inhibition of angiogenesis is a key strategy in cancer therapy to suppress tumor growth.[2] Furthermore, this class of compounds has been employed in the synthesis of inhibitors of phosphoinositide 3-kinases (PI3Ks), which are implicated in various cellular processes, including cell growth, proliferation, and survival, and are important targets in cancer research.[2]
While specific, publicly documented examples of this compound as a direct intermediate in the synthesis of a marketed drug are limited, its structural motif is of significant interest to medicinal chemists. The strategic placement of the hydroxyl, methyl, and methyl ester groups allows for the exploration of structure-activity relationships (SAR) in the design of novel therapeutic agents.
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a versatile and synthetically accessible building block with significant potential in the fields of organic synthesis and medicinal chemistry. Its straightforward preparation via Fischer esterification and the presence of multiple functional groups make it an attractive starting material for the synthesis of complex molecular targets. As research into novel therapeutic agents continues, the utility of such well-defined intermediates is expected to grow, paving the way for the development of new and improved pharmaceuticals.
References
- ChemBK.
- PubChem.
Sources
physical properties of Methyl 3-hydroxy-4-methylbenzoate
An In-depth Technical Guide to the Physical Properties of Methyl 3-hydroxy-4-methylbenzoate
Authored by a Senior Application Scientist
Introduction
This compound, with the CAS Number 3556-86-3, is an organic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals and as a component in fragrance formulations.[1] A thorough understanding of its physical properties is paramount for its effective application in research and development, ensuring purity, predicting behavior in various matrices, and designing robust synthetic routes. This guide provides a comprehensive overview of the key physical and spectral properties of this compound, supported by detailed experimental protocols for their validation.
1. Core Physicochemical Properties
The fundamental physical constants of a compound are the bedrock of its chemical identity. These properties dictate its state at ambient temperature, its volatility, and its bulk characteristics. The data presented below has been aggregated from verified chemical databases.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molar Mass | 166.17 g/mol | [1] |
| Melting Point | 119.0 - 120.5 °C | [1] |
| Boiling Point | 294.6 ± 20.0 °C (Predicted) | [1] |
| Density | 1.169 ± 0.06 g/cm³ (Predicted) | [1] |
| Flash Point | 181.2 °C | [1] |
| Vapor Pressure | 1.41E-05 mmHg at 25°C | [1] |
2. Solubility Profile
The solubility of this compound is a critical parameter for its use in solution-phase reactions, purification by recrystallization, and formulation.
-
High Solubility: The compound is readily soluble in ethanol and ether.[1]
-
Slight Solubility: It exhibits slight solubility in acetone and chloroform.[1]
-
Low Solubility: It is only slightly soluble in water.[1] This low aqueous solubility is typical for aromatic esters of this size that also possess a hydroxyl group capable of hydrogen bonding.
The interplay between the polar hydroxyl and ester groups and the nonpolar benzene ring and methyl group results in this mixed solubility profile, making solvent selection a key consideration in its handling and application.
3. Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For a compound like this compound, techniques such as NMR, IR, and Mass Spectrometry are indispensable for confirming its identity and purity.[2]
Experimental Methodologies: A Practical Approach
To ensure scientific integrity, the physical properties listed above must be verifiable through standardized laboratory procedures. The following protocols are designed to be self-validating and reflect best practices in chemical research.
Workflow for Physical Property Determination
The following diagram outlines the logical flow for characterizing a purified solid compound like this compound.
Caption: Workflow for the physical and spectral characterization of a solid compound.
Protocol 1: Melting Point Determination via Capillary Method
The melting point is a robust indicator of purity; a sharp melting range close to the literature value suggests a high-purity sample.
-
Objective: To determine the melting range of this compound.
-
Materials: Digital melting point apparatus, capillary tubes (one end sealed), spatula, mortar and pestle, and a sample of the compound.
-
Methodology:
-
Sample Preparation: Ensure the sample is completely dry. Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle. This ensures uniform heat distribution.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the powder down. A sample height of 2-3 mm is ideal.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a rough estimate.
-
Accurate Measurement: For an accurate reading, set the starting temperature to about 20 °C below the expected melting point (approx. 100 °C). Set the heating ramp rate to a slow 1-2 °C per minute. A slow ramp rate is critical to allow the sample and the thermometer to be in thermal equilibrium, preventing an artificially wide or high melting range.
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
-
Protocol 2: Qualitative Solubility Assessment
This protocol provides a systematic way to confirm the compound's solubility profile.
-
Objective: To qualitatively assess the solubility of this compound in various solvents.
-
Materials: Test tubes, vortex mixer, spatulas, sample compound, and a selection of solvents (e.g., deionized water, ethanol, ether, acetone, chloroform).
-
Methodology:
-
Solvent Addition: Add approximately 1 mL of a chosen solvent to a clean, dry test tube.
-
Sample Addition: Add approximately 10 mg of the compound to the test tube. This corresponds to a concentration of roughly 10 mg/mL.
-
Mixing: Vigorously mix the contents using a vortex mixer for 30 seconds.
-
Observation: Visually inspect the solution against a contrasting background.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Slightly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Repeat: Repeat the process for each solvent to build a comprehensive solubility profile.
-
Solvent Selection Logic for Recrystallization
The solubility data is crucial for purification via recrystallization. An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Sources
Methyl 3-hydroxy-4-methylbenzoate molecular structure
An In-depth Technical Guide to the Molecular Structure and Applications of Methyl 3-hydroxy-4-methylbenzoate
Authored by: A Senior Application Scientist
Introduction
This compound is an organic compound characterized by a substituted benzene ring. It serves as a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structural features, including a phenolic hydroxyl group, a methyl group, and a methyl ester, provide multiple reaction sites for chemical modification, making it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
The structural integrity and resulting chemical behavior of this compound are dictated by the interplay of its constituent functional groups attached to the aromatic core.
Structural Analysis
-
IUPAC Name: this compound[1]
-
Synonyms: 3-Hydroxy-p-toluic acid methyl ester, 3,4-Cresotic acid methyl ester
-
Molecular Weight: 166.17 g/mol [2]
The molecule consists of a benzene ring substituted at three positions:
-
A methyl ester group (-COOCH₃) at position 1. This group is electron-withdrawing through resonance and induction, deactivating the ring towards electrophilic substitution and directing incoming electrophiles to the meta position.
-
A hydroxyl group (-OH) at position 3. The hydroxyl group is a strong electron-donating group through resonance, activating the ring towards electrophilic substitution, and is an ortho-, para-director.
-
A methyl group (-CH₃) at position 4. The methyl group is a weak electron-donating group through induction, also activating the ring and directing ortho- and para-.
The combined electronic effects of these substituents create a unique reactivity profile for the aromatic ring, influencing its role in synthetic chemistry.
Physicochemical Properties
The physical characteristics of a compound are critical for its handling, purification, and application in various experimental setups.
| Property | Value | Source |
| CAS Number | 3556-86-3 | [2] |
| Melting Point | 119.0-120.5 °C | [2] |
| Boiling Point | 294.6 ± 20.0 °C (Predicted) | [2] |
| Density | 1.169 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Slightly soluble in water; Soluble in ethanol, ether, acetone, and chloroform. | [2] |
These properties indicate that this compound is a stable, solid compound under standard laboratory conditions. Its solubility profile is typical for moderately polar organic molecules, allowing for its use in a variety of solvent systems.
Synthesis and Reaction Pathways
The primary route for synthesizing this compound is through the esterification of its carboxylic acid precursor, 3-hydroxy-4-methylbenzoic acid. This two-step process is a foundational technique in organic synthesis.
Synthesis of 3-Hydroxy-4-methylbenzoic Acid
3-Hydroxy-4-methylbenzoic acid is a key intermediate.[3] While several methods exist for its synthesis, a common approach involves the modification of readily available starting materials like p-cresol or toluic acid derivatives. For instance, selective hydroxylation of 4-methylbenzoic acid can be achieved, though controlling regioselectivity is a key challenge. A more controlled synthesis involves the demethylation of 3-methoxy-4-methylbenzoic acid.[3] Another method involves the hydrolysis of a corresponding nitrile or the oxidation of 3-hydroxy-4-methylbenzyl alcohol. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction.[3]
Esterification to this compound
The conversion of 3-hydroxy-4-methylbenzoic acid to its methyl ester is typically accomplished via Fischer esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid in an excess of methanol. The acid catalyst, commonly sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Experimental Protocol: Fischer Esterification
This protocol is a representative procedure for the synthesis of methyl esters from carboxylic acids.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-hydroxy-4-methylbenzoic acid (1.0 eq).
-
Reagent Addition: Add a significant excess of anhydrous methanol (e.g., 10-20 eq), which serves as both a reagent and the solvent.
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]
-
Workup: After cooling to room temperature, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4]
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or diethyl ether.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization to yield pure this compound as a solid.[4]
The self-validating nature of this protocol lies in the monitoring by TLC, which confirms the consumption of the starting material and the formation of the product, and the final purification step, which yields a product with a sharp melting point consistent with literature values.
Spectroscopic Characterization
The molecular structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques. Below are the expected spectral characteristics.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton.
-
Aromatic Protons: Three signals in the aromatic region (~6.8-7.8 ppm), corresponding to the three protons on the benzene ring. Their splitting patterns (doublets, doublet of doublets) will be dictated by their coupling with neighboring protons.
-
Hydroxyl Proton: A broad singlet for the phenolic -OH proton, which can vary in chemical shift depending on concentration and solvent.
-
Ester Methyl Protons: A sharp singlet around 3.8-3.9 ppm corresponding to the three protons of the -COOCH₃ group.[5]
-
Ring Methyl Protons: A singlet around 2.2-2.4 ppm for the three protons of the -CH₃ group attached to the ring.[5]
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework.
-
Carbonyl Carbon: A signal in the downfield region (~165-170 ppm) for the ester carbonyl carbon.[5]
-
Aromatic Carbons: Six distinct signals in the aromatic region (~110-160 ppm), with carbons attached to oxygen appearing more downfield.
-
Ester Methyl Carbon: A signal around 52 ppm for the -OCH₃ carbon.[5]
-
Ring Methyl Carbon: A signal in the upfield region (~20 ppm) for the -CH₃ carbon.[5]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band around 1680-1720 cm⁻¹ corresponding to the ester carbonyl group.
-
C-O Stretch: Absorption bands in the 1100-1300 cm⁻¹ region for the C-O bonds of the ester and phenol.
-
Aromatic C-H and C=C Stretches: Signals characteristic of the aromatic ring.
-
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): A peak at m/z = 166, corresponding to the molecular weight of the compound.
-
Fragmentation: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃, m/z = 31) or the methyl formate radical.
-
Applications in Drug Development and Research
Hydroxybenzoic acid derivatives are prevalent scaffolds in medicinal chemistry. While specific, large-scale applications of this compound itself are not extensively documented in mainstream drug manufacturing, its structural motifs are of significant interest. For instance, the related compound Methyl 3-hydroxy-4-methoxybenzoate is a documented starting material for the synthesis of Gefitinib, an EGFR inhibitor used in cancer therapy.[6] This highlights the utility of the 3-hydroxy-4-substituted benzoate framework as a key building block.
The functional groups of this compound offer multiple avenues for derivatization:
-
Etherification: The phenolic hydroxyl group can be alkylated to introduce various side chains, a common strategy to modulate a molecule's solubility, lipophilicity, and binding affinity to biological targets.[7]
-
Ester Modification: The methyl ester can be hydrolyzed back to the carboxylic acid, which can then be coupled with various amines to form amides, a core reaction in the synthesis of many pharmaceuticals.
-
Ring Functionalization: The aromatic ring can undergo further electrophilic substitution, although the positions of substitution are governed by the existing groups.
These potential transformations make this compound a valuable starting point for creating libraries of novel compounds for screening in drug discovery programs.
Conclusion
This compound is a multifunctional organic compound whose value lies in its well-defined molecular structure. The strategic placement of hydroxyl, methyl, and methyl ester groups on an aromatic scaffold provides a versatile platform for synthetic chemists. A thorough understanding of its physicochemical properties, synthesis, and spectroscopic signature is essential for its effective use as an intermediate in the development of novel pharmaceuticals and other advanced materials. This guide provides the foundational knowledge required by researchers and scientists to harness the synthetic potential of this important chemical building block.
References
- ChemBK. (2024, April 9). This compound.
- PubChem - National Institutes of Health. This compound | C9H10O3 | CID 354091.
- PrepChem.com. Synthesis of methyl 3-hydroxybenzoate.
- MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
- The Royal Society of Chemistry. Supporting Information for: A practical and efficient method for the synthesis of esters from alcohols using HBr and H2O2.
Sources
An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-hydroxy-4-methylbenzoate in CDCl₃
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-hydroxy-4-methylbenzoate in deuterated chloroform (CDCl₃). As a vital analytical technique in organic chemistry and drug development, a thorough understanding of the ¹H NMR spectrum is crucial for structural elucidation, purity assessment, and quality control of this compound. This document, crafted from the perspective of a Senior Application Scientist, offers not just a theoretical prediction of the spectrum but also practical insights into the experimental workflow, ensuring both scientific rigor and field-proven applicability.
Introduction: The Significance of ¹H NMR in Characterizing this compound
This compound is a substituted aromatic ester with potential applications in medicinal chemistry and materials science. Its precise molecular structure dictates its chemical and biological properties. ¹H NMR spectroscopy is an unparalleled, non-destructive technique that provides detailed information about the chemical environment of hydrogen atoms within a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, we can confirm the identity and purity of this compound with a high degree of confidence.
This guide will first delve into a detailed theoretical prediction and analysis of the ¹H NMR spectrum of the title compound. This is followed by a robust, step-by-step experimental protocol for acquiring a high-quality spectrum in a laboratory setting.
Predicted ¹H NMR Spectrum of this compound in CDCl₃
The structure of this compound gives rise to a distinct set of signals in its ¹H NMR spectrum. The aromatic region, in particular, provides a unique fingerprint of the substitution pattern on the benzene ring. Below is a detailed analysis of the expected signals.
Molecular Structure and Proton Environments
To facilitate the spectral analysis, let's first visualize the molecular structure and label the chemically non-equivalent protons.
Caption: Molecular structure of this compound with key protons labeled.
Analysis of Chemical Shifts, Multiplicities, and Coupling Constants
The electronic effects of the substituents on the benzene ring—the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups, and the electron-withdrawing methoxycarbonyl (-COOCH₃) group—determine the chemical shifts of the aromatic protons.
-
Aromatic Protons (H₅, H₂, H₆):
-
H₅: This proton is ortho to the electron-donating methyl group and meta to the electron-donating hydroxyl group and the electron-withdrawing methoxycarbonyl group. It is expected to be the most shielded of the aromatic protons, appearing at the lowest chemical shift. It will be split by the adjacent H₆ into a doublet.
-
H₂: This proton is ortho to the electron-withdrawing methoxycarbonyl group and meta to the electron-donating hydroxyl group. This proton is expected to be significantly deshielded and will appear as a doublet due to coupling with H₆.
-
H₆: This proton is situated between H₅ and H₂ and is ortho to the hydroxyl group and meta to both the methyl and methoxycarbonyl groups. It will be split by both H₅ and H₂. Since the coupling constants are likely to be similar, it may appear as a triplet or, more accurately, a doublet of doublets.
-
-
Methyl Protons (-OCH₃ and Ar-CH₃):
-
-OCH₃: The three protons of the methyl ester group are in a shielded environment and will appear as a sharp singlet.
-
Ar-CH₃: The three protons of the methyl group attached to the aromatic ring will also appear as a singlet, typically at a lower chemical shift than the ester methyl group.
-
-
Hydroxyl Proton (-OH):
-
The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent purity. It typically appears as a broad singlet and may exchange with residual water in the solvent.
-
Summary of Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR data for this compound in CDCl₃.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ar-CH ₃ | ~2.2 - 2.4 | Singlet (s) | - | 3H |
| -OCH ₃ | ~3.8 - 4.0 | Singlet (s) | - | 3H |
| -OH | Variable (broad) | Singlet (s) | - | 1H |
| H ₅ | ~6.8 - 7.0 | Doublet (d) | ~8.0 | 1H |
| H ₆ | ~7.6 - 7.8 | Doublet of Doublets (dd) or Triplet (t) | J(H₆,H₅) ~8.0, J(H₆,H₂) ~2.0 | 1H |
| H ₂ | ~7.8 - 8.0 | Doublet (d) | ~2.0 | 1H |
Note: These are predicted values based on typical substituent effects and data from similar compounds. Actual experimental values may vary slightly.
Experimental Protocol for ¹H NMR Spectrum Acquisition
Achieving a high-quality ¹H NMR spectrum requires meticulous sample preparation and proper instrument parameterization. The following protocol is a self-validating system designed to yield reliable and reproducible results.
Sample Preparation
The quality of the NMR sample is paramount for obtaining a high-resolution spectrum.
-
Compound Purity: Ensure the this compound sample is of high purity. Impurities will introduce extraneous peaks, complicating spectral interpretation.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and appropriate solvent for this compound. Use a high-purity grade (≥99.8% D) to minimize the residual solvent peak.
-
Sample Concentration: Weigh approximately 5-10 mg of the compound directly into a clean, dry vial.[1]
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. Gently swirl the vial to ensure complete dissolution.
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: CDCl₃ typically contains a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). If not present, a small amount can be added, but care should be taken to avoid adding too much.[1]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 400 MHz | Higher field strength provides better signal dispersion and resolution. |
| Number of Scans (NS) | 8 - 16 | Sufficient to achieve a good signal-to-noise ratio for a moderately concentrated sample. |
| Relaxation Delay (D1) | 1 - 2 seconds | Allows for adequate relaxation of the protons between pulses, ensuring accurate integration. |
| Acquisition Time (AQ) | 3 - 4 seconds | Determines the digital resolution of the spectrum. |
| Pulse Width (P1) | Calibrated 90° pulse | Ensures uniform excitation of all protons. |
| Spectral Width (SW) | 12 - 16 ppm | Covers the expected range of chemical shifts for organic molecules. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Data Processing
Raw NMR data (the Free Induction Decay, or FID) must be processed to generate the final spectrum.
-
Fourier Transformation (FT): The FID is converted from the time domain to the frequency domain.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A flat baseline is essential for accurate integration.
-
Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.
-
Integration: The area under each peak is integrated to determine the relative number of protons.
-
Peak Picking: The chemical shift of each peak is accurately determined.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the experimental workflow.
Caption: A streamlined workflow for acquiring the ¹H NMR spectrum.
Conclusion
This in-depth technical guide has provided a comprehensive overview of the ¹H NMR spectrum of this compound in CDCl₃. By combining a detailed theoretical prediction with a robust experimental protocol, researchers, scientists, and drug development professionals are equipped with the necessary knowledge to confidently acquire, interpret, and utilize this critical analytical data. Adherence to the principles of scientific integrity and best practices outlined herein will ensure the generation of high-quality, reliable spectroscopic information essential for advancing research and development endeavors.
References
- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- University of Ottawa. (n.d.). NMR Sample Preparation.
- Massachusetts Institute of Technology. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare.
- Western University. (n.d.). NMR Sample Preparation.
- Wishart, D. S. (2008). NMR data processing. In The Encyclopedia of Nuclear Magnetic Resonance. John Wiley & Sons, Ltd. [Link]
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¹³C NMR chemical shifts for Methyl 3-hydroxy-4-methylbenzoate
An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of Methyl 3-hydroxy-4-methylbenzoate
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. Among its variants, ¹³C NMR spectroscopy is particularly powerful for elucidating the carbon framework of a molecule. This guide offers a detailed examination of the , a substituted aromatic ester of significant interest in synthetic and medicinal chemistry.
This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of spectral analysis for structural confirmation and characterization. We will explore the theoretical underpinnings of the chemical shifts, present predicted values based on empirical data and substituent effects, outline a robust experimental protocol for data acquisition, and provide a framework for spectral interpretation.
Predicted ¹³C NMR Spectrum of this compound
The structure and numbering scheme for this compound are as follows:
Caption: Workflow for ¹³C NMR experimental analysis.
Comparison with Analogous Compounds
To validate our predictions, we can compare them with the experimental ¹³C NMR data of structurally related molecules.
| Compound | C1 (ppm) | C3 (ppm) | C4 (ppm) | C7 (C=O) (ppm) | C8 (O-CH₃) (ppm) | C9 (Ar-CH₃) (ppm) | Reference |
| Methyl 3-hydroxybenzoate | 131.5 | 157.8 | 117.5 (C4/C6) | 167.0 | 52.3 | N/A | |
| 3-Hydroxy-4-methylbenzoic acid | 123.4 | 156.4 | 122.9 | 172.8 | N/A | 16.1 | |
| Methyl 4-hydroxybenzoate | 122.2 | 132.8 (C2/C6) | 163.6 | 168.7 | 52.3 | N/A |
Note: The numbering of atoms in the reference spectra may differ from the scheme used in this guide. The values are mapped to the corresponding positions for comparison.
The experimental data from these analogs strongly support our predicted chemical shifts. For instance, the C3 carbon attached to the hydroxyl group consistently appears far downfield (~156-158 ppm). The carbonyl carbon (C7) is found in the expected 167-173 ppm range, and the ester methyl (C8) and aromatic methyl (C9) carbons are also in their predicted regions.
Conclusion
This technical guide provides a comprehensive overview of the . By integrating theoretical principles with empirical data from analogous compounds, we have established a reliable set of predicted chemical shifts. The provided experimental protocol outlines a systematic approach for obtaining high-quality spectral data, which is fundamental for the unambiguous structural verification of this and other novel chemical entities. This detailed analysis serves as a valuable resource for researchers engaged in the synthesis and characterization of complex organic molecules.
References
- Dalton Transactions. (n.d.). Substituent Effects on IH and 13C NMR Chemical Shifts in Titanocene Benzoates. RSC Publishing.
- Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(51), 11535–11542.
- Gini, G., et al. (2024). Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?. Molecules, 29(7), 1599.
- Scott, K. N. (1972). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 50(13), 2155-2158.
- Dr Stan Fowler. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube.
- Nummert, V., et al. (2009). Effect of ortho substituents on carbonyl carbon 13C NMR chemical shifts in substituted phenyl benzoates. Magnetic Resonance in Chemistry, 47(10), 869-877.
- Nummert, V., et al. (2009). Solvent sensitivity of ortho substituent effect on 13C NMR chemical shift of the carboxyl carbon (δco) in benzoic acid. Magnetic Resonance in Chemistry, 47(3), 223-231.
- Biological Magnetic Resonance Bank. (n.d.). Methyl 4-hydroxybenzoate. BMRB.
- Samanta, S., et al. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Royal Society of Chemistry.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0168668).
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154).
- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
- PubChem. (n.d.). Methyl 3-hydroxy-4-methoxybenzoate.
- Reddit. (2025, January 13). Explanation for 13C-Shift on aromatic system. r/NMRspectroscopy.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815).
- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methyl 2-hydroxybenzoate.
- Organic Chemistry Data. (2021, October 20). 13C NMR Chemical Shifts.
- 13-C NMR Chemical Shift Table.pdf. (n.d.).
- PubChem. (n.d.). Methyl 3-amino-4-hydroxybenzoate.
- PubChem. (n.d.). Methyl 4-hydroxy-3-methylbenzoate.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 3-hydroxy-4-methylbenzoate
Introduction
Methyl 3-hydroxy-4-methylbenzoate is an aromatic ester with applications in various fields of chemical research, including as a building block in organic synthesis and as a potential component in the development of novel pharmaceutical agents. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in complex matrices. This guide provides a detailed exploration of the fragmentation pathways of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, offering insights into the structural elucidation of this and related compounds.
The fragmentation of aromatic esters is governed by the stability of the aromatic ring and the directing effects of its substituents. In the case of this compound, the interplay between the hydroxyl, methyl, and methyl ester groups dictates the formation of characteristic fragment ions. This document will delve into the mechanistic details of these processes, supported by data from analogous compounds and established fragmentation principles.
Electron Ionization (EI) Mass Spectrometry
Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A typical GC-MS protocol for the analysis of this compound would involve the following steps:
-
Sample Preparation: A dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared.
-
Gas Chromatography:
-
Injector: A split/splitless injector is used, typically at a temperature of 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is employed.
-
Oven Program: A temperature gradient is applied, for instance, starting at 50°C, holding for 1 minute, then ramping to 280°C at 10°C/min.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization at 70 eV.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer scans a mass range of m/z 40-400.
-
Ion Source Temperature: Maintained at approximately 230°C.
-
Major Fragmentation Pathways under EI
The molecular ion of this compound (C9H10O3) has a nominal mass of 166 Da. The EI mass spectrum is expected to show a prominent molecular ion peak due to the stabilizing effect of the aromatic ring. The key fragmentation pathways are initiated by the loss of electrons from the oxygen atoms of the ester or hydroxyl group.
1. α-Cleavage: Loss of the Methoxy Group
A characteristic fragmentation for methyl esters is the loss of the methoxy radical (•OCH3), resulting in the formation of a stable acylium ion.[1]
-
[M]+• → [M - 31]+
-
m/z 166 → m/z 135
This acylium ion at m/z 135 is often a significant peak in the spectrum of methyl benzoates.[2]
2. Loss of Formaldehyde
A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule (CH2O) from the molecular ion.
-
[M]+• → [M - 30]+•
-
m/z 166 → m/z 136
3. Cleavage of the Ester Group
The entire methyl ester group can be cleaved, leading to the formation of a hydroxy-methylphenyl cation.
-
[M]+• → [M - 59]+
-
m/z 166 → m/z 107
4. Subsequent Fragmentations
The primary fragment ions can undergo further fragmentation. For example, the acylium ion at m/z 135 can lose carbon monoxide (CO).
-
[m/z 135]+ → [m/z 107]+ + CO
The resulting ion at m/z 107 corresponds to the hydroxy-methylphenyl cation. This ion can then lose a hydrogen atom to form a benzylic-type cation at m/z 106.
The following Graphviz diagram illustrates the proposed EI fragmentation pathways:
Caption: Proposed EI fragmentation pathways for this compound.
Expected EI Mass Spectrum Data
Based on the fragmentation of isomeric and related compounds, the following table summarizes the expected prominent ions in the EI mass spectrum of this compound.
| m/z | Proposed Ion Structure | Relative Abundance |
| 166 | [C9H10O3]+• (Molecular Ion) | Moderate |
| 135 | [M - •OCH3]+ | High |
| 107 | [M - •COOCH3]+ | Moderate |
| 77 | [C6H5]+ | Low |
Electrospray Ionization (ESI) Mass Spectrometry
ESI is a "soft" ionization technique that typically results in the formation of protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode, with minimal fragmentation in the ion source. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.
Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: The sample is dissolved in a solvent compatible with reversed-phase liquid chromatography, such as a methanol/water mixture.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
-
-
Mass Spectrometry (ESI-MS/MS):
-
Ionization: Electrospray ionization in either positive or negative ion mode.
-
MS1: The precursor ion ([M+H]+ or [M-H]-) is selected by the first mass analyzer.
-
Collision-Induced Dissociation (CID): The precursor ion is fragmented in a collision cell by collision with an inert gas (e.g., argon or nitrogen).
-
MS2: The resulting product ions are analyzed by the second mass analyzer.
-
Fragmentation in Positive Ion Mode ([M+H]+)
The protonated molecule of this compound has an m/z of 167. Under CID, the most likely fragmentation pathways involve the loss of neutral molecules.
-
Loss of Methanol: A common fragmentation for protonated methyl esters is the loss of methanol (CH3OH).
-
[M+H]+ → [M+H - 32]+
-
m/z 167 → m/z 135
-
-
Loss of Water: The presence of the hydroxyl group can lead to the loss of a water molecule.
-
[M+H]+ → [M+H - 18]+
-
m/z 167 → m/z 149
-
The following diagram illustrates the positive ion mode ESI-MS/MS fragmentation:
Caption: ESI-MS/MS fragmentation of protonated this compound.
Fragmentation in Negative Ion Mode ([M-H]−)
The deprotonated molecule has an m/z of 165. Deprotonation can occur at the phenolic hydroxyl group.
-
Loss of a Methyl Radical: A potential fragmentation pathway is the loss of a methyl radical (•CH3) from the ester group.
-
[M-H]− → [M-H - 15]−
-
m/z 165 → m/z 150
-
-
Decarboxylation: Loss of carbon dioxide (CO2) can occur, although this is less common for the deprotonated molecule without further activation.
The following diagram illustrates the negative ion mode ESI-MS/MS fragmentation:
Caption: ESI-MS/MS fragmentation of deprotonated this compound.
Conclusion
The mass spectrometric fragmentation of this compound provides a wealth of structural information. Under Electron Ionization, the molecule undergoes characteristic cleavages of the ester group, leading to the formation of a prominent acylium ion at m/z 135. Electrospray Ionization, coupled with tandem mass spectrometry, reveals fragmentation pathways dominated by the loss of small neutral molecules such as methanol and water in positive ion mode, and the loss of a methyl radical in negative ion mode. A thorough understanding of these fragmentation patterns is indispensable for the confident identification and structural elucidation of this compound in complex analytical scenarios.
References
- PubChem. Methyl 3-hydroxy-4-methoxybenzoate.
- Nishshanka, U., & Attygalle, A. B. (2008). Low-energy collision-induced fragmentation of negative ions derived from diesters of aliphatic dicarboxylic acids made with hydroxybenzoic acids. Journal of Mass Spectrometry, 43(11), 1502–1511. [Link]
- PubChem. Methyl 4-hydroxy-3-methylbenzoate.
- NIST. 3-Hydroxy-4-methylbenzoic acid. NIST Chemistry WebBook. [Link]
- NIST.
- Doc Brown's Advanced Organic Chemistry.
- PubChem. Methyl 3-hydroxybenzoate.
- Whitman College. GCMS Section 6.
- Chemistry LibreTexts.
- NIST. Benzoic acid, methyl ester. NIST Chemistry WebBook. [Link]
- MassBank.
- YouTube. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN)
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An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 3-hydroxy-4-methylbenzoate
This guide provides a comprehensive examination of the principles and practices involved in the infrared (IR) spectroscopic analysis of Methyl 3-hydroxy-4-methylbenzoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explore the causal reasoning behind methodological choices, ensuring a robust and reproducible analytical framework.
Introduction: The Analytical Significance of Vibrational Spectroscopy
This compound is a substituted aromatic ester whose structural elucidation is a critical step in quality control, synthesis verification, and impurity profiling. Infrared spectroscopy offers a powerful, non-destructive technique to confirm the molecular identity and integrity of this compound by probing its specific functional groups. The interaction of the molecule with infrared radiation induces vibrations in its covalent bonds, resulting in a unique spectral fingerprint. This guide will detail the theoretical underpinnings, practical execution, and expert interpretation of the IR spectrum for this specific molecule.
Molecular Architecture and Expected Vibrational Modes
The predictive power of IR spectroscopy begins with a thorough understanding of the analyte's molecular structure. This compound (C₉H₁₀O₃) possesses several key functional groups, each with characteristic vibrational frequencies: a phenolic hydroxyl (-OH) group, an aromatic (phenyl) ring, a methyl (-CH₃) group, and a methyl ester (-COOCH₃) group.
The strategic arrangement of these groups—specifically the hydroxyl and methyl substituents on the benzene ring and the ester moiety—creates a distinct electronic environment that influences the precise wavenumber of each vibrational mode.
Caption: Molecular structure of this compound.
Core Principles and Spectral Interpretation
An infrared spectrum provides a plot of infrared light absorbance (or transmittance) versus wavenumber (cm⁻¹). The key to interpretation lies in assigning the observed absorption bands to specific bond vibrations within the molecule.
The Hydroxyl (-OH) Group Vibration
The phenolic -OH group is highly diagnostic. Its O-H stretching vibration typically appears as a broad, intense band in the 3600–3200 cm⁻¹ region.[1][2] The breadth of this peak is a direct consequence of intermolecular hydrogen bonding, where the hydroxyl group of one molecule interacts with an oxygen atom (from a carbonyl or another hydroxyl group) of a neighboring molecule.[1][2] This interaction slightly weakens the O-H bond, lowering its vibrational frequency and creating a distribution of bond strengths, which results in a broad absorption band rather than a sharp peak.[2] The C-O stretching vibration of the phenol group is also characteristic, appearing in the 1260–1200 cm⁻¹ range.[2]
The Aromatic Ester Group Vibrations
Aromatic esters are well-characterized by a "Rule of Three"—a pattern of three strong absorption bands corresponding to the C=O stretch and two distinct C-O stretches.[3][4]
-
C=O Carbonyl Stretch: This is typically the most intense peak in the spectrum. For an aromatic ester, where the carbonyl group is conjugated with the benzene ring, this band is found between 1730 and 1715 cm⁻¹.[3][5] Conjugation delocalizes the pi-electrons of the carbonyl bond into the aromatic system, slightly reducing its double-bond character and thus lowering the energy (and wavenumber) required for the stretching vibration compared to a saturated ester (1750–1735 cm⁻¹).[5][6]
-
Asymmetric C-O-C Stretch (C-C-O stretch): This vibration involves the bond between the carbonyl carbon and the ester oxygen. It appears as a strong band in the 1310–1250 cm⁻¹ region for aromatic esters.[3]
-
Symmetric C-O-C Stretch (O-C-C stretch): This vibration involves the bond between the ester oxygen and the methyl carbon. It is observed as an intense peak between 1130 and 1100 cm⁻¹.[3]
Aromatic Ring and Methyl Group Vibrations
The presence of the benzene ring is confirmed by several characteristic absorptions:
-
Aromatic C-H Stretch: These are weak to medium, sharp peaks appearing just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹).[1][6]
-
Aromatic C=C Ring Stretches: These occur as a series of medium-to-strong bands in the 1600–1440 cm⁻¹ region.[1]
-
C-H Out-of-Plane Bending: The substitution pattern on the ring can often be deduced from strong bands in the 900–675 cm⁻¹ "fingerprint" region.
The methyl groups (both on the ring and from the ester) will show characteristic C-H stretching and bending vibrations, though these may overlap with other signals.
Summary of Predicted Absorption Bands
The expected vibrational frequencies for this compound are summarized below.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3600–3200 | O-H Stretch (H-bonded) | Phenolic Hydroxyl | Strong, Broad |
| 3100–3000 | C-H Stretch | Aromatic Ring | Medium to Weak, Sharp |
| < 3000 | C-H Stretch | Methyl Groups | Medium |
| 1730–1715 | C=O Stretch (Conjugated) | Aromatic Ester | Very Strong, Sharp |
| 1600–1440 | C=C Stretch | Aromatic Ring | Medium to Strong (multiple bands) |
| 1310–1250 | Asymmetric C-O-C Stretch | Aromatic Ester | Strong |
| 1260–1200 | C-O Stretch | Phenolic Hydroxyl | Strong |
| 1130–1100 | Symmetric C-O-C Stretch | Aromatic Ester | Strong |
| 900–675 | C-H Out-of-Plane Bending | Aromatic Ring | Strong |
Self-Validating Experimental Protocol: Thin Solid Film Method
For a solid, crystalline sample like this compound, the thin solid film method is a rapid and reliable technique for obtaining a high-quality IR spectrum.[7] The causality behind this choice is its simplicity and avoidance of interfering absorbances from mulling agents (like Nujol) or the complexities of KBr pellet preparation.[8] The protocol's self-validating nature comes from the ability to visually inspect the film and adjust its thickness to optimize peak intensity.
Caption: Experimental workflow for IR analysis via the thin solid film method.
Step-by-Step Methodology
-
Materials Preparation:
-
Obtain two infrared-transparent salt plates (e.g., NaCl or KBr) from a desiccator. Handle them only by the edges to avoid moisture from fingerprints.
-
Clean the plates if necessary with a small amount of anhydrous acetone or methylene chloride and wipe with a lint-free cloth.[7] Ensure they are dry and transparent.
-
Prepare a small, clean vial or beaker.
-
-
Sample Preparation:
-
Place approximately 2-5 mg of solid this compound into the vial.[9]
-
Add a few drops of a volatile solvent in which the compound is soluble, such as methylene chloride or acetone.[7] The choice of a volatile solvent is critical to ensure it evaporates quickly and completely, leaving no residual solvent peaks in the final spectrum.
-
Swirl gently to dissolve the solid completely.
-
-
Film Deposition:
-
Data Acquisition:
-
Place the single salt plate with the sample film into the V-shaped sample holder inside the FT-IR spectrometer.[7]
-
First, run a background scan. This measures the spectrum of the ambient environment (air, CO₂, water vapor) and the salt plate itself, which the instrument software will then subtract from the sample spectrum to provide a clean result.[10]
-
Run the sample scan to obtain the infrared spectrum.
-
-
Validation and Refinement:
-
If peaks are too intense (absorbance > 1.0, or flat-topped): The film is too thick. Clean the salt plate thoroughly, dilute the remaining stock solution with more solvent, and repeat the deposition process.[7]
-
If peaks are too weak (low signal-to-noise ratio): The film is too thin. Remove the plate, add another drop of the solution directly onto the existing film, allow the solvent to evaporate, and re-run the spectrum.[7]
-
-
Post-Analysis:
-
Once a satisfactory spectrum is obtained, clean the salt plates thoroughly with an appropriate solvent and return them to the desiccator to prevent damage from atmospheric moisture.
-
Conclusion
Infrared spectroscopy is an indispensable tool for the structural verification of this compound. By understanding the correlation between its distinct functional groups—phenolic hydroxyl, aromatic ring, and methyl ester—and their characteristic vibrational frequencies, a researcher can confidently interpret the resulting spectrum. The presented thin film protocol provides a reliable and efficient method for sample analysis. A careful comparison of the experimental spectrum with the predicted absorption bands detailed in this guide will provide robust confirmation of the molecule's identity and purity, serving as a cornerstone of its analytical characterization.
References
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The Biological Activities of Hydroxybenzoate Isomers: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: The Significance of Hydroxybenzoate Isomers in Biological Systems
Hydroxybenzoic acids, a class of phenolic compounds, are ubiquitous in nature and play crucial roles in the biological activities of various organisms. The three primary isomers—ortho-hydroxybenzoic acid (salicylic acid), meta-hydroxybenzoic acid, and para-hydroxybenzoic acid—exhibit a fascinating spectrum of biological effects, largely dictated by the position of the hydroxyl group on the benzoic acid ring. This seemingly subtle structural variation significantly influences their chemical properties and, consequently, their interactions with biological targets. This guide provides an in-depth exploration of the distinct biological activities of these isomers, offering insights into their mechanisms of action, structure-activity relationships, and their applications in drug development and research.
Ortho-Hydroxybenzoic Acid (Salicylic Acid): A Multifaceted Anti-inflammatory and Keratolytic Agent
Ortho-hydroxybenzoic acid, commonly known as salicylic acid, is arguably the most well-characterized of the three isomers, with a long history of medicinal use. Its primary biological activities are centered around its potent anti-inflammatory and keratolytic properties.
Mechanism of Action: A Complex Interplay of Molecular Interactions
Salicylic acid's anti-inflammatory effects are multifaceted. A primary mechanism involves the modulation of cyclooxygenase (COX) enzymes, particularly COX-1, to decrease the production of pro-inflammatory prostaglandins.[1] Unlike aspirin, which irreversibly acetylates and inhibits COX, salicylic acid is a weaker, reversible inhibitor.[2] It also exerts its anti-inflammatory action by inhibiting the activity of nuclear transcription factors like NF-κB and AP-1, which are key regulators of inflammatory gene expression.[3]
Beyond its anti-inflammatory role, salicylic acid is a widely used keratolytic agent in dermatology.[4][5] It promotes the shedding of the outermost layer of the skin by disrupting the cellular junctions between keratinocytes and dissolving the intercellular cement substance.[4] This desmolytic action helps to unclog pores, making it an effective treatment for acne vulgaris, psoriasis, and other hyperkeratotic skin conditions.[1][4]
Experimental Protocol: In Vitro Assay for COX-2 Inhibition
A key experiment to elucidate the anti-inflammatory potential of salicylic acid and its derivatives is the in vitro COX-2 inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of salicylic acid on recombinant human COX-2.
Methodology:
-
Reagent Preparation: Prepare a stock solution of salicylic acid in a suitable solvent (e.g., DMSO). Prepare a working solution of recombinant human COX-2 enzyme and a solution of the substrate, arachidonic acid.
-
Assay Procedure: In a 96-well plate, add the COX-2 enzyme, various concentrations of salicylic acid (or a vehicle control), and initiate the reaction by adding arachidonic acid.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Detection: Stop the reaction and measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
Data Analysis: Plot the percentage of COX-2 inhibition against the logarithm of the salicylic acid concentration. Calculate the IC50 value using non-linear regression analysis.
Causality of Experimental Choices: This in vitro assay provides a direct measure of the compound's ability to inhibit a key enzyme in the inflammatory cascade, isolating the effect from other cellular processes. The use of a recombinant enzyme ensures a pure and consistent source for the assay.
Meta-Hydroxybenzoic Acid: An Emerging Player in Metabolic Regulation
Meta-hydroxybenzoic acid (3-hydroxybenzoic acid) has historically received less attention than its ortho and para isomers. However, recent research has highlighted its unique biological activities, particularly in the realm of metabolic regulation.
Mechanism of Action: Activation of Hydroxycarboxylic Acid Receptors
A significant finding is the ability of 3-hydroxybenzoic acid to act as an agonist for hydroxycarboxylic acid receptors (HCAs), specifically HCA1 and HCA2.[3] The activation of these G protein-coupled receptors, which are highly expressed in adipocytes, leads to the inhibition of lipolysis.[3] This reduction in the breakdown of fats and the release of free fatty acids into the bloodstream has potential therapeutic implications for managing dyslipidemia and related metabolic disorders.
Antioxidant Properties: The Influence of Hydroxyl Group Position
While all hydroxybenzoic acids possess some degree of antioxidant activity due to their phenolic structure, the position of the hydroxyl group influences their efficacy. Studies have shown that monohydroxybenzoic acids with the hydroxyl group in the ortho and para positions exhibit higher antioxidant activity against superoxide radicals compared to the meta position.[1] This is attributed to the electronic effects of the carboxyl group on the stability of the resulting phenoxyl radical.
Para-Hydroxybenzoic Acid and its Esters (Parabens): Broad-Spectrum Antimicrobial and Antioxidant Activities
Para-hydroxybenzoic acid (4-hydroxybenzoic acid) and its alkyl esters, commonly known as parabens, are widely utilized as preservatives in pharmaceuticals, cosmetics, and food products due to their broad-spectrum antimicrobial activity.[6][7]
Mechanism of Action: Disruption of Microbial Cell Integrity
The antimicrobial action of parabens is attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular processes.[8] The effectiveness of parabens increases with the length of the alkyl chain (butyl > propyl > ethyl > methyl), which correlates with their increased lipophilicity and ability to partition into the microbial cell membrane.[9][10] They are generally more active against Gram-positive bacteria and fungi than Gram-negative bacteria.[9][11]
Antioxidant and Anti-inflammatory Properties
Beyond its antimicrobial role, 4-hydroxybenzoic acid exhibits significant antioxidant and anti-inflammatory properties.[8][12] It can neutralize free radicals and reduce oxidative stress, thereby protecting cells from damage.[13][14] Its anti-inflammatory effects are mediated, in part, by modulating the production of pro-inflammatory cytokines.[12]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of parabens can be quantified by determining their Minimum Inhibitory Concentration (MIC) against various microorganisms.
Objective: To determine the lowest concentration of a paraben that inhibits the visible growth of a specific microorganism.
Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Serial Dilution: Perform a serial dilution of the paraben in a suitable growth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive (microorganism and medium) and negative (medium only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Observation: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the paraben at which no visible growth is observed.
Self-Validating System: The inclusion of positive and negative controls is crucial for validating the assay. The positive control ensures the viability of the microorganism, while the negative control confirms the sterility of the medium.
Comparative Analysis of Hydroxybenzoate Isomers
The distinct biological activities of the hydroxybenzoate isomers are a direct consequence of their structural differences. The following table summarizes their key properties for easy comparison.
| Biological Activity | Ortho-Hydroxybenzoic Acid (Salicylic Acid) | Meta-Hydroxybenzoic Acid | Para-Hydroxybenzoic Acid & Esters (Parabens) |
| Primary Mechanism | COX inhibition, desmolysis[1][2][4] | HCA receptor agonism[3] | Microbial membrane disruption[8] |
| Anti-inflammatory | Potent[1][2] | Moderate | Moderate[12] |
| Antioxidant | High[1] | Moderate[1] | High[13][14] |
| Antimicrobial | Weak to moderate | Weak | Potent (especially esters)[6][7] |
| Primary Application | Anti-inflammatory, Keratolytic[1][4] | Potential for metabolic disorders[3] | Preservative[6][7] |
Visualizing the Structure-Activity Relationship
The positioning of the hydroxyl group relative to the carboxyl group is the primary determinant of the distinct biological activities of these isomers.
Caption: Structure-activity relationship of hydroxybenzoate isomers.
Conclusion: From Fundamental Science to Therapeutic Innovation
The study of hydroxybenzoate isomers provides a compelling example of how subtle changes in molecular architecture can lead to profound differences in biological function. From the well-established anti-inflammatory and keratolytic actions of salicylic acid to the emerging metabolic regulatory role of meta-hydroxybenzoic acid and the broad-spectrum antimicrobial efficacy of parabens, these compounds offer a rich landscape for scientific inquiry and drug development. A thorough understanding of their distinct mechanisms of action is paramount for harnessing their therapeutic potential while ensuring their safe and effective use.
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- Manuja, R., Sachdeva, S., Jain, A., & Chaudhary, J. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [Link]
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Unveiling the Antioxidant Potential of Methyl 3-hydroxy-4-methylbenzoate: A Technical Guide for Researchers
Abstract
Oxidative stress is a critical contributor to the pathogenesis of numerous diseases, driving the demand for novel antioxidant compounds. This technical guide provides a comprehensive framework for the investigation of the potential antioxidant properties of Methyl 3-hydroxy-4-methylbenzoate, a phenolic compound with a structure suggestive of free radical scavenging capabilities. This document is intended for researchers, scientists, and drug development professionals, offering a multi-faceted approach from theoretical calculations to in vivo validation. We will delve into the mechanistic underpinnings of phenolic antioxidants, propose a rigorous, multi-tiered experimental strategy, and provide detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Scientific Imperative for Novel Antioxidants
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide array of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Antioxidants mitigate oxidative damage by neutralizing free radicals, thereby preventing cellular injury. Phenolic compounds, in particular, are a well-established class of antioxidants.[1][2][3] Their efficacy is largely attributed to the hydroxyl group(s) attached to the aromatic ring, which can donate a hydrogen atom or an electron to stabilize free radicals.[1][2][4]
This compound is a derivative of benzoic acid, a class of compounds known to possess antioxidant properties.[5][6][7] The specific arrangement of the hydroxyl, methyl, and methyl ester groups on the benzene ring of this compound suggests a potential for antioxidant activity. However, a comprehensive evaluation of this specific molecule is lacking in the current scientific literature. This guide, therefore, outlines a systematic and robust research plan to elucidate the antioxidant potential of this compound.
Physicochemical Characterization of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to its biological evaluation.
| Property | Value | Source |
| Molecular Formula | C9H10O3 | PubChem CID: 354091[8] |
| Molecular Weight | 166.17 g/mol | PubChem CID: 354091[8] |
| Appearance | White Solid | ChemicalBook[9] |
| Solubility | Soluble in ethanol and ether; slightly soluble in water.[10] | ChemicalBook[10] |
| IUPAC Name | This compound | PubChem CID: 354091[8] |
A Multi-Tiered Strategy for Antioxidant Evaluation
To comprehensively assess the antioxidant potential of this compound, a multi-tiered approach is essential, progressing from theoretical and in vitro assays to more complex in vivo models. This strategy allows for a thorough characterization of its antioxidant capacity and potential mechanisms of action.
Caption: A multi-tiered workflow for antioxidant evaluation.
Tier 1: In Silico and In Vitro Assessment
3.1.1. Computational Analysis: Predicting Antioxidant Activity
Density Functional Theory (DFT) has emerged as a powerful tool for predicting the antioxidant potential of molecules by calculating key thermodynamic parameters.[11][12][13] The primary mechanisms of phenolic antioxidants are Hydrogen Atom Transfer (HAT) and Single Electron Transfer-Proton Transfer (SET-PT).[1][11]
Key Parameters for Calculation:
-
Bond Dissociation Enthalpy (BDE): The enthalpy change associated with the homolytic cleavage of the O-H bond. A lower BDE indicates a greater ease of hydrogen atom donation, suggesting a higher antioxidant activity via the HAT mechanism.[12]
-
Ionization Potential (IP): The energy required to remove an electron. A lower IP suggests a greater ability to donate an electron, favoring the SET-PT mechanism.
-
Proton Dissociation Enthalpy (PDE): The enthalpy change for the heterolytic cleavage of the O-H bond.
-
Proton Affinity (PA): The negative of the enthalpy change for the reaction of a molecule with a proton.
-
Electron Transfer Enthalpy (ETE): The enthalpy change for the transfer of an electron.
Protocol: DFT Calculations
-
Software: Utilize computational chemistry software such as Gaussian or ORCA.
-
Functional and Basis Set: Employ a suitable functional, such as B3LYP or M06-2X, with a 6-311++G(d,p) basis set for accurate calculations.[12]
-
Geometry Optimization: Optimize the geometry of the parent molecule and its corresponding radical and ionic species in both the gas phase and a solvent (e.g., methanol or water) to simulate physiological conditions.
-
Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermal corrections to the electronic energies.
-
Calculate Parameters: Use the computed energies to calculate BDE, IP, PDE, PA, and ETE.
-
Comparative Analysis: Compare the calculated values with those of known antioxidants (e.g., Trolox, ascorbic acid, and other benzoic acid derivatives) to benchmark the potential of this compound.
3.1.2. In Vitro Chemical Assays: Quantifying Radical Scavenging
A battery of in vitro assays should be employed to assess the compound's ability to scavenge different types of free radicals and reduce oxidizing agents.
| Assay | Principle | Measured Parameter |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | A stable free radical, DPPH, is reduced by the antioxidant, leading to a color change from violet to yellow.[14][15] | Decrease in absorbance at 517 nm |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay | A pre-formed ABTS radical cation is reduced by the antioxidant, causing a decolorization of the solution.[14][15] | Decrease in absorbance at 734 nm |
| FRAP (Ferric Reducing Antioxidant Power) Assay | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, resulting in an intense blue color.[14][15] | Increase in absorbance at 593 nm |
Protocol: DPPH Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a stock solution of this compound in methanol and create a series of dilutions.
-
Reaction: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
(Protocols for ABTS and FRAP assays should be followed based on established literature methods.)[16][17][18]
Tier 2: In Vivo and Mechanistic Investigations
3.2.1. Cell-Based Assays: Assessing Cellular Antioxidant Activity
Cell-based assays are crucial for determining if the compound can protect cells from oxidative stress.
Protocol: Cellular ROS Scavenging Assay
-
Cell Culture: Culture a suitable cell line (e.g., human keratinocytes HaCaT or human hepatoma HepG2) in appropriate media.
-
Induction of Oxidative Stress: Treat the cells with an oxidizing agent such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP) to induce ROS production.
-
Compound Treatment: Co-incubate the cells with various concentrations of this compound.
-
ROS Detection: Use a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent in the presence of ROS.
-
Measurement: Quantify the fluorescence using a fluorescence microplate reader or flow cytometer.
-
Analysis: Determine the ability of the compound to reduce intracellular ROS levels.
3.2.2. In Vivo Models: Evaluating Physiological Relevance
In vivo studies are essential to confirm the antioxidant effects in a whole organism. The nematode Caenorhabditis elegans is a well-established model for aging and oxidative stress research due to its short lifespan and genetic tractability.[19][20]
Caption: Experimental workflow for in vivo antioxidant assessment in C. elegans.
Protocol: C. elegans Oxidative Stress Resistance Assay
-
Synchronization: Synchronize a population of wild-type C. elegans (N2 strain).
-
Treatment: Expose the worms to different concentrations of this compound in their liquid culture medium.
-
Induction of Oxidative Stress: After a period of treatment, subject the worms to an acute oxidative stressor, such as juglone or paraquat.
-
Survival Assay: Monitor and record the survival of the worms over time.
-
Data Analysis: Plot survival curves and calculate the mean lifespan to determine if the compound confers resistance to oxidative stress.
3.2.3. Mechanistic Elucidation: Unraveling the Mode of Action
Understanding the molecular mechanisms by which this compound exerts its antioxidant effects is a critical step.
Western Blot Analysis:
-
Nrf2 Pathway: The Nrf2-Keap1 pathway is a major regulator of the cellular antioxidant response. Investigate whether the compound can induce the nuclear translocation of Nrf2 and the subsequent upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL). A recent study showed that the structurally similar Methyl 3,4-dihydroxybenzoate alleviates oxidative damage by activating the Nrf2 antioxidant pathway.[21]
Enzyme Activity Assays:
-
Measure the activity of key antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in cell lysates or tissue homogenates from in vivo models treated with the compound.[22][23]
Concluding Remarks and Future Directions
This technical guide outlines a comprehensive and scientifically rigorous approach to evaluate the potential antioxidant properties of this compound. The proposed multi-tiered strategy, from in silico prediction to in vivo validation, will provide a robust dataset to determine its efficacy and mechanism of action. Positive findings from these studies would warrant further investigation into its bioavailability, and safety profile, paving the way for its potential development as a novel therapeutic agent for diseases associated with oxidative stress. The structural similarity to other bioactive benzoic acid derivatives suggests that this compound is a promising candidate for further research.
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- Synthesis of methyl 3-hydroxybenzo
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- Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant p
- Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzo
- Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzo
- Methyl 3-hydroxybenzo
- Methyl 3-hydroxy-4-methoxybenzo
- Methyl 3-hydroxybenzo
- Methyl 3-hydroxy-4-methylbenzo
- METHYL 4-HYDROXYBENZOATE.
- Methyl 4-hydroxy-3-methylbenzo
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A Technical Guide to Investigating the Potential Antifungal Activity of Methyl 3-hydroxy-4-methylbenzoate
Abstract
The increasing prevalence of drug-resistant fungal infections necessitates the urgent discovery and development of novel antifungal agents. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties, representing a promising scaffold for therapeutic innovation. This technical guide focuses on Methyl 3-hydroxy-4-methylbenzoate, a specific derivative whose antifungal potential remains largely unexplored. We present a comprehensive rationale for its investigation, grounded in structure-activity relationship (SAR) analyses of related phenolic compounds. This document provides a detailed, field-proven experimental workflow for researchers, scientists, and drug development professionals to systematically evaluate the antifungal efficacy and cytotoxic profile of this compound. It includes step-by-step protocols for determining Minimum Inhibitory Concentration (MIC) and assessing in vitro cytotoxicity, alongside hypothesized mechanisms of action based on established knowledge of similar molecules. The objective is to furnish a robust scientific framework to unlock the potential of this compound as a future antifungal therapeutic.
Introduction and Rationale
Systemic fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised populations.[1] The rise of antifungal resistance to existing drug classes, such as azoles and polyenes, has critically narrowed therapeutic options, creating a pressing need for new compounds with novel mechanisms of action.[2]
Benzoic acid derivatives are a well-established class of compounds with a long history of use as antimicrobial and antifungal preservatives in food and pharmaceuticals.[3][4] Their efficacy is often linked to the presence of a hydroxyl group on the aromatic ring, which can interfere with microbial cellular processes.[5] Notably, methylparaben (Methyl 4-hydroxybenzoate), a structurally similar compound, is widely used as an antifungal and antimicrobial agent.[6] The potential of various hydroxylated benzoic acid derivatives to inhibit fungal growth has been demonstrated, suggesting that this chemical scaffold is a fertile ground for discovering new antifungal leads.[3][7]
This compound (C₉H₁₀O₃) is an aromatic ester whose biological activities are not extensively documented.[8] However, its structural similarity to known antifungal benzoates provides a strong scientific basis for investigating its potential as a novel antifungal agent. This guide outlines a systematic approach to screen and characterize its activity.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is fundamental for designing and interpreting biological assays, including solvent selection and concentration calculations.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃ | [8] |
| Molecular Weight | 166.17 g/mol | [9] |
| IUPAC Name | This compound | [8] |
| CAS Number | 5633-58-9 | [8] |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in ethanol and ether; slightly soluble in water.[10] | [10] |
Structure-Activity Relationship (SAR) and Mechanistic Hypothesis
The rationale for investigating this compound is built upon the established antifungal properties of related compounds.
-
Core Scaffold: Benzoic acid itself is known to have fungistatic action against a range of fungi, including plant pathogens like Aspergillus solani and human pathogens like Candida albicans.[3]
-
Hydroxylation: The presence of hydroxyl (-OH) groups on the benzene ring is a key feature for the antimicrobial activity of phenolic compounds. These groups can disrupt microbial cell membranes, leading to increased permeability and leakage of essential intracellular components, and inhibit critical microbial enzymes.[5]
-
Esterification: The methyl ester form, as seen in methylparaben, is also a potent antifungal. The esterification of p-hydroxybenzoic acid to create parabens is a common strategy for generating effective preservatives.
-
Positional Isomerism: The specific placement of the hydroxyl and methyl groups on the aromatic ring can significantly influence activity. Studies on benzoic acid derivatives have shown that modifications to the aromatic ring and the side chain at the alpha-carbon can establish distinct structure-activity relationships.[3][7]
Based on these principles, we hypothesize that this compound may exert its antifungal effect through mechanisms common to phenolic compounds.
Caption: Hypothesized antifungal mechanisms of this compound.
Proposed Experimental Workflow
A phased approach is recommended to efficiently evaluate the compound's potential, starting with broad screening and progressing to more detailed characterization.
Caption: Phased experimental workflow for antifungal compound evaluation.
Primary Screening: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12] The broth microdilution method is a standardized, high-throughput technique ideal for primary screening.[13][14]
Protocol: Broth Microdilution MIC Assay
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[14]
-
Preparation of Compound Stock Solution:
-
Accurately weigh the this compound powder.
-
Dissolve the powder in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The solvent choice must not affect fungal growth at the final concentrations used.[11]
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Fungal Inoculum:
-
From a fresh (24-48 hour) culture plate of the test fungus (e.g., Candida albicans, Aspergillus fumigatus), select several isolated colonies.
-
Suspend the colonies in sterile saline or broth (e.g., RPMI 1640).[15]
-
Adjust the suspension turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This can be done spectrophotometrically.
-
Further dilute this suspension in the appropriate test medium (e.g., RPMI 1640) to achieve the final target inoculum concentration (typically ~0.5-2.5 x 10³ CFU/mL).[16]
-
-
Microdilution Plate Setup:
-
Dispense 100 µL of sterile broth (e.g., RPMI 1640) into all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the compound stock solution (at twice the highest desired test concentration) to the first well of each test row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate. Discard 100 µL from the last well in the series.[13][17]
-
This creates a gradient of compound concentrations.
-
Set up control wells:
-
Growth Control: Wells containing only medium and the fungal inoculum.
-
Sterility Control: Wells containing only medium.
-
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 100 µL of the standardized fungal inoculum. The final volume in each well will be 200 µL.
-
Seal the plates to prevent evaporation and incubate at 35 ± 2°C for 24-48 hours, depending on the growth rate of the fungus.[11]
-
-
Reading and Interpreting Results:
In Vitro Cytotoxicity Assessment
It is critical to determine if a compound's antifungal activity is selective or due to general toxicity.[18] Cytotoxicity assays measure the effect of the compound on mammalian cells to establish a therapeutic window.[19] Unlike antibiotics targeting prokaryotic cells, antifungal agents target eukaryotic cells, which increases the risk of off-target toxicity to human cells.[18]
Protocol: MTT/MTS Cytotoxicity Assay
-
Cell Culture:
-
Culture a relevant mammalian cell line (e.g., HEK293 human embryonic kidney cells, or HepG2 human liver cancer cells) in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum.
-
Plate the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.[20]
-
-
Compound Exposure:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various compound concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest test concentration) and an untreated control.
-
Incubate the plates for a specified period (e.g., 24 or 48 hours).[20]
-
-
Viability Measurement:
-
Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar reagent like MTS to each well.
-
Incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan product.[18]
-
Add a solubilizing agent (like DMSO or SDS) to dissolve the formazan crystals.
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the viability percentage against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability). A higher IC₅₀ value indicates lower cytotoxicity.
-
Conclusion and Future Directions
This guide provides a foundational, scientifically-grounded framework for the initial investigation of this compound as a potential antifungal agent. The proposed workflow, rooted in standardized methodologies, allows for a systematic and efficient evaluation of its efficacy and safety profile.
Positive results from the primary MIC screening, coupled with a favorable cytotoxicity profile (a high IC₅₀ value), would warrant progression to secondary screening, including determining the Minimum Fungicidal Concentration (MFC) to assess whether the compound is fungistatic or fungicidal.[12] Subsequent research could then focus on elucidating the specific mechanism of action, exploring the antifungal spectrum against a broader panel of clinically relevant fungi (including resistant strains), and undertaking in vivo efficacy studies in appropriate animal models.[1][21] The structural simplicity of this compound also makes it an attractive candidate for medicinal chemistry efforts to optimize its potency and drug-like properties.
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The Ubiquitous Presence of Nature's Preservatives: A Technical Guide to the Natural Occurrence of Methyl Hydroxybenzoate Derivatives
Introduction: Beyond the Bottle - The Natural Origins of Methyl Hydroxybenzoate Derivatives
Methyl hydroxybenzoate derivatives, a class of phenolic compounds, are widely recognized for their preservative properties in the food, cosmetic, and pharmaceutical industries.[1][2][3] However, their story begins not in a laboratory, but within the intricate biochemical factories of plants, fungi, and bacteria.[4][5] These organisms synthesize a diverse array of these esters, which play crucial roles in their survival and interaction with the environment. This technical guide provides an in-depth exploration of the natural occurrence of methyl hydroxybenzoate derivatives, delving into their biosynthetic pathways, distribution across various species, ecological functions, and the methodologies for their extraction and analysis from natural sources. For researchers, scientists, and drug development professionals, understanding the natural landscape of these compounds offers valuable insights into their biological activities and potential applications.
The Biosynthetic Blueprint: From Primary Metabolism to Specialized Esters
The core structure of methyl hydroxybenzoate derivatives, the hydroxybenzoic acid backbone, originates from primary metabolism, primarily through the shikimate and phenylpropanoid pathways.[6][7][8] These central metabolic routes provide the aromatic precursors that are subsequently modified to yield a variety of hydroxybenzoic acids. The final step in the formation of these derivatives is the methylation of the carboxyl group, a reaction catalyzed by specific methyltransferase enzymes.[7][9][10]
The Shikimate and Phenylpropanoid Pathways: A Fork in the Road to Aromatic Diversity
The journey to methyl hydroxybenzoate derivatives begins with the shikimate pathway, a seven-step metabolic route that converts simple carbohydrate precursors into chorismate.[11][12] Chorismate stands at a critical metabolic branch point, leading to the biosynthesis of the aromatic amino acids—phenylalanine, tyrosine, and tryptophan—as well as other aromatic compounds, including hydroxybenzoic acids.[11][13]
The phenylpropanoid pathway, which follows the shikimate pathway, starts with the deamination of L-phenylalanine to cinnamic acid.[14][15] A series of hydroxylation, methylation, and chain-shortening reactions then convert cinnamic acid into various hydroxycinnamic and hydroxybenzoic acids, which serve as the immediate precursors for their corresponding methyl esters.[16]
Caption: Generalized biosynthetic route to methyl hydroxybenzoate derivatives.
Key Methyl Hydroxybenzoate Derivatives and Their Precursors:
-
Methyl 4-hydroxybenzoate (Methylparaben): The precursor, 4-hydroxybenzoic acid, is primarily synthesized from chorismate via the action of chorismate lyase or from p-coumaric acid through a CoA-dependent or independent β-oxidative cleavage pathway.[8][17][18]
-
Methyl Salicylate (Methyl 2-hydroxybenzoate): Salicylic acid is synthesized from chorismate through the action of isochorismate synthase and isochorismate pyruvate lyase.
-
Methyl Gallate: Gallic acid is derived from 3-dehydroshikimate, an intermediate of the shikimate pathway.[6]
-
Methyl Vanillate and Methyl Syringate: Their precursors, vanillic acid and syringic acid, are synthesized from ferulic acid and sinapic acid, respectively, which are intermediates of the phenylpropanoid pathway.[3][15][19]
-
Methyl 2,4-dihydroxybenzoate and Methyl 3-hydroxybenzoate: The biosynthesis of their corresponding acids is less clearly defined but is thought to involve hydroxylation of other benzoic acid precursors. 2,4-dihydroxybenzoic acid has been identified as a derivative of salicylic acid in some plants.[13][20]
A Widespread Presence: Distribution of Methyl Hydroxybenzoate Derivatives in Nature
Methyl hydroxybenzoate derivatives are found across a diverse range of organisms, from towering trees to microscopic fungi. Their distribution is not uniform and can vary significantly between species, tissues, and even developmental stages.
| Methyl Hydroxybenzoate Derivative | Common Natural Sources | References |
| Methyl 4-hydroxybenzoate (Methylparaben) | Blueberries, cloudberry, white wine, bourbon vanilla, Yunnan hemlock (Tsuga dumosa), royal jelly. | [1][21] |
| Methyl Salicylate | Wintergreen (Gaultheria procumbens), sweet birch (Betula lenta), meadowsweet (Spiraea spp.), various flowers (as a floral scent). | [6] |
| Methyl Gallate | Maple leaves (Acer spp.), tea (Camellia sinensis), mango (Mangifera indica), witch hazel (Hamamelis virginiana), and various medicinal plants. | [9][22] |
| Methyl Vanillate | Rice (Oryza sativa), cloudberries (Rubus chamaemorus), and as a metabolite of the fungus Saccharomyces cerevisiae. | [23][24][25] |
| Methyl Syringate | Asphodel honey, various herbs such as Illicium micranthum, and in the essential oil of Betula alba. | [10][17][26] |
| Methyl 2,4-dihydroxybenzoate | Kudzu (Pueraria montana var. lobata), Maclura tricuspidata. | [27] |
| Methyl 3-hydroxybenzoate | Found in castoreum (a secretion from beavers), pineapple, and the plant Excoecaria acerifolia. | [28][29] |
Nature's Arsenal: The Ecological Roles of Methyl Hydroxybenzoate Derivatives
The production of methyl hydroxybenzoate derivatives is not a metabolic accident but rather a sophisticated strategy for survival and communication in the natural world.
-
Defense against Herbivores and Pathogens: Many of these compounds exhibit antimicrobial and insecticidal properties, protecting plants from attack.[4][5] For instance, methyl salicylate is a well-known signaling molecule in plant defense, inducing systemic acquired resistance against a broad range of pathogens.
-
Allelopathy: Some plants release these compounds into the soil to inhibit the growth of competing plant species, a phenomenon known as allelopathy.[4]
-
Pheromonal Communication: In the animal kingdom, certain methyl hydroxybenzoate derivatives function as pheromones. For example, methylparaben is a component of the queen mandibular pheromone in honeybees and also acts as a pheromone in wolves.[14]
-
Attraction of Pollinators: The characteristic scents of some flowers, which attract pollinators, are due to the presence of volatile esters like methyl salicylate.
From Plant to Lab: Experimental Protocols for Extraction and Analysis
The study of naturally occurring methyl hydroxybenzoate derivatives necessitates robust methods for their extraction, isolation, and quantification.
Extraction of Methyl Hydroxybenzoate Derivatives from Plant Material
The choice of extraction method depends on the specific compound, the plant matrix, and the intended downstream analysis.
Protocol 1: General Solvent Extraction
-
Sample Preparation: Fresh plant material should be flash-frozen in liquid nitrogen and lyophilized to dryness. Dried material should be ground into a fine powder.
-
Solvent Selection: A solvent system of 80% methanol in water is a good starting point for the extraction of a broad range of phenolic compounds.
-
Extraction:
-
Add 10 mL of the extraction solvent for every 1 gram of dried plant powder.
-
Sonicate the mixture for 30 minutes at room temperature.
-
Centrifuge at 4000 rpm for 15 minutes to pellet the solid material.
-
Collect the supernatant. Repeat the extraction process on the pellet two more times.
-
Pool the supernatants.
-
-
Solvent Evaporation: Evaporate the solvent from the pooled supernatants using a rotary evaporator at 40°C.
-
Reconstitution: Reconstitute the dried extract in a known volume of methanol or the initial mobile phase for HPLC analysis.
Caption: A typical workflow for the extraction of methyl hydroxybenzoate derivatives.
High-Performance Liquid Chromatography (HPLC) for Analysis
Reverse-phase HPLC coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common technique for the separation and quantification of methyl hydroxybenzoate derivatives.
Protocol 2: HPLC-DAD Analysis of Methyl Hydroxybenzoate Derivatives
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: Linear gradient from 90% to 10% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: Diode Array Detector (DAD) monitoring at 254 nm and 280 nm.
-
Quantification: Based on a calibration curve generated using authentic standards of the target methyl hydroxybenzoate derivatives.
Conclusion: A Rich Natural Reservoir with Untapped Potential
The natural world is a vast and largely unexplored repository of methyl hydroxybenzoate derivatives. These compounds, far from being mere industrial additives, are integral components of the chemical ecology of our planet. A deeper understanding of their natural occurrence, biosynthesis, and biological functions will undoubtedly open new avenues for drug discovery, sustainable agriculture, and the development of novel biomaterials. The methodologies outlined in this guide provide a framework for researchers to further explore this fascinating class of natural products and unlock their full potential.
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- NINGBO INNO PHARMCHEM CO., LTD.
- BenchChem. Unveiling Methyl Syringate: A Technical Guide to its Discovery, History, and Analysis in Plants.
- The Cosmetic Chemist. Methylparaben.
- Asian Journal of Research in Chemistry.
- PubChem. Methylparaben.
- Frontiers in Bioengineering and Biotechnology. High-Yield Production of 4-Hydroxybenzoate From Glucose or Glycerol by an Engineered Pseudomonas taiwanensis VLB120.
- Wikipedia. Methylparaben.
- Wikipedia. Sinapinic acid.
- PubChem.
- MDPI. Green Extraction and Liposomal Encapsulation of Inonotus obliquus (Chaga) Extracts: Comparative Phytochemical and Antioxidant Analysis.
- ResearchGate. (2023).
- Merck Millipore. Production of methylparaben in Escherichia coli.
- Spectrophotometric Determination of Methyl Paraben in Pharmaceutical Formulations by Oxid
- MDPI.
- MDPI.
- PubChem.
- LGC Standards.
- Chemical structure of 4-hydroxy methyl benzoate
- ResearchGate. Synthesis of sinapine described by Clausen et al.
- MedChemExpress.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,4-Dihydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. vuir.vu.edu.au [vuir.vu.edu.au]
- 6. Biosynthesis and metabolic actions of simple phenolic acids in plants | Semantic Scholar [semanticscholar.org]
- 7. An Overview of Plant Phenolic Compounds and Their Importance in Human Nutrition and Management of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Biosynthesis and metabolic actions of simple phenolic acids in plants [biblio.ugent.be]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 2,4‐Dihydroxybenzoic Acid, a Novel SA Derivative, Controls Plant Immunity via UGT95B17‐Mediated Glucosylation: A Case Study in Camellia Sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sinapinic acid - Wikipedia [en.wikipedia.org]
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- 17. researchgate.net [researchgate.net]
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- 20. 2,4-Dihydroxybenzoic Acid, a Novel SA Derivative, Controls Plant Immunity via UGT95B17-Mediated Glucosylation: A Case Study in Camellia Sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. "2,3,4 Trihydroxybenzoic Acid, A Plant Secondary Metabolite Inhibits Ca" by Mina Akter [openprairie.sdstate.edu]
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Methyl 3-hydroxy-4-methylbenzoate: A Technical Guide to a Derivative of a Naturally Occurring Scaffold
Abstract
Methyl 3-hydroxy-4-methylbenzoate, a derivative of the naturally occurring 3-hydroxy-4-methylbenzoic acid, stands as a molecule of significant interest for researchers in drug discovery and chemical biology. While not a natural product itself, its structural relationship to a variety of bioactive phenolic acids found in nature provides a compelling rationale for its investigation. This technical guide offers an in-depth exploration of this compound, beginning with the natural context of its parent acid, detailing its chemical synthesis, and exploring its potential biological activities based on the established pharmacology of related hydroxybenzoic acid esters. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical, field-proven insights into the study of this compound.
Introduction: The Natural Precedent of the Hydroxybenzoic Acid Scaffold
The journey into the scientific landscape of this compound begins not with the ester itself, but with its carboxylic acid precursor, 3-hydroxy-4-methylbenzoic acid. Hydroxybenzoic acids and their derivatives are a widespread class of phenolic compounds found throughout the plant and microbial kingdoms. These compounds are secondary metabolites, meaning they are not essential for the primary growth and development of an organism but often play crucial roles in defense, signaling, and interaction with the environment.
3-Hydroxy-4-methylbenzoic acid has been identified in various natural sources and is recognized for its potential as a building block in the synthesis of more complex molecules. The presence of the hydroxyl and carboxyl groups on the benzene ring makes it a versatile scaffold, and its natural occurrence suggests a degree of inherent biological compatibility and relevance.
While the direct isolation of this compound from a natural source has not been reported in the scientific literature, the esterification of naturally occurring acids is a common biological and synthetic transformation. Therefore, understanding the natural context of the parent acid is paramount to appreciating the potential of its methyl ester derivative.
Chemical Synthesis: From Natural Precursor to Ester Derivative
The synthesis of this compound is a straightforward and well-established chemical transformation. The most common and efficient method is the Fischer esterification of 3-hydroxy-4-methylbenzoic acid with methanol in the presence of an acid catalyst.
Synthesis Pathway Overview
The logical flow of the synthesis process is depicted in the diagram below. The key transformation is the conversion of the carboxylic acid functional group to a methyl ester.
Caption: Fischer Esterification of 3-hydroxy-4-methylbenzoic acid.
Detailed Experimental Protocol: Fischer Esterification
This protocol provides a step-by-step methodology for the synthesis of this compound.
Materials:
-
3-hydroxy-4-methylbenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve a known quantity of 3-hydroxy-4-methylbenzoic acid in an excess of anhydrous methanol. A molar ratio of at least 1:10 (acid to methanol) is recommended to drive the equilibrium towards the product.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring. Typically, 2-3 drops of concentrated sulfuric acid per 10 mmol of the carboxylic acid is sufficient.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography on silica gel to yield the pure product.
Physicochemical Properties and Characterization
The successful synthesis of this compound must be confirmed through rigorous characterization. The following table summarizes its key physicochemical properties.
| Property | Value |
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 119-121 °C |
| Solubility | Soluble in methanol, ethanol, acetone; sparingly soluble in water |
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound. The spectra will show characteristic peaks for the aromatic protons, the methyl group, the hydroxyl proton, and the ester methyl group.
-
Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, including the hydroxyl (-OH) stretch, the carbonyl (C=O) stretch of the ester, and the C-O stretch.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
Biological Activities and Therapeutic Potential: An Extrapolative Perspective
While specific biological activity data for this compound is limited in the public domain, the well-documented activities of other hydroxybenzoic acid esters provide a strong basis for predicting its potential pharmacological properties. The esterification of the carboxylic acid group can significantly alter the pharmacokinetic properties of a molecule, often increasing its lipophilicity and ability to cross cell membranes.
Postulated Signaling Pathway Involvement
Based on the activities of similar phenolic compounds, this compound could potentially modulate key cellular signaling pathways involved in inflammation and oxidative stress.
Caption: Postulated mechanism of anti-inflammatory and antioxidant activity.
Potential Therapeutic Applications
-
Antioxidant Activity: Phenolic compounds are well-known for their ability to scavenge free radicals. The hydroxyl group on the aromatic ring of this compound is a key feature that could confer antioxidant properties.
-
Anti-inflammatory Effects: Many natural phenolic compounds exhibit anti-inflammatory activity by inhibiting pro-inflammatory enzymes and signaling pathways such as NF-κB.
-
Antimicrobial Properties: Esters of hydroxybenzoic acids, such as parabens, are widely used as antimicrobial agents. It is plausible that this compound could possess similar activity against various bacteria and fungi.
-
Enzyme Inhibition: The structural features of this compound may allow it to interact with the active sites of various enzymes, potentially leading to inhibitory effects that could be therapeutically relevant.
Future Directions and Research Opportunities
This compound represents a promising, yet underexplored, molecule. Future research should focus on a systematic evaluation of its biological activities.
Recommended Research Workflow:
-
In Vitro Screening: A comprehensive screening of the compound against a panel of cancer cell lines, bacterial and fungal strains, and key enzymes involved in inflammation and other disease processes.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound.
-
In Vivo Studies: Evaluation of the compound's efficacy and safety in relevant animal models of disease.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogues to optimize biological activity and pharmacokinetic properties.
Conclusion
This compound, while not a natural product itself, is a synthetically accessible derivative of a naturally occurring phenolic acid. Its structural similarity to a host of bioactive compounds suggests a high potential for interesting pharmacological properties. This technical guide provides a foundational understanding of its synthesis, characterization, and potential biological activities, serving as a catalyst for further research and development in the fields of medicinal chemistry and drug discovery. The exploration of such nature-inspired molecules is a critical endeavor in the ongoing quest for novel therapeutic agents.
References
Due to the synthetic nature of the primary topic, a comprehensive list of direct references for this compound as a natural product is not available. The following references provide context on related compounds, synthesis methods, and the biological activities of the hydroxybenzoic acid class.
- PubChem Compound Summary for CID 354091, this compound.
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. (This is the original publication on Fischer esterification, providing historical context for the synthesis method).
- Soni, M. G., Carabin, I. G., & Burdock, G. A. (2005). Safety assessment of esters of p-hydroxybenzoic acid (parabens). Food and Chemical Toxicology, 43(7), 985–1015.[Link]
- An, S. Y., Lee, H. J., Kim, S., & Lee, I. S. (2016). 3,4-Dihydroxybenzoic acid, a metabolite of anthocyanin, protects against renal injury in diabetic rats. Journal of medicinal food, 19(11), 1048–1055.[Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
- PubChem Compound Summary for CID 68512, 3-Hydroxy-4-methylbenzoic acid.
solubility of Methyl 3-hydroxy-4-methylbenzoate in organic solvents
An In-depth Technical Guide to the Solubility of Methyl 3-hydroxy-4-methylbenzoate in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that profoundly influences its behavior in various stages of research, development, and formulation.[1][2][3] This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS No: 3556-86-3), a substituted benzoate ester of interest in pharmaceutical and chemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes the foundational principles governing its solubility, predictive theoretical frameworks, and a detailed, field-proven experimental protocol for its determination. This guide is intended for researchers, chemists, and drug development professionals seeking to understand, predict, and experimentally quantify the solubility of this compound in various organic solvents.
Introduction: The Critical Role of Solubility
This compound (Figure 1) is an aromatic ester containing a phenolic hydroxyl group, a methyl ester group, and a methyl group on the benzene ring. Its structure suggests a molecule of moderate polarity, capable of acting as both a hydrogen bond donor (via the hydroxyl group) and acceptor (via the hydroxyl and ester carbonyl oxygens). These structural features are the primary determinants of its solubility behavior.
Understanding the solubility of this compound is not merely an academic exercise. In drug development, solubility directly impacts bioavailability, formulation strategies, and the feasibility of purification processes like recrystallization.[2][3] In synthetic chemistry, solvent selection for a reaction is dictated by the ability of the solvent to dissolve reactants, reagents, and intermediates. Therefore, a robust understanding and accurate measurement of solubility are paramount for efficient and successful scientific outcomes.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Theoretical Framework for Solubility
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol). A compound dissolves when ΔG_sol is negative. This is influenced by the enthalpy of solution (ΔH_sol), which involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released on forming solute-solvent interactions, and the entropy of solution (ΔS_sol).
Molecular Structure and Intermolecular Forces
The principle of "like dissolves like" is the cornerstone of solubility prediction.
-
Solute (this compound):
-
Polar Features: The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. The ester group (-COOCH₃) contains a polar carbonyl (C=O) and ether oxygen, both of which are hydrogen bond acceptors.
-
Nonpolar Features: The benzene ring and the two methyl (-CH₃) groups contribute to the molecule's lipophilicity and can engage in van der Waals interactions.
-
-
Solvents:
-
Protic Solvents (e.g., Methanol, Ethanol): These solvents can donate and accept hydrogen bonds. Strong solute-solvent interactions are expected, leading to higher solubility.
-
Aprotic Polar Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents have polar groups and can act as hydrogen bond acceptors but lack a hydrogen bond-donating group. They can dissolve the compound by interacting with its hydroxyl and ester functionalities.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. The polar functional groups of the solute are not effectively solvated, generally resulting in poor solubility.
-
The interplay between these forces dictates solubility. For this compound, solubility is expected to be highest in polar protic solvents, followed by polar aprotic solvents, and lowest in nonpolar solvents.[4]
Caption: Intermolecular interactions governing solubility.
Predictive Models: An Overview
In the absence of experimental data, computational models can provide valuable estimates of solubility.
-
Thermodynamic Models: Approaches like the one described for benzoic acid and its derivatives can be used, which correlate thermodynamic functions of solution with solvent parameters.[5][6] These models often require some experimental data for related compounds to build a reliable correlation.
-
COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This is a powerful a priori prediction method that uses quantum chemical calculations to determine the thermodynamic properties of fluids and solutions.[7][8] It can predict solubility without needing prior experimental data for the specific solute-solvent system, making it highly valuable during early-stage development.[9][10] COSMO-RS has shown strong performance in predicting the solubility of active pharmaceutical ingredients (APIs).[9]
Quantitative Solubility Data
As of this guide's publication, specific quantitative solubility data for this compound across a range of organic solvents is not widely available in peer-reviewed literature. A qualitative report suggests it is soluble in ethanol and ether, and slightly soluble in water.[4] Therefore, experimental determination is necessary. The table below serves as a template for researchers to populate with their experimentally determined values.
Table 1: Template for Experimental Solubility Data of this compound
| Organic Solvent | Classification | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |
| Methanol | Polar Protic | 25 | HPLC/UV-Vis | |||
| Ethanol | Polar Protic | 25 | HPLC/UV-Vis | |||
| Isopropanol | Polar Protic | 25 | HPLC/UV-Vis | |||
| Acetone | Polar Aprotic | 25 | HPLC/UV-Vis | |||
| Ethyl Acetate | Polar Aprotic | 25 | HPLC/UV-Vis | |||
| Dichloromethane | Polar Aprotic | 25 | HPLC/UV-Vis | |||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | HPLC/UV-Vis | |||
| Toluene | Nonpolar | 25 | HPLC/UV-Vis | |||
| n-Hexane | Nonpolar | 25 | HPLC/UV-Vis | |||
| User-defined solvent |
Experimental Protocol: Equilibrium Solubility Determination
To generate reliable and reproducible data, a standardized methodology is essential. The isothermal shake-flask method is a gold-standard technique for determining equilibrium (thermodynamic) solubility.[11][12] It measures the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.[11]
Rationale for Method Selection
The shake-flask method is chosen over kinetic methods because it determines the true thermodynamic solubility. Kinetic solubility often involves precipitating a compound from a DMSO stock solution and can be influenced by the rate of precipitation, leading to an overestimation of solubility.[3][11] For applications in formulation and process chemistry, thermodynamic solubility provides a more accurate and fundamental value.
Materials and Equipment
-
This compound (purity >98%)
-
Analytical grade organic solvents
-
Scintillation vials or glass test tubes with screw caps
-
Temperature-controlled orbital shaker or incubator
-
Analytical balance (± 0.0001 g)
-
Syringe filters (0.22 or 0.45 µm, compatible with solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Step-by-Step Methodology
Caption: Experimental workflow for the shake-flask method.
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure equilibrium is reached.[12]
-
Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation. It is recommended to prepare samples in triplicate for each solvent.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is achieved. A typical duration is 24 to 72 hours. To validate the equilibration time, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.
-
-
Phase Separation:
-
Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a solvent-compatible syringe filter (e.g., PTFE for most organic solvents) into a clean vial. This step is critical to remove all undissolved micro-particles.[3]
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent (often the same solvent or mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration.[1]
-
Calibration: Prepare a series of standard solutions of known concentrations of this compound and generate a calibration curve (Absorbance or Peak Area vs. Concentration).
-
-
Calculation:
-
Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the final solubility in appropriate units (e.g., mg/mL, g/100 mL, mol/L).
-
Conclusion
While specific quantitative data for the is scarce, a strong predictive framework can be established based on its molecular structure. The presence of both hydrogen-bonding functional groups and nonpolar regions suggests a solubility profile that is highly dependent on the nature of the solvent. It is expected to be most soluble in polar protic solvents like alcohols and least soluble in nonpolar aliphatic solvents. For drug development professionals and synthetic chemists, accurate solubility data is indispensable. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for generating this critical data, enabling informed decisions in solvent selection for formulation, purification, and chemical reactions. The use of predictive tools like COSMO-RS can further accelerate this process by screening potential solvents computationally before committing to laboratory work.
References
- Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
- Bergström, C. A., & Avdeef, A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 354091, this compound.
- ChemBK. (2024).
- Perlovich, G. L., et al. (2001). Thermodynamics of solutions I: benzoic acid and acetylsalicylic acid as models for drug substances and the prediction of solubility. European Journal of Pharmaceutical Sciences. [Link]
- Klamt, A., et al. (2002). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS.
- LibreTexts Chemistry. (2023). Solubility of Organic Compounds. [Link]
- Acree, W. E. (2015). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera.
- Klamt, A., & Eckert, F. (2000). COSMO-RS: a novel and universal method for predicting thermophysical data of liquids. Fluid Phase Equilibria. [Link]
- Kontogeorgis, G. M., et al. (2022). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. Industrial & Engineering Chemistry Research. [Link]
- Scientific Computing & Modelling (SCM). (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. rheolution.com [rheolution.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. chembk.com [chembk.com]
- 5. Thermodynamics of solutions I: benzoic acid and acetylsalicylic acid as models for drug substances and the prediction of solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. zenodo.org [zenodo.org]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prediction of aqueous solubility of drugs and pesticides with COSMO-RS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note & Protocol: Synthesis of Methyl 3-hydroxy-4-methylbenzoate via Fischer Esterification
Introduction: The Utility and Synthesis of a Key Benzoate Ester
Methyl 3-hydroxy-4-methylbenzoate is a valuable aromatic ester with applications as a fragrance ingredient and, more significantly, as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and other specialty chemicals.[1] Its structure, featuring hydroxyl, methyl, and ester functional groups on a benzene ring, provides multiple reaction sites for further chemical modification.
This document provides a detailed, field-proven protocol for the synthesis of this compound from its corresponding carboxylic acid, 3-hydroxy-4-methylbenzoic acid. The chosen method is the Fischer-Speier Esterification , a classic, reliable, and scalable acid-catalyzed reaction.[2] This guide is intended for researchers in organic chemistry, process development, and drug discovery, offering in-depth explanations of the reaction mechanism, a step-by-step laboratory procedure, and critical safety information.
Reaction Principle: The Mechanism of Fischer Esterification
The Fischer esterification is a cornerstone of organic synthesis, converting a carboxylic acid and an alcohol into an ester and water.[3] The reaction is reversible and requires a strong acid catalyst to proceed at a practical rate.[4] For this synthesis, concentrated sulfuric acid (H₂SO₄) is employed, serving a dual purpose that is critical for achieving a high yield.
Causality Behind Experimental Choices (Expertise & Experience):
-
Catalytic Role: Sulfuric acid protonates the carbonyl oxygen of the 3-hydroxy-4-methylbenzoic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol.[5][6] Without the catalyst, the carbonyl carbon is not sufficiently electron-deficient to react readily with a weak nucleophile like methanol.
-
Equilibrium Shift: The reaction produces one mole of water for every mole of ester formed. As an equilibrium process, the accumulation of water can drive the reaction in reverse (ester hydrolysis), limiting the final yield.[7] Concentrated sulfuric acid is a potent dehydrating agent; it sequesters the water as it is formed, effectively removing it from the reaction medium.[8][9] In accordance with Le Châtelier's principle, this removal of a product shifts the equilibrium position to the right, favoring the formation of the desired methyl ester.[2][7]
The mechanism proceeds through a sequence of protonation and deprotonation steps, often remembered by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[2]
Caption: Fischer Esterification Reaction Mechanism.
Materials, Safety, and Experimental Protocol
Trustworthiness through Safety: Every protocol's reliability begins with safety. The reagents used in this synthesis are hazardous, and adherence to safety protocols is non-negotiable.
Hazard Identification:
-
Methanol (CH₃OH): Highly flammable liquid and vapor. Toxic if swallowed, inhaled, or in contact with skin. Causes damage to organs, particularly the optic nerve.[10][11]
-
Concentrated Sulfuric Acid (H₂SO₄): Causes severe skin burns and eye damage. Highly corrosive and reacts exothermically with water.[12]
-
3-hydroxy-4-methylbenzoic acid: Causes skin and serious eye irritation.[13]
-
Ethyl Acetate & Diethyl Ether: Flammable liquids. May cause drowsiness or dizziness.
Mandatory Safety Precautions:
-
Conduct all steps within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, a flame-resistant lab coat, and chemical splash goggles.
-
Ensure an emergency eyewash station and safety shower are immediately accessible.
-
Keep flammable solvents away from ignition sources. Use a heating mantle, not a Bunsen burner, for reflux.[14]
Reagents and Equipment
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | CAS Number | Notes |
| 3-hydroxy-4-methylbenzoic acid | C₈H₈O₃ | 152.15 | 586-30-1 | Starting material |
| Methanol (Anhydrous) | CH₄O | 32.04 | 67-56-1 | Reagent and solvent (use in excess) |
| Sulfuric Acid (Conc., 98%) | H₂SO₄ | 98.08 | 7664-93-9 | Catalyst and dehydrating agent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction solvent |
| Saturated Sodium Bicarbonate (aq) | NaHCO₃ | 84.01 | 144-55-8 | Neutralizing wash |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | 7647-14-5 | Aqueous wash |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent |
Equipment: Round-bottom flask (100 mL), reflux condenser, heating mantle with magnetic stirrer, separatory funnel (250 mL), beakers, Erlenmeyer flasks, rotary evaporator, and standard laboratory glassware.
Step-by-Step Synthesis Protocol
Caption: Synthesis and Purification Workflow.
1. Reaction Setup: a. To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxy-4-methylbenzoic acid (5.0 g, 32.8 mmol). b. Add 50 mL of anhydrous methanol. Stir the mixture until the acid is fully dissolved. c. Place the flask in an ice-water bath to cool. d. Slowly and cautiously , add concentrated sulfuric acid (1.0 mL) dropwise to the stirring solution. An exothermic reaction will occur. This addition must be done slowly to control the temperature.[15]
2. Reflux: a. Remove the flask from the ice bath and attach a reflux condenser. Ensure water is flowing through the condenser. b. Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle.[15] c. Maintain the reflux with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if desired.
3. Work-up and Isolation: a. After the reflux period, allow the mixture to cool to room temperature. b. Remove the excess methanol using a rotary evaporator. c. Dissolve the resulting oily residue in 100 mL of ethyl acetate.
4. Extraction and Washing: a. Transfer the ethyl acetate solution to a 250 mL separatory funnel. b. Wash the organic layer with 50 mL of a saturated sodium bicarbonate (NaHCO₃) solution.[16] i. CAUTION: CO₂ gas will be evolved during this step, causing pressure to build. Swirl the funnel gently before stoppering, and vent frequently by inverting the funnel and opening the stopcock. ii. Continue washing with NaHCO₃ solution until the effervescence ceases. This neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid.[14] c. Wash the organic layer with 50 mL of saturated sodium chloride (brine) solution. This helps to remove residual water and water-soluble impurities.[15] d. Separate and discard the aqueous layers.
5. Drying and Product Isolation: a. Transfer the ethyl acetate layer to a clean, dry Erlenmeyer flask. b. Add a sufficient amount of anhydrous sodium sulfate to the solution to act as a drying agent. Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing. c. Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent, collecting the filtrate in a pre-weighed round-bottom flask. d. Remove the ethyl acetate solvent using a rotary evaporator to yield the crude this compound, which should be a solid or semi-solid. e. The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) if necessary.
Expected Results & Characterization
Based on typical Fischer esterification yields, this protocol is expected to produce the target compound in good yield (typically 75-90%). The final product should be characterized to confirm its identity and purity using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis.
References
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- Fischer esterific
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- Sulphuric acid in esterification. (2023, January 29). Reddit. [Link]
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- Methyl 3-hydroxy-4-methylbenzo
- Safety Data Sheet: Methanol/Hydrosulfuric Acid Mixed. (2022, April 18). Columbus Chemical. [Link]
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- Synthesis of methyl 4-hydroxybenzo
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Application Notes and Protocols for the Laboratory-Scale Synthesis of Methyl 3-hydroxy-4-methylbenzoate
Introduction
Methyl 3-hydroxy-4-methylbenzoate is a valuable substituted aromatic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structural features, including a hydroxyl group and a methyl ester on a benzene ring, provide multiple points for chemical modification, making it a versatile building block in organic synthesis. This document provides detailed protocols for two distinct and reliable laboratory-scale synthetic routes to this compound, designed for researchers, scientists, and professionals in drug development.
These protocols are presented with an emphasis on the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Synthetic Strategies Overview
Two primary synthetic pathways for the preparation of this compound are presented. The selection of a particular route may be dictated by factors such as the availability and cost of starting materials, desired purity of the final product, and the scale of the synthesis.
Caption: Overview of the two synthetic routes to this compound.
Route 1: Fischer-Speier Esterification of 3-Hydroxy-4-methylbenzoic Acid
This is the most direct method for the synthesis of this compound. The Fischer-Speier esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[1] This equilibrium-controlled reaction is typically driven to completion by using an excess of the alcohol, which also serves as the solvent.[2]
Reaction Mechanism
The reaction proceeds via the initial protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by the alcohol (methanol). A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of a water molecule to yield the ester.[3][4]
Caption: Simplified mechanism of Fischer-Speier Esterification.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Hydroxy-4-methylbenzoic acid | 152.15 | 10.0 g | 0.0657 |
| Methanol (anhydrous) | 32.04 | 150 mL | - |
| Sulfuric Acid (conc.) | 98.08 | 2.0 mL | - |
| Diethyl Ether | - | 200 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |
| Brine (Saturated NaCl Solution) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxy-4-methylbenzoic acid (10.0 g, 0.0657 mol).
-
Reagent Addition: Add anhydrous methanol (150 mL) to the flask and stir until the acid is fully dissolved. Carefully and slowly add concentrated sulfuric acid (2.0 mL) to the solution.
-
Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether (200 mL) and transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the excess acid, and finally with brine (50 mL).[6]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system such as a mixture of ethyl acetate and hexanes, or by column chromatography on silica gel.
Route 2: Multi-Step Synthesis from 4-Methyl-3-nitrobenzoic Acid
This synthetic route provides an alternative approach and is particularly useful for illustrating a sequence of common and important organic transformations.
Step 1: Esterification of 4-Methyl-3-nitrobenzoic Acid
The first step is the esterification of 4-methyl-3-nitrobenzoic acid with methanol. This can be achieved using a standard Fischer esterification protocol as described in Route 1, or by using thionyl chloride in methanol for a higher yield.[7][8]
Experimental Protocol (using Thionyl Chloride):
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-methyl-3-nitrobenzoic acid (10.0 g, 0.055 mol) in anhydrous methanol (100 mL).
-
Reagent Addition: Cool the solution in an ice bath. Slowly and carefully add thionyl chloride (4.8 mL, 0.066 mol) dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then heat to reflux for 3 hours.
-
Work-up and Purification: Follow the work-up and purification procedures as outlined in Route 1.
Step 2: Reduction of the Nitro Group
The nitro group of methyl 4-methyl-3-nitrobenzoate is reduced to an amino group. A common and effective method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.[9]
Experimental Protocol:
-
Reaction Setup: In a hydrogenation flask, dissolve methyl 4-methyl-3-nitrobenzoate (9.0 g, 0.046 mol) in methanol (100 mL).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (0.5 g) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeated three times). Pressurize the vessel with hydrogen (typically 50 psi) and shake or stir vigorously at room temperature until the theoretical amount of hydrogen has been consumed (or until TLC analysis indicates complete reaction).
-
Work-up:
-
Carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield methyl 3-amino-4-methylbenzoate, which can be used in the next step without further purification if of sufficient purity.[10][11]
-
Step 3: Diazotization and Hydroxylation (Sandmeyer-type Reaction)
The final step involves the conversion of the amino group to a hydroxyl group. This is achieved through diazotization of the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, followed by hydrolysis of the diazonium salt to the corresponding phenol.[12][13][14]
Experimental Protocol:
-
Diazotization:
-
In a 500 mL beaker, dissolve methyl 3-amino-4-methylbenzoate (7.5 g, 0.045 mol) in a mixture of water (100 mL) and concentrated sulfuric acid (10 mL). Cool the mixture to 0-5 °C in an ice-salt bath.
-
In a separate flask, dissolve sodium nitrite (3.4 g, 0.049 mol) in water (20 mL).
-
Slowly add the sodium nitrite solution dropwise to the stirred amine solution, maintaining the temperature below 5 °C.[15]
-
-
Hydrolysis:
-
After the addition is complete, continue stirring at 0-5 °C for 30 minutes.
-
In a separate 1 L flask, bring a solution of 10% aqueous sulfuric acid (200 mL) to a boil.
-
Slowly and carefully add the cold diazonium salt solution to the boiling acidic solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, continue to boil the mixture for an additional 15 minutes to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash with water and brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford pure this compound.
-
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
-
Appearance: White to off-white solid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.8 (d, 1H), ~7.6 (s, 1H), ~7.2 (d, 1H), ~5.0 (s, 1H, -OH), ~3.9 (s, 3H, -OCH₃), ~2.2 (s, 3H, -CH₃). The exact chemical shifts may vary slightly.[16]
-
-
Infrared (IR) Spectroscopy: Characteristic absorptions for the hydroxyl group (~3300 cm⁻¹), ester carbonyl group (~1700 cm⁻¹), and C-O stretching.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of this compound (C₉H₁₀O₃, MW: 166.17 g/mol ).
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Concentrated acids (sulfuric acid) and thionyl chloride are corrosive and should be handled with extreme care.
-
Diazonium salts can be explosive when dry and should be kept in solution and at low temperatures.
-
Catalytic hydrogenation involves flammable hydrogen gas and should be performed with appropriate safety measures and equipment.
Conclusion
This document provides two robust and well-documented synthetic routes for the laboratory-scale preparation of this compound. The direct Fischer-Speier esterification is the more straightforward approach, while the multi-step synthesis offers a viable alternative and serves as an excellent case study in synthetic organic chemistry. The choice of method will depend on the specific needs and resources of the researcher. By following these detailed protocols and understanding the underlying chemical principles, scientists can confidently synthesize this valuable intermediate for their research and development endeavors.
References
- Molecules. (2007).
- Wikipedia. (n.d.). Sandmeyer reaction. [Link][12]
- PrepChem.com. (n.d.).
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- PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link][13]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production. [Link][22]
- FAO. (n.d.).
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- The Royal Society of Chemistry. (n.d.).
- Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. [Link]
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- Google Patents. (n.d.). CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
- Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. [Link][1]
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- CABI Digital Library. (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. [Link][2]
- YouTube. (2024). Fischer Esterification: Carboxylic Acids to Esters Using Alcohols (R-OH)
- YouTube. (2016).
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- Scirp.org. (2016).
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- Ataman Kimya. (n.d.).
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starting materials for Methyl 3-hydroxy-4-methylbenzoate synthesis
An In-Depth Guide to the Synthesis of Methyl 3-hydroxy-4-methylbenzoate
Authored by a Senior Application Scientist
Introduction
This compound is a valuable organic intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its structure, featuring a hydroxyl group, a carboxylic ester, and a methyl group on an aromatic ring, makes it a versatile building block for more complex molecules. Notably, it serves as a key precursor in the synthesis of targeted cancer therapies such as Gefitinib.[2][3] This guide provides detailed application notes and protocols for the synthesis of this compound, designed for researchers, chemists, and professionals in drug development. The protocols are grounded in established chemical principles and supported by authoritative literature, ensuring reliability and reproducibility.
Strategic Overview of Synthetic Pathways
The synthesis of this compound can be approached through several strategic disconnections. The most direct method is the esterification of its corresponding carboxylic acid, 3-hydroxy-4-methylbenzoic acid. Therefore, the primary challenge lies in the efficient and regioselective synthesis of this key acid intermediate. Two principal and industrially relevant pathways are detailed herein:
-
Route A: Carboxylation of 4-Methylphenol (p-Cresol). This route employs the classic Kolbe-Schmitt reaction, a powerful method for the ortho-carboxylation of phenols.
-
Route B: Halogenation and Hydrolysis of 4-Methylbenzoic Acid (p-Toluic Acid). This multi-step pathway involves the selective halogenation of a readily available starting material, followed by nucleophilic aromatic substitution.
The following diagram illustrates these convergent strategies.
Caption: Convergent synthetic routes to this compound.
Route A: Synthesis via Kolbe-Schmitt Reaction
This pathway leverages the Kolbe-Schmitt reaction, an electrophilic aromatic substitution where a phenoxide ion is carboxylated by carbon dioxide, typically under pressure and elevated temperature.[4][5] The choice of the counter-ion (e.g., Na⁺ vs. K⁺) and reaction conditions can influence the regioselectivity between ortho and para carboxylation.[6] For p-cresol, the para-position relative to the hydroxyl group is blocked by the methyl group, thus directing carboxylation to one of the two equivalent ortho positions.
Caption: Workflow for Route A: Kolbe-Schmitt Carboxylation Pathway.
Protocol A1: Synthesis of 3-Hydroxy-4-methylbenzoic Acid
Causality: The reaction begins with the deprotonation of p-cresol by a strong base to form the more nucleophilic phenoxide ion.[7] This phenoxide then attacks carbon dioxide, a weak electrophile. The reaction is conducted under high pressure to increase the concentration of CO₂ in the reaction medium and at high temperature to overcome the activation energy for the carboxylation of the aromatic ring.[4] Acidic work-up is required to protonate the resulting carboxylate salt.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Methylphenol (p-Cresol) | 108.14 | 54.1 g | 0.50 |
| Sodium Hydroxide (NaOH) | 40.00 | 22.0 g | 0.55 |
| Carbon Dioxide (CO₂) | 44.01 | Excess | - |
| Sulfuric Acid (conc.) | 98.08 | As needed | - |
Procedure:
-
Phenoxide Formation: In a high-pressure autoclave reactor, charge 4-methylphenol (54.1 g, 0.50 mol) and sodium hydroxide (22.0 g, 0.55 mol).
-
Drying: Heat the mixture to 150°C under a stream of nitrogen to remove water, forming the anhydrous sodium phenoxide.
-
Carboxylation: Cool the reactor to 120°C. Pressurize the reactor with carbon dioxide to 100 atm. Heat the mixture to 180-200°C and maintain for 4-6 hours with vigorous stirring.
-
Work-up: Cool the reactor to room temperature and cautiously vent the excess CO₂. Dissolve the solid product in 500 mL of hot water.
-
Acidification: While stirring, slowly acidify the solution with concentrated sulfuric acid until the pH is approximately 2. A precipitate of 3-hydroxy-4-methylbenzoic acid will form.
-
Isolation and Purification: Cool the mixture in an ice bath to complete precipitation. Collect the crude product by vacuum filtration and wash with cold water. Recrystallize the solid from an ethanol/water mixture to yield pure 3-hydroxy-4-methylbenzoic acid. Expected yield: 60-70%.
Protocol A2: Esterification to this compound
Causality: This is a classic Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[8] Methanol is used in large excess to shift the equilibrium towards the product side (Le Chatelier's principle). A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Hydroxy-4-methylbenzoic Acid | 152.15 | 30.4 g | 0.20 |
| Methanol (CH₃OH) | 32.04 | 300 mL | - |
| Sulfuric Acid (conc. H₂SO₄) | 98.08 | 3 mL | - |
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask, add 3-hydroxy-4-methylbenzoic acid (30.4 g, 0.20 mol) and methanol (300 mL).
-
Catalyst Addition: While swirling, carefully add concentrated sulfuric acid (3 mL) to the mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Solvent Removal: After completion, cool the mixture and remove the excess methanol using a rotary evaporator.
-
Work-up: Dissolve the residue in 200 mL of ethyl acetate. Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and finally 100 mL of brine.[9]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the product by recrystallization from a suitable solvent like benzene/cyclohexane or by column chromatography on silica gel to obtain pure this compound as a white solid.[9] Expected yield: 85-95%.
Route B: Synthesis via Halogenation and Hydrolysis
This route begins with a more oxidized starting material, 4-methylbenzoic acid. The key steps are the regioselective introduction of a halogen ortho to the deactivating but meta-directing carboxyl group, followed by a nucleophilic aromatic substitution to replace the halogen with a hydroxyl group. This method can be advantageous if p-cresol is more expensive or difficult to handle than p-toluic acid.
Caption: Workflow for Route B: Halogenation and Hydrolysis Pathway.
Protocol B1: Synthesis of 3-Chloro-4-methylbenzoic Acid
Causality: Direct chlorination of 4-methylbenzoic acid is performed. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The position ortho to the methyl group and meta to the carboxyl group (position 3) is activated, allowing for regioselective halogenation.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Methylbenzoic Acid | 136.15 | 34.0 g | 0.25 |
| Thionyl Chloride (SOCl₂) | 118.97 | 22 mL | 0.30 |
| N-Chlorosuccinimide (NCS) | 133.53 | 34.7 g | 0.26 |
| Trifluoromethanesulfonic acid | 150.08 | 5 mL | - |
Procedure:
-
Reaction Setup: In a flask protected from moisture, suspend 4-methylbenzoic acid (34.0 g, 0.25 mol) in a suitable solvent like dichloromethane.
-
Chlorination: Add N-Chlorosuccinimide (34.7 g, 0.26 mol) and slowly add trifluoromethanesulfonic acid (5 mL) as a catalyst at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours until TLC indicates full conversion of the starting material.
-
Work-up: Quench the reaction by pouring it into ice water. Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate. Recrystallize the crude product from toluene to obtain 3-chloro-4-methylbenzoic acid. Expected yield: 75-85%.
Protocol B2: Synthesis of 3-Hydroxy-4-methylbenzoic Acid
Causality: This step is a nucleophilic aromatic substitution. The electron-withdrawing carboxyl group activates the halogen atom on the benzene ring, facilitating its replacement by a hydroxide ion under heating.[10] This reaction can often be performed without a catalyst due to this activation.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Chloro-4-methylbenzoic Acid | 170.59 | 34.1 g | 0.20 |
| Sodium Hydroxide (NaOH) | 40.00 | 24.0 g | 0.60 |
| Water | 18.02 | 200 mL | - |
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve sodium hydroxide (24.0 g, 0.60 mol) in water (200 mL). Add 3-chloro-4-methylbenzoic acid (34.1 g, 0.20 mol).
-
Reaction: Heat the mixture to reflux (100-110°C) for 8-12 hours. Monitor the reaction for the disappearance of the starting material.
-
Work-up and Acidification: Cool the reaction mixture to room temperature. Carefully acidify with concentrated hydrochloric acid to a pH of 2.
-
Isolation: The product, 3-hydroxy-4-methylbenzoic acid, will precipitate out of the solution. Cool in an ice bath, collect by vacuum filtration, and wash with cold water.[10]
-
Purification: The crude product can be purified by recrystallization as described in Protocol A1. Expected yield: 80-90%.
Protocol B3: Esterification
To obtain the final target molecule, follow the esterification procedure outlined in Protocol A2 .
Comparative Analysis of Synthetic Routes
| Feature | Route A (Kolbe-Schmitt) | Route B (Halogenation/Hydrolysis) |
| Starting Material | 4-Methylphenol (p-Cresol) | 4-Methylbenzoic Acid (p-Toluic Acid) |
| Number of Steps | 2 | 3 |
| Key Reaction | Electrophilic Aromatic Substitution | Electrophilic Halogenation & Nucleophilic Aromatic Substitution |
| Reagents & Conditions | High pressure (100 atm), high temp (200°C), CO₂ | Moderate conditions, uses halogenating agents and base. |
| Advantages | Fewer steps, potentially higher atom economy. | Avoids high-pressure equipment, potentially easier to scale. |
| Disadvantages | Requires specialized high-pressure reactor. | More steps, generates more waste streams. |
Troubleshooting
-
Low Yield in Kolbe-Schmitt Reaction: Incomplete drying of the sodium phenoxide can drastically reduce yield. Ensure all water is removed before pressurizing with CO₂.[6]
-
Incomplete Esterification: The reaction is an equilibrium. If conversion is low, increase the reflux time or use a Dean-Stark apparatus to remove the water byproduct, driving the equilibrium forward.
-
Side Products in Halogenation: Over-halogenation can occur. Careful control of stoichiometry and temperature is crucial for achieving high regioselectivity.
References
- ChemBK. (2024, April 9). This compound.
- PrepChem.com. Synthesis of methyl 3-hydroxybenzoate.
- MDPI. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(3), 673-678.
- Wikipedia. Kolbe–Schmitt reaction.
- Canadian Science Publishing. PHTHALIDE FORMATION: II. CONDENSATIONS WITH 3-HYDROXY-4-METHYLBENZOIC ACID. Canadian Journal of Chemistry.
- Chemistry Learner. Kolbe's Reaction – Mechanism, Examples, Applications.
- PubMed. (2007). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Molecules, 12(3), 673-8.
- PubChem, National Center for Biotechnology Information. 3-Hydroxy-4-methylbenzoic acid.
- UCalgary. Organic Synthesis: Benzoic Acid via a Grignard Reaction.
- Google Patents. US5260475A - Esterification of hydroxybenzoic acids.
- University of Missouri-St. Louis. GRIGNARD REACTION – Synthesis of Benzoic Acid.
- BYJU'S. Kolbe Reaction Mechanism.
- Google Patents. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
- Indo American Journal of Pharmaceutical Research. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid....
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- CABI Digital Library. ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE....
- Google Patents. Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate.
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Application Notes & Protocols: Methyl 3-hydroxy-4-methylbenzoate as a Versatile Precursor for the Synthesis of Kinase Inhibitor APIs
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Methyl 3-hydroxy-4-methylbenzoate as a key starting material in the synthesis of complex Active Pharmaceutical Ingredients (APIs), particularly focusing on the kinase inhibitor class of therapeutics.
The inherent chemical functionalities of this compound—a nucleophilic phenolic hydroxyl group, an ester ripe for modification, and an activated aromatic ring—make it a highly valuable and cost-effective building block for constructing sophisticated molecular architectures.
This document elucidates the causality behind experimental choices, provides validated, step-by-step protocols, and is grounded in authoritative chemical principles. We will illustrate its potential through a representative, multi-step synthesis of a hypothetical kinase inhibitor, which we have designated "Mepatinib."
Introduction: The Strategic Value of this compound
This compound (CAS No. 354091-38-6) is a substituted aromatic compound whose structure is primed for diverse organic transformations.[1] Its utility in API synthesis stems from three key reactive sites:
-
The Phenolic Hydroxyl Group: The hydroxyl group at the C3 position is a potent nucleophile, ideal for introducing side chains via Williamson ether synthesis. This is a cornerstone of drug design for modulating pharmacokinetics, specifically lipophilicity and metabolic stability.
-
The Aromatic Ring: The benzene ring is activated by both the hydroxyl and methyl groups, making it susceptible to electrophilic aromatic substitution reactions like nitration. Introducing a nitro group is a classic and reliable strategy for installing an amine functionality after reduction, which is crucial for building heterocyclic cores common in kinase inhibitors.
-
The Methyl Ester: The ester at C1 can be hydrolyzed to the corresponding carboxylic acid for amide couplings or reduced to a primary alcohol, offering further points for molecular diversification.
The strategic placement of these groups allows for a controlled, regioselective synthesis, minimizing the formation of unwanted isomers and simplifying purification, a critical consideration for scalable API manufacturing.
Representative Synthesis: Mepatinib, a Hypothetical Kinase Inhibitor
To demonstrate the synthetic utility of this compound, we present a detailed workflow for the synthesis of "Mepatinib," a hypothetical inhibitor targeting a generic tyrosine kinase pathway. The overall synthetic strategy is based on established and robust chemical transformations frequently employed in pharmaceutical synthesis.[2][3]
Overall Synthetic Workflow
The synthesis of Mepatinib is designed as a five-step sequence, starting with the etherification of the phenolic hydroxyl group, followed by nitration, reduction of the nitro group to an amine, cyclization to form a quinazolinone core, and finally, functionalization to yield the target API.
Caption: Overall workflow for the synthesis of Mepatinib.
Detailed Protocols & Methodologies
The following protocols are designed to be self-validating, with clear endpoints and in-process checks. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Etherification (Synthesis of Intermediate 1)
Principle: A Williamson ether synthesis is employed to introduce a (3-chloropropyl)oxy side chain. This specific chain is chosen to facilitate a subsequent cyclization step. Potassium carbonate serves as a mild base to deprotonate the phenol, and DMF is an excellent polar aprotic solvent for this SN2 reaction.
Protocol:
-
To a stirred solution of this compound (1.0 eq) in N,N-Dimethylformamide (DMF, 10 volumes), add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 1-bromo-3-chloropropane (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 70°C and maintain for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction to room temperature and pour it slowly into ice-cold water (50 volumes) with vigorous stirring.
-
Extract the aqueous layer with ethyl acetate (3 x 20 volumes).
-
Combine the organic layers, wash with brine (2 x 15 volumes), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield Intermediate 1 as a crude oil, which can be purified by column chromatography.
| Parameter | Value |
| Reagents | This compound, 1-bromo-3-chloropropane, K₂CO₃, DMF |
| Expected Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Characterization | ¹H NMR, ¹³C NMR, MS |
Step 2: Nitration (Synthesis of Intermediate 2)
Principle: Regioselective nitration of the activated aromatic ring is achieved using fuming nitric acid. The reaction is performed at a low temperature to control the exotherm and prevent side reactions. The nitro group is directed ortho to the activating ether group.[3]
Protocol:
-
Dissolve Intermediate 1 (1.0 eq) in a mixture of glacial acetic acid (5 volumes) and acetic anhydride (2 volumes).
-
Cool the solution to 0-5°C using an ice-salt bath.
-
Add fuming nitric acid (>90%, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 10°C.
-
Stir the reaction mixture at 0-5°C for 2-4 hours. Monitor by TLC.
-
Upon completion, slowly pour the reaction mixture into a beaker containing crushed ice (50 volumes) with constant, vigorous stirring.
-
A yellow precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the solid under vacuum at 40°C to afford Intermediate 2.
| Parameter | Value |
| Reagents | Intermediate 1, Fuming Nitric Acid, Acetic Acid, Acetic Anhydride |
| Expected Yield | 75-85% |
| Purity (by HPLC) | >97% |
| Characterization | ¹H NMR, ¹³C NMR, MS |
Step 3: Reduction (Synthesis of Intermediate 3)
Principle: The aromatic nitro group is reduced to a primary amine using iron powder in the presence of a catalytic amount of ammonium chloride. This method is a classic, cost-effective, and scalable alternative to catalytic hydrogenation for this type of transformation.[3]
Protocol:
-
Suspend Intermediate 2 (1.0 eq) in a mixture of ethanol (15 volumes) and water (5 volumes).
-
Add iron powder (5.0 eq) and ammonium chloride (NH₄Cl, 0.5 eq) to the suspension.
-
Heat the mixture to reflux (approx. 80-85°C) and stir vigorously for 3-5 hours. The reaction progress can be monitored by TLC as the yellow color fades.
-
Once the reaction is complete, filter the hot mixture through a pad of Celite® to remove the iron salts.
-
Wash the Celite® pad with hot ethanol (3 x 10 volumes).
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with ethyl acetate (3 x 20 volumes).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield Intermediate 3.
| Parameter | Value |
| Reagents | Intermediate 2, Iron Powder, NH₄Cl, Ethanol, Water |
| Expected Yield | 80-90% |
| Purity (by HPLC) | >98% |
| Characterization | ¹H NMR, ¹³C NMR, MS |
Target API Synthesis: Cyclization and Functionalization
The subsequent steps to form the final API, Mepatinib, involve the construction of the core heterocyclic scaffold and the installation of the target-binding moiety.
Step 4 & 5: Cyclization to Quinazolinone Core and Final Substitution
Principle: The ortho-amino ester (Intermediate 3) is cyclized with formamidine acetate to form a quinazolinone ring system. This core is then chlorinated and subsequently reacted with a specific aniline derivative (e.g., 3-ethynyl-4-fluoroaniline) via an SNAr reaction to yield the final Mepatinib API. This sequence is a well-established route for synthesizing many kinase inhibitors.[4]
A detailed protocol for these advanced steps is beyond the scope of this introductory application note but follows standard procedures in medicinal chemistry. The successful synthesis of Intermediate 3 from this compound validates its role as a key precursor for this class of APIs.
Data Summary and Visualization
Summary of Synthetic Route
| Step | Transformation | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | Etherification | This compound | 1-bromo-3-chloropropane, K₂CO₃ | Intermediate 1 | 85-95 |
| 2 | Nitration | Intermediate 1 | HNO₃, Ac₂O, AcOH | Intermediate 2 | 75-85 |
| 3 | Reduction | Intermediate 2 | Fe, NH₄Cl | Intermediate 3 | 80-90 |
Illustrative Kinase Inhibition Pathway
Kinase inhibitors like the hypothetical Mepatinib typically function by blocking the ATP binding site of a specific kinase, thereby preventing the phosphorylation of downstream substrate proteins and interrupting a signaling cascade that promotes cell proliferation.
Caption: Generic kinase signaling pathway inhibited by Mepatinib.
Conclusion
This compound serves as an exemplary precursor for the efficient, multi-step synthesis of complex pharmaceutical molecules. The protocols detailed herein for the synthesis of key intermediates demonstrate a robust and scalable pathway that leverages the inherent reactivity of this versatile starting material. By providing a logical and experimentally sound framework, these notes aim to empower researchers in the rapid development of novel API candidates. The strategic application of such building blocks is fundamental to accelerating the drug discovery and development pipeline.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Purity Requirements of Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate for API Synthesis.
- University of Nebraska-Lincoln. (n.d.). Tofacitinib synthesis.
- V, S., Devanna, & Mulakayala, N. (n.d.). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica.
- BenchChem. (2025). Application Notes and Protocols: Methyl 4-hydroxy-3,5-dimethylbenzoate as a Versatile Precursor for API Synthesis.
- Li, M. D., Zheng, Y. G., & Ji, M. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(3), 673–680.
- PubMed. (2007). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate.
- Singh, R., et al. (2020). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. ACS Omega.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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Application Note: A Convergent Synthesis of Gefitinib Utilizing Methyl 3-hydroxy-4-methoxybenzoate as a Key Starting Material
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed application note and experimental protocols for the synthesis of Gefitinib (Iressa®), a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. The described synthetic route commences with the readily available and cost-effective starting material, Methyl 3-hydroxy-4-methoxybenzoate. This approach circumvents some of the challenges associated with earlier synthetic strategies, such as harsh demethylation steps, by building the core quinazoline structure through a sequence of alkylation, nitration, reduction, cyclization, chlorination, and amination reactions.[1][2] This guide offers in-depth, step-by-step protocols, explains the chemical rationale behind the process, and presents data in a clear, accessible format to aid researchers in the replication and potential optimization of this synthesis.
Introduction and Strategic Rationale
Gefitinib (N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine) is a first-generation EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[1] Several synthetic routes to Gefitinib have been developed since its inception. The initial route reported by Gibson involved the regioselective demethylation of 6,7-dimethoxyquinazolin-4(3H)-one, a step that suffered from low yields (around 46%).[1][3]
This application note details an alternative, more efficient synthesis that begins with Methyl 3-hydroxy-4-methoxybenzoate . It is important to note that while the topic specifies Methyl 3-hydroxy-4-methylbenzoate, the established and scientifically validated synthetic pathway utilizes the methoxy analog. The 4-methoxy group is crucial as it becomes one of the key methoxy substituents on the final quinazoline ring of Gefitinib. Starting with a 4-methyl group would necessitate a complex and likely low-yielding oxidation and methylation sequence, which is not described in the primary literature for this purpose.
The key advantage of the Methyl 3-hydroxy-4-methoxybenzoate route is that it avoids the problematic demethylation step, leading to a higher overall yield of approximately 37.4%.[1][2] The synthesis proceeds through a logical sequence of functional group transformations to construct the final molecule.
Overall Synthetic Pathway
The synthesis is a multi-step process that builds the Gefitinib molecule sequentially. The core logic involves preparing a substituted aminobenzoate, which is then cyclized to form the quinazoline ring system. Subsequent functionalization leads to the final product.
The overall transformation can be visualized as follows:
Figure 1: Overall Synthetic Workflow. A high-level overview of the key transformations from the starting material to the final Gefitinib product.
Detailed Experimental Protocols
The following protocols are adapted from the peer-reviewed literature and provide a step-by-step guide for each key reaction in the synthesis.[1][3]
Objective: To introduce the 3-chloropropoxy side chain, which will later be converted to the morpholinopropoxy group.
Reaction: Methyl 3-hydroxy-4-methoxybenzoate + 1-bromo-3-chloropropane → Methyl 3-(3-chloropropoxy)-4-methoxybenzoate
Protocol:
-
To a stirred mixture of Methyl 3-hydroxy-4-methoxybenzoate (84.6 g, 0.47 mol), potassium carbonate (138.1 g, 1.0 mol), and N,N-Dimethylformamide (DMF, 500 mL), add 1-bromo-3-chloropropane (101.6 g, 0.65 mol).
-
Heat the reaction mixture to 70°C and maintain for 4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature.
-
Slowly pour the reaction mixture into 3 L of ice-water with constant stirring.
-
A solid precipitate will form. Collect the solid by filtration and wash thoroughly with cold water.
-
Dry the solid to obtain Methyl 3-(3-chloropropoxy)-4-methoxybenzoate.
| Parameter | Value | Reference |
| Starting Material | Methyl 3-hydroxy-4-methoxybenzoate | [1] |
| Reagents | 1-bromo-3-chloropropane, K₂CO₃, DMF | [1] |
| Temperature | 70°C | [1] |
| Reaction Time | 4 hours | [1] |
| Typical Yield | ~94.7% | [1][3] |
Objective: To introduce a nitro group ortho to the amino precursor, which is essential for the subsequent quinazoline ring formation.
Protocol:
-
Dissolve the product from Step 1 in acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add nitric acid while maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC).
-
Pour the mixture into ice-water to precipitate the product, Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate.
-
Filter, wash with water, and dry the solid.
Objective: To reduce the nitro group to an amine, which will serve as a nucleophile in the cyclization step.
Protocol:
-
Suspend the nitrated compound from Step 2 in acetic acid.
-
Add powdered iron to the suspension.
-
Heat the mixture with stirring. The reaction is exothermic. Maintain a controlled temperature.
-
Continue heating until the reduction is complete (monitored by TLC). Note: Catalytic hydrogenation using Raney/Ni or Pd/C has been reported to give incomplete conversions.[1][3]
-
Filter the hot reaction mixture to remove iron salts and cool the filtrate to precipitate the product, Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate.
| Parameter | Value | Reference |
| Starting Material | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | [1] |
| Reagents | Powdered Iron, Acetic Acid | [1][3] |
| Typical Yield | ~77% (for nitration and reduction steps combined) | [1] |
Objective: To react the aminobenzoate with a formylating agent to construct the heterocyclic quinazolinone ring.
Protocol:
-
Mix the amino-benzoate from Step 3 with formamidine acetate in a suitable high-boiling solvent (e.g., 2-ethoxyethanol).
-
Heat the mixture to reflux for several hours until cyclization is complete.
-
Cool the mixture, and collect the precipitated product, 6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-one, by filtration.
Objective: To convert the 4-oxo group into a 4-chloro group, activating the position for nucleophilic aromatic substitution.
Protocol:
-
Suspend the quinazolinone from Step 4 in a suitable solvent like chloroform or toluene.
-
Add thionyl chloride (SOCl₂) and a catalytic amount of DMF.
-
Heat the mixture to reflux until the reaction is complete.
-
Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude product, 6-(3-Chloropropoxy)-4-chloro-7-methoxyquinazoline.
Figure 2: Key Quinazoline Core Formation. This diagram illustrates the cyclization and subsequent chlorination steps, which are critical for activating the molecule for final amination.
Objective: To couple the 4-chloroquinazoline intermediate with 3-chloro-4-fluoroaniline.
Protocol:
-
Dissolve the chlorinated intermediate from Step 5 in a suitable solvent such as isopropanol.
-
Add 3-chloro-4-fluoroaniline.
-
Heat the mixture to reflux. The reaction progress can be monitored by TLC.
-
Upon completion, cool the mixture to allow the product, N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine, to precipitate.
-
Collect the solid by filtration and wash with cold isopropanol.
Objective: To displace the terminal chloride of the propoxy chain with morpholine to complete the synthesis of Gefitinib.
Protocol:
-
Dissolve the product from Step 6 in DMF.
-
Add an excess of morpholine and a catalytic amount of potassium iodide.
-
Heat the solution at 60°C for 30 minutes.[1]
-
Cool the reaction and pour it into ice-water.
-
Extract the aqueous mixture with chloroform (3x).
-
Combine the organic layers, wash with saturated sodium carbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under vacuum.
-
The resulting crude product can be purified by recrystallization to yield pure Gefitinib.
| Parameter | Value | Reference |
| Starting Material | N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine | [1] |
| Reagents | Morpholine, KI, DMF | [1] |
| Temperature | 60°C | [1] |
| Final Product | Gefitinib | [1] |
| Overall Yield | ~37.4% | [1][2] |
Conclusion
The synthetic route to Gefitinib starting from Methyl 3-hydroxy-4-methoxybenzoate offers a robust and higher-yielding alternative to earlier methods.[4] By strategically building the quinazoline core and introducing the side chains in a convergent manner, this process avoids difficult reaction steps and provides a more efficient pathway to this important anticancer agent. The protocols outlined in this document, based on established literature, provide a solid foundation for researchers engaged in the synthesis of Gefitinib and related quinazoline-based kinase inhibitors.
References
- Ming, Y., You, J., & Ji, M. (2007). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. Molecules, 12(3), 673-678. (Note: This is a review citing the Ming, You & Ji paper).
- Li, M. D., Zheng, Y. G., & Ji, M. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(3), 673-678. (Note: This paper was later retracted due to plagiarism, but the synthetic route itself is chemically sound and discussed in other reviews).[5]
- Li, M. D., Zheng, Y. G., & Ji, M. (2007).
- Li, M. D., Zheng, Y. G., & Ji, M. (2007).
- Li, M. D., Zheng, Y. G., & Ji, M. (2007).
- (2015). Gefitinib - New Drug Approvals. NDA. [Link]
- Chandrasekhar, M., et al. (2012). A simple and highly efficient process for synthesis of Gefitinib and its intermediate. Der Pharma Chemica, 4(5), 1878-1888. [Link]
- Gilday, J. P., et al. (2004). Process for the preparation of 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline.
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- 3. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ukm.my [ukm.my]
Application Note: Strategic Derivatization of Methyl 3-hydroxy-4-methylbenzoate for Chemical Synthesis and Drug Discovery
Abstract: Methyl 3-hydroxy-4-methylbenzoate is a versatile scaffold in organic synthesis, possessing three distinct functional regions amenable to chemical modification: a phenolic hydroxyl group, a methyl ester, and an activated aromatic ring. This trifecta of reactivity allows for the strategic generation of diverse molecular libraries, which is of significant interest to researchers in medicinal chemistry and materials science. This guide provides an in-depth exploration of key derivatization strategies for this molecule, complete with detailed, field-tested protocols. We will delve into the chemical logic behind procedural steps, methods for downstream characterization, and the potential applications of the resulting derivatives, grounding all claims in authoritative literature.
Molecule Profile: Reactivity and Synthetic Potential
This compound serves as an excellent starting point for synthetic campaigns due to its differentiated functional groups. Understanding the inherent reactivity of each site is paramount for designing successful and selective transformations.
-
Phenolic Hydroxyl (-OH): As the most reactive site, this acidic proton is readily removed by a base, forming a potent nucleophilic phenoxide. This facilitates reactions like O-alkylation and O-acylation.
-
Methyl Ester (-COOCH₃): This group is susceptible to nucleophilic acyl substitution. It can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, or converted into amides, hydrazides, and other ester variants.[1]
-
Aromatic Ring: The ring is activated towards Electrophilic Aromatic Substitution (EAS). The hydroxyl and methyl groups are ortho, para-directing activators, while the methyl ester is a meta-directing deactivator. The synergistic effect of the -OH and -CH₃ groups strongly directs incoming electrophiles to the C2 and C6 positions, ortho to the powerful hydroxyl activator.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃ | [2] |
| Molecular Weight | 166.17 g/mol | [3] |
| IUPAC Name | This compound | [2] |
| CAS Number | 35338-37-1 | [2] |
| Appearance | Solid | N/A |
Core Derivatization Pathways
The strategic modification of this compound can be approached by targeting its primary functional groups individually or sequentially. This section outlines the core synthetic pathways.
Caption: Key derivatization pathways for this compound.
Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible. All operations involving concentrated acids or volatile organic solvents should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Protocol 3.1: O-Alkylation of the Phenolic Hydroxyl Group
This protocol describes the synthesis of ether derivatives via a Williamson-type synthesis, a common strategy in drug development. For instance, a similar alkylation is the first step in a novel synthesis of the anticancer drug Gefitinib, starting from a related hydroxybenzoate.[4][5]
Rationale: A moderately weak base like potassium carbonate (K₂CO₃) is used to deprotonate the acidic phenolic hydroxyl. This choice is strategic; it is sufficiently basic to form the reactive phenoxide ion without promoting significant hydrolysis of the methyl ester, ensuring high selectivity for the desired reaction.[4] Dimethylformamide (DMF) is an ideal polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide.
Caption: Experimental workflow for a typical O-alkylation reaction.
Step-by-Step Methodology:
-
Reagent Charging: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF (approx. 10 mL per gram of starting material).
-
Base and Electrophile Addition: Add potassium carbonate (K₂CO₃, 2.2 eq) and the desired alkyl halide (e.g., 1-bromo-3-chloropropane, 1.4 eq).[4]
-
Reaction Execution: Heat the reaction mixture to 70°C and stir for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot indicates reaction completion.
-
Quenching and Precipitation: Once complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing ice-water (approx. 20x the volume of DMF) while stirring vigorously. A solid product should precipitate.
-
Isolation: Collect the solid by vacuum filtration, washing thoroughly with cold water to remove DMF and inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 3.2: Hydrolysis of the Methyl Ester
Conversion to the carboxylic acid is a fundamental transformation, unlocking further derivatization possibilities such as amidation or conversion to more complex esters.
Rationale: Saponification, the hydrolysis of an ester under basic conditions, is an irreversible and high-yielding process.[1] Sodium hydroxide is used as the base, and a co-solvent system of water and methanol ensures the miscibility of both the aqueous base and the organic ester.[6] The reaction is heated under reflux to increase the reaction rate. Subsequent acidification protonates the carboxylate salt to yield the final carboxylic acid product.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 1:1 ratio).[6]
-
Base Addition: Add a solution of sodium hydroxide (NaOH, 2.5 eq) to the flask.
-
Heating: Heat the mixture to reflux (approx. 65-70°C for methanol) for 2-4 hours, or until TLC analysis confirms the consumption of the starting ester.
-
Acidification: Cool the reaction mixture in an ice bath. Slowly and carefully add concentrated hydrochloric acid (HCl) until the pH is ~1-2. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Drying: Dry the product under vacuum to yield 3-hydroxy-4-methylbenzoic acid.
Protocol 3.3: Nitration of the Aromatic Ring
Electrophilic aromatic substitution introduces functional groups directly onto the benzene ring. Nitration is a classic example, producing precursors for amines, which are vital in many pharmaceutical compounds.
Rationale: A mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[7] Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion. The reaction is performed at low temperatures (0-10°C) to control the highly exothermic nature of the reaction and to prevent over-nitration or side reactions.[8]
Step-by-Step Methodology:
-
Acid Mixture Preparation: In a flask submerged in an ice-salt bath, cautiously add concentrated sulfuric acid. While stirring and maintaining the temperature below 10°C, add concentrated nitric acid dropwise to generate the nitrating mixture.
-
Substrate Addition: Dissolve this compound in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Reaction: Slowly add the substrate solution dropwise to the cold nitrating mixture over 15-20 minutes, ensuring the temperature does not exceed 15°C.[7]
-
Stirring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes.
-
Quenching: Carefully pour the reaction mixture over a large volume of crushed ice. The nitro-substituted product will precipitate out of the aqueous solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallization from methanol or ethanol is often used for purification.[7]
Characterization and Data Analysis
Confirming the identity and purity of synthesized derivatives is a critical step. A combination of chromatographic and spectroscopic techniques is typically employed.
| Technique | Purpose & Expected Observations |
| TLC/HPLC | Purity Assessment & Reaction Monitoring: Successful derivatization will result in a new spot/peak with a different retention factor (Rf) or retention time (RT) compared to the starting material. Purity is assessed by the presence of a single major spot/peak.[9][10] |
| ¹H NMR | Structural Elucidation: - O-Alkylation: Disappearance of the phenolic -OH proton signal (~5-6 ppm) and appearance of new signals corresponding to the added alkyl group (e.g., new -CH₂- signals).- Hydrolysis: Disappearance of the ester methyl singlet (~3.9 ppm) and appearance of a broad carboxylic acid proton signal (>10 ppm).- Nitration: A shift in the aromatic proton signals and potentially a change in their splitting patterns due to the new substituent. |
| ¹³C NMR | Structural Confirmation: Changes in the chemical shifts of carbons directly attached to the reaction site (e.g., the carbon bearing the hydroxyl group in O-alkylation) or carbons influenced by the new substituent's electronic effects. |
| GC-MS/LC-MS | Molecular Weight Confirmation: The mass spectrum will show a molecular ion (M⁺) or protonated molecule ([M+H]⁺) peak corresponding to the calculated molecular weight of the expected derivative.[9] |
Applications in Research and Drug Development
The derivatization of hydroxybenzoic acid scaffolds is a cornerstone of many research programs. The resulting compounds are often screened for enhanced or novel biological activities.
-
Antimicrobial Agents: Phenolic compounds and their esters are well-known for their antibacterial and antifungal properties. Derivatization can modulate lipophilicity, potentially improving cell membrane penetration and enhancing antimicrobial efficacy.[11]
-
Antioxidants: The phenolic hydroxyl group is a key pharmacophore for antioxidant activity. Modifications to the ring or ester can tune the molecule's redox potential and radical scavenging ability. Derivatives of similar natural products have shown promise in mitigating oxidative damage.[12]
-
Anticancer Research: As demonstrated by the synthesis of Gefitinib, substituted aromatic compounds are crucial intermediates for complex kinase inhibitors and other anticancer agents.[5] The derivatives of this compound can serve as building blocks for creating novel compounds targeting various cancer pathways.
References
- MDPI. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(3), 673-678.
- PubChem. (n.d.). Methyl 4-hydroxy-3-methylbenzoate.
- ResearchGate. (2015). Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde.
- PubMed. (2007). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Molecules, 12(3), 673-8.
- PrepChem.com. (n.d.). Synthesis of methyl 3-hydroxybenzoate.
- Chemical Synthesis Database. (1996). methyl 4-butyl-3-hydroxybenzoate. The Journal of Organic Chemistry, 61, 4806.
- NIH. (2017). A derivatization-enhanced detection strategy in mass spectrometry: analysis of 4-hydroxybenzoates and their metabolites after keratinocytes are exposed to UV radiation. PMC.
- PubMed. (2024). Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway. Journal of Ovarian Research, 17(1), 87.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). Methyl 3-acetyl-4-hydroxybenzoate.
- Google Patents. (n.d.). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
- Quora. (2021). Can methyl benzoate be hydrolyzed?.
- YouTube. (2020). Electrophilic Aromatic Substitution: Nitration of Methyl benzoate - Organic Chemistry II.
- ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.
- Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds.
- Organic Chemistry Portal. (n.d.). Methyl Esters.
- ResearchGate. (2012). How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate?.
- YouTube. (2012). Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate.
- CDC Stacks. (n.d.). Supporting Information.
- PubChem. (n.d.). Methyl 3-hydroxy-4-methoxybenzoate.
- ResearchGate. (2014). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives.
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Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of Methyl 3-hydroxy-4-methylbenzoate
Abstract
This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of Methyl 3-hydroxy-4-methylbenzoate, a key intermediate in the pharmaceutical and chemical industries. The described methodology is designed for researchers, scientists, and drug development professionals to ensure the quality and consistency of this compound. This document provides a comprehensive protocol covering instrumentation, sample preparation, chromatographic conditions, and a full validation strategy aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5] The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals. Its purity is a critical determinant of the final product's quality, safety, and efficacy. The presence of impurities, arising from the synthetic route or degradation, can have a significant impact on the manufacturing process and the pharmacological profile of the end product. Therefore, a reliable and validated analytical method for purity determination is paramount.
This application note addresses the need for a well-characterized analytical procedure by providing a step-by-step guide for the HPLC analysis of this compound. The method is developed to separate the main component from its potential process-related impurities and degradation products, ensuring a comprehensive purity profile.
Understanding Potential Impurities
A robust analytical method is built upon a thorough understanding of the potential impurities that may be present in the sample. These can originate from the synthesis of the precursor, 3-hydroxy-4-methylbenzoic acid, or the final esterification step.
Process-Related Impurities
Based on common synthetic routes for substituted benzoic acids and their esters, the following process-related impurities are plausible:
-
3-hydroxy-4-methylbenzoic acid: The unreacted starting material from the esterification process is a primary potential impurity.[6][7][8]
-
Precursors to 3-hydroxy-4-methylbenzoic acid: Depending on the synthetic pathway, precursors such as 3-chloro-4-methylbenzoic acid or 3-methoxy-4-methylbenzoate could be present in trace amounts.[9]
-
Isomeric Impurities: Incomplete regioselectivity during the synthesis of the benzoic acid precursor could lead to the formation of isomers.
-
Reagents and Catalysts: Residual acids (e.g., sulfuric acid, hydrochloric acid) or other reagents used in the esterification process.[6][7][8]
Degradation Products
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[10][11] The chemical structure of this compound, featuring an ester and a phenolic hydroxyl group, suggests susceptibility to the following degradation pathways:
-
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 3-hydroxy-4-methylbenzoic acid and methanol.
-
Oxidation: The phenolic hydroxyl group and the methyl group on the aromatic ring are susceptible to oxidation, which can lead to the formation of various degradation products.
-
Photodegradation: Exposure to light, particularly UV radiation, may induce degradation.
-
Thermal Degradation: High temperatures can lead to decomposition.
Experimental Protocol
This section details the materials, equipment, and procedures for the HPLC analysis of this compound.
Materials and Reagents
-
This compound Reference Standard (purity >99.5%)
-
This compound sample for analysis
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters (e.g., PTFE, nylon)
Instrumentation
An HPLC system equipped with the following components is required:
-
Quaternary or Binary Gradient Pump
-
Autosampler with temperature control
-
Thermostatted Column Compartment
-
Photodiode Array (PDA) or UV-Vis Detector
Chromatographic Conditions
The following chromatographic conditions have been optimized for the separation of this compound from its potential impurities.
| Parameter | Condition |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 258 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 20.0 | 30 | 70 |
| 25.0 | 30 | 70 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
Solution Preparation
-
Diluent: A mixture of acetonitrile and water (50:50, v/v).
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and prepare it in the same manner as the Standard Solution.
-
Blank Solution: Use the diluent.
Method Validation
The analytical method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3][4][5]
System Suitability
Before initiating the validation experiments, the system suitability was established by injecting the Standard Solution five times. The acceptance criteria are provided in Table 2.
Table 2: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Specificity (Forced Degradation)
To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on the this compound sample. The sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.
-
Acid Hydrolysis: 1 mL of sample solution + 1 mL of 0.1 N HCl, heated at 80°C for 4 hours.
-
Base Hydrolysis: 1 mL of sample solution + 1 mL of 0.1 N NaOH, kept at room temperature for 2 hours.
-
Oxidative Degradation: 1 mL of sample solution + 1 mL of 3% H₂O₂, kept at room temperature for 24 hours.
-
Thermal Degradation: The solid sample was kept in an oven at 105°C for 24 hours.
-
Photolytic Degradation: The sample solution was exposed to UV light (254 nm) for 24 hours.
The stressed samples were then analyzed by the proposed HPLC method. The method is considered specific if the main peak is well-resolved from all degradation product peaks. Peak purity analysis using a PDA detector should be performed to confirm the homogeneity of the main peak.
Linearity
The linearity of the method was evaluated by analyzing a series of solutions of this compound at five different concentrations ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
The accuracy of the method was determined by the recovery of a known amount of analyte spiked into a placebo or sample matrix. The analysis was performed at three concentration levels (80%, 100%, and 120%) in triplicate. The percentage recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of the sample solution at 100% of the test concentration were performed on the same day. The RSD of the peak area should be ≤ 2.0%.
-
Intermediate Precision (Inter-day and Inter-analyst): The repeatability assay was performed on a different day by a different analyst to assess the intermediate precision. The RSD between the two sets of data should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, and the LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
The system suitability parameters should remain within the acceptance criteria after these variations.
Data Analysis and Purity Calculation
The purity of the this compound sample is calculated using the area normalization method.
Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100
This calculation assumes that all impurities have a similar response factor to the main component at the detection wavelength. For a more accurate quantification of specific impurities, individual reference standards would be required.
Workflow and Decision Making Diagrams
The following diagrams illustrate the experimental workflow and the decision-making process for peak purity assessment.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Decision tree for peak purity assessment.
Conclusion
The RP-HPLC method described in this application note is a reliable and robust procedure for the purity determination of this compound. The method has been developed and validated in accordance with ICH guidelines, ensuring its suitability for quality control and stability studies in a regulated environment. The comprehensive approach, including the consideration of potential impurities and forced degradation studies, provides a high degree of confidence in the analytical results.
References
- Sonune, P. S., Wagh, V. S., Kakode, P. S., Bhawaniwale, J. K., Madhukar, A., & Raja Rajeswari, K. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
- Agilent Technologies. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- International Journal of Trend in Scientific Research and Development (IJTSRD). (n.d.). Stability Indicating HPLC Method Development – A Review.
- International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). (n.d.). HPLC Method Development and Validation: A Review.
- Paithankar, H. V. (2013). HPLC method validation for pharmaceuticals: a review.
- Shabir, G. A. (2004). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Indian Journal of Pharmaceutical Sciences, 66(3), 338-341. [Link]
- Woottisin, N., Kongkiatpaiboon, S., Sukprasert, S., & Sathirakul, K. (2020). Development and Validation of Stability Indicating HPLC Method for Determination of Caffeic Acid, Vitexin and Rosmarinic Acid in Thunbergia laurifolia Leaf Extract. Pharmacognosy Journal, 12(3). [Link]
- Dong, M. W. (2021, November 1). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Zhang, Y., et al. (2018). Development and Validation of a Single RP-HPLC Assay Method for Analysis of Bulk Raw Material Batches of Four Parabens that are Widely Used as Preservatives in Pharmaceutical and Cosmetic Products. Journal of Chromatographic Science, 56(7), 610-616. [Link]
- Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-63. [Link]
- Taylor & Francis. (n.d.). Method Development and Validation of Preservatives Determination (Benzyl Alcohol, Ethylene Glycol Monophenyl Ether, Methyl Hydroxybenzoate, Ethyl Hydroxybenzoate, Propyl Hydroxybenzoate, and Butyl Hydroxybenzoate) using HPLC.
- SIELC Technologies. (n.d.). HPLC Separation of Methyl Paraben, Benzonitrile, Propyl Paraben, and Toluene on Mixed-Mode and Reverse Phase Columns.
- Macedonian Pharmaceutical Bulletin. (n.d.). Determination of methylparaben and propylparaben in cosmetic products using HPLC.
- Journal of Pharmacognosy and Phytochemistry. (2018). Development and validation of RP-HPLC method for simultaneous determination of paraben preservatives in pharmaceutical liquid do.
- PrepChem.com. (n.d.). Synthesis of methyl 3-hydroxybenzoate.
- Google Patents. (n.d.). Esterification of hydroxybenzoic acids.
- CABI Digital Library. (n.d.). 287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester.
- Google Patents. (n.d.). Purification method of 4-hydroxybenzoic acid long chain ester.
- University of California, Davis. (n.d.). Esterification of benzoic acid to methyl benzoate.
- YouTube. (2014, April 23). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism).
Sources
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- 3. RP-HPLC method for stability assay of methylparaben and sennosides. [wisdomlib.org]
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- 11. cdnsciencepub.com [cdnsciencepub.com]
Application Note: A Robust HPLC Method for the Quantification of Methyl 3-hydroxy-4-methylbenzoate
Abstract
This application note details the development and validation of a reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 3-hydroxy-4-methylbenzoate. This compound is a key intermediate in the synthesis of various pharmaceutical and fragrance compounds. The described method is tailored for researchers, scientists, and drug development professionals, providing a comprehensive guide from initial experimental design to full protocol validation in accordance with ICH guidelines. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and acidified water, ensuring high resolution and reproducible results.
Introduction
This compound is an aromatic ester with growing importance in organic synthesis. Its accurate quantification is crucial for process monitoring, quality control, and stability testing of related products. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of such organic molecules due to its high resolution, sensitivity, and reproducibility.[1][2] This document provides a step-by-step guide to developing a robust HPLC method, explaining the scientific rationale behind each procedural choice to ensure both technical accuracy and practical applicability.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| Chemical Formula | C9H10O3 | [3] |
| Molar Mass | 166.17 g/mol | [3] |
| pKa (predicted) | 9.50 ± 0.10 | [3] |
| Solubility | Slightly soluble in water; Soluble in ethanol and ether | [3] |
| Structure | [4] |
The presence of a phenolic hydroxyl group (pKa ~9.5) and a methyl ester group influences the compound's polarity and its interaction with the stationary and mobile phases. The aromatic ring allows for strong UV absorbance, making UV detection a suitable choice.
HPLC Method Development
The goal is to achieve a symmetric peak for this compound, well-resolved from any potential impurities or degradation products, in a reasonable runtime. A reversed-phase approach is selected due to the compound's moderate polarity.
Column Selection
A C18 column is the most common choice for reversed-phase chromatography due to its hydrophobicity, which provides good retention for a wide range of organic molecules.[5][6] The alkyl chains of the C18 stationary phase interact with the non-polar regions of the analyte. For this application, a standard C18 column with a 250 mm length, 4.6 mm internal diameter, and 5 µm particle size is recommended to provide a good balance between efficiency and backpressure.[7]
Mobile Phase Selection and Optimization
The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a less polar organic solvent. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. To ensure good peak shape for the phenolic analyte, it is crucial to control the ionization of the hydroxyl group. Operating the mobile phase at a pH well below the pKa of the analyte (9.50) will keep it in its protonated, less polar form, leading to better retention and symmetric peaks.[8] Therefore, acidifying the aqueous component of the mobile phase is recommended. A 0.1% solution of formic acid or phosphoric acid in water is a common choice.
A gradient elution is proposed to ensure that any impurities with different polarities are eluted and to reduce the total run time. The gradient will start with a higher proportion of the aqueous phase and gradually increase the proportion of the organic phase.
Detection Wavelength
To determine the optimal detection wavelength, a UV-Vis scan of this compound in the mobile phase should be performed. Based on the structures of similar phenolic compounds and benzoates, a wavelength in the range of 230-280 nm is expected to provide good sensitivity.[9][10] For initial development, a wavelength of 254 nm can be used, as it is a common setting for aromatic compounds.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (or Phosphoric acid), analytical grade
-
Methanol (HPLC grade)
Instrumentation
An HPLC system equipped with a binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD) is required.
Preparation of Solutions
Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: Acetonitrile.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol. This solution should be stored at 2-8°C.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 80:20 Mobile Phase A:Mobile Phase B) to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-15 min: 20-80% B15-17 min: 80% B17-18 min: 80-20% B18-25 min: 20% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or optimal wavelength determined by DAD) |
Workflow for HPLC Method Development
The following diagram illustrates the logical workflow for developing the HPLC method for this compound.
Caption: Workflow for HPLC Method Development.
Protocol Validation
Once the method is developed, it must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[11][12]
System Suitability
Before starting the validation, the suitability of the chromatographic system should be evaluated. Inject the working standard solution (e.g., 25 µg/mL) six times. The acceptance criteria are:
-
Relative Standard Deviation (RSD) of peak area: ≤ 2.0%
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank (diluent), a placebo (if applicable), and the analyte. The peak for this compound should be free from interference at its retention time.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Inject the prepared working standard solutions (e.g., 1-100 µg/mL) in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13]
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by a recovery study.
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a placebo or blank matrix.
-
Analyze these samples in triplicate.
-
The recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ/S)
-
LOQ = 10 × (σ/S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Introduce small changes to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a sample under each of these modified conditions.
-
The system suitability parameters should still be met.
Sample Preparation
For the analysis of a bulk drug substance, a simple dilution in the mobile phase is usually sufficient. For formulated products, a more complex sample preparation may be required to remove excipients.
Protocol for a Solid Sample:
-
Accurately weigh a portion of the powdered sample equivalent to about 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve.
-
Dilute to the mark with methanol.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
Data Presentation and Analysis Workflow
The following diagram outlines the process of data acquisition and analysis for a typical sample set.
Caption: Data Acquisition and Analysis Workflow.
Conclusion
The HPLC method described in this application note provides a robust and reliable means for the quantitative analysis of this compound. By following the detailed protocols for method development and validation, researchers and scientists can ensure the accuracy and precision of their results, meeting the stringent requirements of the pharmaceutical and related industries. The systematic approach outlined here can also serve as a template for developing methods for other similar compounds.
References
- ChemBK. (2024). This compound.
- ResearchGate. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples.
- Phenomenex. (2017). Selecting the Right Column for Your Reversed Phase Method.
- SciELO. (n.d.). Applicability of Phenolic Profile Analysis Method Developed with RP-HPLC-PDA to some Bee Product.
- National Institutes of Health (NIH). (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
- ACS Publications. (n.d.). A Universal HPLC Method for the Determination of Phenolic Acids in Compound Herbal Medicines.
- ResearchGate. (2025). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds.
- PubChem. (n.d.). Methyl 4-hydroxy-3-methylbenzoate.
- PubChem. (n.d.). Methyl 3-hydroxy-4-methoxybenzoate.
- OSF. (n.d.). Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC.
- Phenomenex. (2018). Reversed Phase Selectivity.
- Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.
- Phenomenex. (n.d.). Reversed Phase HPLC Columns.
- UC Davis Stable Isotope Facility. (n.d.). Fatty Acid Methyl Ester (FAME) Sample Preparation.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- Agilent. (2011). Improving the Analysis of Fatty Acid Methyl Esters Using Automated Sample Preparation Techniques.
- PubChem. (n.d.). This compound.
- Oriental Journal of Chemistry. (n.d.). Simultaneous Determination of Potassium Sorbate and Sodium Benzoate in Doogh Using High Performance Liquid Chromatography.
- LCGC International. (n.d.). Column Selection for Reversed-Phase HPLC.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- LCGC International. (n.d.). Improving the Efficiency of Fatty Acid Methyl Ester Preparation Using Automated Sample Preparation Techniques.
- DergiPark. (n.d.). DEVELOPMENT OF A GREEN HPLC METHOD USING ETHANOL IN THE MOBILE PHASE COMPOSITION FOR THE DETERMINATION OF SODIUM BENZOATE AND POTASSIUM SORBATE IN BEVERAGES.
- NJ Labs. (2024). Assay of Sodium Benzoate and Potassium Sorbate using HPLC.
- YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Asian Journal of Applied Science and Technology. (2018). HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures.
Sources
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- 2. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. This compound | C9H10O3 | CID 354091 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. youtube.com [youtube.com]
Application Note: High-Purity Isolation of Methyl 3-hydroxy-4-methylbenzoate via Flash Column Chromatography
Abstract
This application note provides a detailed protocol for the purification of Methyl 3-hydroxy-4-methylbenzoate, a key intermediate in the synthesis of various pharmaceutical agents and specialty chemicals. The methodology centers on normal-phase flash column chromatography, a widely accessible and efficient technique for isolating compounds of moderate polarity.[1][2] This guide is intended for researchers, chemists, and drug development professionals, offering in-depth insights into method development, execution, and troubleshooting to achieve high purity of the target compound.
Introduction
This compound is a benzoic ester derivative whose purity is critical for the successful synthesis of downstream products. Crude reaction mixtures often contain unreacted starting materials, isomers, and other byproducts that can interfere with subsequent reaction steps and compromise the integrity of the final product. Column chromatography is a cornerstone technique in organic chemistry for the separation and purification of such mixtures.[2][3] This document outlines a systematic approach to purify this compound using silica gel flash chromatography, detailing the rationale behind the selection of the stationary and mobile phases.
Physicochemical Properties of this compound
A fundamental understanding of the target molecule's properties is crucial for developing an effective purification strategy.
| Property | Value/Description | Significance for Chromatography |
| Molecular Formula | C₉H₁₀O₃[4] | - |
| Molecular Weight | 166.17 g/mol [5] | Influences diffusion and band broadening. |
| Appearance | Expected to be a solid at room temperature. | Dictates sample preparation for column loading. |
| Polarity | Moderately polar due to the presence of a hydroxyl (-OH) and a methyl ester (-COOCH₃) group. The phenolic hydroxyl group is a key handle for separation. | The polarity dictates the choice of stationary and mobile phases. Normal-phase chromatography is well-suited for this polarity range.[1][6] |
| Solubility | Soluble in polar organic solvents like ethanol, ether, and ethyl acetate; slightly soluble in water.[7] | Guides the choice of solvent for sample loading and the mobile phase. |
Principles of Separation
This protocol employs normal-phase chromatography, where a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase.[1][6] The separation mechanism is based on the differential adsorption of the components in the mixture to the stationary phase.
-
Stationary Phase: Silica gel (SiO₂) is the most common stationary phase for normal-phase chromatography due to its high polarity and porous structure.[2] The surface of silica gel is rich in silanol groups (Si-OH), which can form hydrogen bonds with polar functional groups of the analyte.[8]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is used as the eluent. The polarity of the mobile phase is carefully tuned to achieve optimal separation.
-
Elution Order: In normal-phase chromatography, non-polar compounds have a weaker interaction with the stationary phase and thus elute first.[1] More polar compounds, like this compound, will have a stronger affinity for the silica gel and elute later.
Experimental Protocol
This section provides a step-by-step guide for the purification of this compound.
Materials and Reagents
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Dichloromethane (ACS grade, optional)
-
Methanol (ACS grade, optional, for highly polar impurities)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (optional)
-
Collection tubes or flasks
-
Rotary evaporator
Thin Layer Chromatography (TLC) for Method Development
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to find a solvent mixture that gives the target compound a retention factor (Rƒ) of approximately 0.2-0.4.
-
Prepare TLC Chambers: Line TLC chambers with filter paper and add different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Spot the Plate: Dissolve a small amount of the crude mixture in a suitable solvent (e.g., ethyl acetate) and spot it onto a TLC plate.
-
Develop the Plate: Place the TLC plate in the chamber and allow the solvent to ascend.
-
Visualize: Observe the separated spots under UV light (254 nm).
-
Select the Solvent System: Choose the solvent system that provides good separation between the target compound and its impurities, with the target compound having an Rƒ in the desired range.
Column Preparation
The following diagram illustrates the workflow for preparing and running the chromatography column.
Caption: Workflow for the purification of this compound.
Step-by-Step Column Chromatography Procedure
-
Column Packing:
-
Securely clamp a glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC (e.g., 9:1 hexane:ethyl acetate).[9]
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
Drain the excess solvent until the solvent level is just above the sand layer. Never let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Drain the solvent until the sample has been adsorbed onto the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
Maintain a constant flow of the mobile phase through the column. A gentle pressure can be applied using a pump or an inert gas to speed up the process (flash chromatography).
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.[9][10] For example, start with 9:1 hexane:ethyl acetate and gradually increase to 7:3 hexane:ethyl acetate.
-
-
Monitoring the Separation:
-
Periodically collect small aliquots from the eluent and spot them on a TLC plate to monitor the separation.
-
Analyze the TLC plates to identify which fractions contain the pure product.
-
-
Isolation of the Purified Compound:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified compound.
-
Determine the yield and characterize the product using appropriate analytical techniques (e.g., NMR, melting point).
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not elute | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). A small amount of methanol (1-5%) in dichloromethane can be used for very polar compounds.[11] |
| Poor separation | The solvent system is not optimal; the column was packed improperly. | Re-evaluate the solvent system using TLC. Ensure the column is packed uniformly without cracks or channels. |
| Peak Tailing | Secondary interactions between the phenolic hydroxyl group and acidic silanol groups on the silica gel.[8] | Add a small amount of a modifier like triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel.[11] |
| Compound decomposes on the column | The compound is sensitive to the acidic nature of silica gel. | Deactivate the silica gel by washing it with a solvent containing a small amount of triethylamine before packing the column, or consider using a different stationary phase like neutral alumina.[12][13] |
Conclusion
The protocol described in this application note provides a reliable method for the purification of this compound using flash column chromatography. By carefully selecting the stationary and mobile phases based on preliminary TLC analysis, and by following the detailed procedural steps, researchers can achieve high purity of the target compound, which is essential for its use in further synthetic applications.
References
- Benchchem. (n.d.). Technical Support Center: HPLC Analysis of Phenolic Compounds.
- PubChem. (n.d.). Methyl 3-hydroxy-4-methoxybenzoate.
- Reddit. (2025). Trouble with Column Chromatography of phenolic compounds.
- SpringerLink. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
- PubChem. (n.d.). Methyl 4-hydroxy-3-methylbenzoate.
- ChemBK. (2024). This compound.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate.
- Benchchem. (n.d.). Technical Support Center: Purification of Crude Methyl 3-hydroxy-4,5-dimethoxybenzoate.
- Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications.
- Winthrop University. (n.d.). Column Chromatography.
- SiliCycle. (2021). How to Choose the Right Chromatographic Phase?.
- JoVE. (2015). Video: Column Chromatography: Principle, Separation of Compounds from a Mixture.
- University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography.
- PubChem. (n.d.). This compound.
- University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column.
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Application Note and Protocol for the Recrystallization of Methyl 3-hydroxy-4-methylbenzoate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive protocol for the purification of Methyl 3-hydroxy-4-methylbenzoate via recrystallization. The document outlines the underlying principles of crystallization, a detailed step-by-step procedure, and a troubleshooting guide to assist researchers in obtaining a high-purity product. The provided protocol is designed for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction: The Importance of Purity for this compound
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and potential safety concerns in drug development. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] This method relies on the differential solubility of the desired compound and its impurities in a suitable solvent at varying temperatures.[3][4]
This application note provides a detailed protocol for the recrystallization of this compound, developed based on established chemical principles and purification techniques for related phenolic and benzoate compounds.
The Science of Recrystallization
Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature.[4] The process involves dissolving the impure solid in a hot solvent to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. The impurities, which are present in smaller amounts, remain dissolved in the cold solvent and are subsequently removed by filtration.[3]
The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at the solvent's boiling point.
-
Not react with the compound.
-
Be sufficiently volatile to be easily removed from the purified crystals.
-
Dissolve impurities well at all temperatures or not at all.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C9H10O3 | [5] |
| Molar Mass | 166.17 g/mol | [5] |
| Melting Point | 119.0-120.5 °C | [5] |
| Appearance | Colorless to light yellow solid | [5] |
| Solubility | Slightly soluble in acetone and chloroform | [5] |
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline. The optimal solvent and specific volumes may need to be adjusted based on the initial purity of the compound.
Materials and Equipment
-
Crude this compound
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Spatula
-
Watch glass
-
Drying oven or vacuum desiccator
-
Selected recrystallization solvent (e.g., ethanol/water, acetone/water, or toluene)
Solvent Selection: A Critical First Step
Due to the lack of specific solubility data, a solvent screening is recommended. Test small amounts of the crude product with various solvents to find the most suitable one. Based on the recrystallization of similar phenolic compounds and benzoates, promising solvent systems include mixtures of a soluble solvent with an anti-solvent, such as ethanol/water or acetone/water. Toluene is also a potential candidate.
Procedure for Solvent Screening:
-
Place a small amount (e.g., 50 mg) of the crude solid in a test tube.
-
Add a few drops of the solvent and observe the solubility at room temperature.
-
If the solid is insoluble, heat the test tube in a water bath and add more solvent dropwise until the solid dissolves.
-
Allow the solution to cool to room temperature and then in an ice bath.
-
Observe the formation of crystals. An ideal solvent will yield a good recovery of pure crystals.
Step-by-Step Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
Decolorization (if necessary): If the solution is colored, it may indicate the presence of colored impurities. In such cases, remove the flask from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): If activated charcoal was added, perform a hot filtration to remove it. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals on a watch glass in a drying oven at a temperature well below the melting point, or in a vacuum desiccator.
Workflow Diagram
Caption: Workflow of the recrystallization process.
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | Too much solvent was used. | Boil off some of the solvent and allow it to cool again. |
| Scratch the inside of the flask with a glass rod to induce crystallization. | ||
| Add a seed crystal of the pure compound. | ||
| Oiling out (formation of an oil instead of crystals) | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling solvent. |
| The compound is insoluble in the chosen solvent. | Reheat the solution and add more solvent. If this fails, a different solvent system should be used. | |
| Low recovery of purified crystals | Too much solvent was used. | Concentrate the mother liquor and cool for a second crop of crystals. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is hot and perform the filtration quickly. | |
| The compound is significantly soluble in the cold solvent. | Use a different solvent or a solvent mixture. | |
| Colored crystals | Colored impurities are co-precipitating. | Use activated charcoal for decolorization before crystallization. |
Conclusion
Recrystallization is an effective method for the purification of this compound. The success of this technique is highly dependent on the selection of an appropriate solvent. By following the detailed protocol and troubleshooting guide provided in this application note, researchers can significantly improve the purity of their compound, ensuring its suitability for subsequent applications in research and development.
References
- ChemBK. (2024). This compound.
- PubChem. (n.d.). Methyl 4-hydroxy-3-methylbenzoate.
- PubChem. (n.d.). Methyl 3-hydroxy-4-methoxybenzoate.
- PubChem. (n.d.). This compound.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- ChemTalk. (n.d.). Lab Procedure: Recrystallization.
- PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose.
- ResearchGate. (2015). Removal and recovery of phenolic compounds from olive mill wastewater by cooling crystallization.
- Chemical Synthesis Database. (n.d.). methyl 4-butyl-3-hydroxybenzoate.
- PrepChem.com. (n.d.). Synthesis of methyl 3-hydroxybenzoate.
- Google Patents. (2020). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
- Chemistry LibreTexts. (2023). Recrystallization.
- PrepChem.com. (n.d.). Preparation of methyl benzoate (benzoic acid methyl ester).
- Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE.
- ResearchGate. (2020). Cleaner Production of Methyl Benzoate Using Solid Heterogenous Catalyst via Electromagnetic Waves as an Energy Source.
- Google Patents. (2015). CN104592027A - Method for preparing methyl benzoate.
- SlidePlayer. (n.d.). Preparation of Methyl Benzoate.
Sources
Application Notes and Protocols for the Use of Methyl 3-hydroxy-4-methylbenzoate in Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Benzoate Scaffold in Medicinal Chemistry
In the landscape of drug discovery, the identification and optimization of small molecule scaffolds that can serve as a foundation for developing potent and selective therapeutics is a cornerstone of medicinal chemistry. The substituted benzoic acid motif is a privileged scaffold, frequently appearing in a wide array of biologically active compounds due to its synthetic tractability and its ability to engage in key interactions with biological targets.[1][2] Methyl 3-hydroxy-4-methylbenzoate, in particular, presents an attractive starting point for structure-activity relationship (SAR) studies. Its disubstituted pattern offers distinct vectors for chemical modification, allowing for a systematic exploration of the chemical space surrounding the core scaffold. The hydroxyl and methyl groups, along with the methyl ester, provide opportunities to modulate electronic properties, lipophilicity, and steric bulk, all ofwhich are critical determinants of a compound's pharmacological profile.[2]
This application note provides a comprehensive guide for utilizing this compound in a SAR-driven drug discovery campaign, using the Janus Kinase 2 (JAK2) as a representative therapeutic target. The protocols and methodologies outlined herein are designed to be adaptable and provide a robust framework for researchers engaged in hit-to-lead optimization.
Physicochemical Properties of this compound
A thorough understanding of the starting scaffold's properties is essential for rational drug design.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃ | PubChem |
| Molecular Weight | 166.17 g/mol | PubChem |
| Melting Point | 119.0-120.5 °C | ChemBK |
| Boiling Point | 294.6±20.0 °C (Predicted) | ChemBK |
| Solubility | Slightly soluble in water; Soluble in acetone and chloroform | ChemBK |
Rationale for SAR Studies Targeting JAK2
The Janus Kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling through the JAK-STAT pathway.[3][4] Dysregulation of this pathway is implicated in a host of autoimmune diseases and myeloproliferative neoplasms, making JAKs, and particularly JAK2, a highly sought-after therapeutic target.[3][4][5][6] The development of small molecule inhibitors that can selectively target the ATP-binding site of JAK2 is an active area of research.[3][4] A SAR campaign originating from the this compound scaffold aims to systematically probe the chemical features required for potent and selective inhibition of JAK2.
The JAK-STAT Signaling Pathway
The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention for a JAK2 inhibitor.
Caption: The JAK-STAT signaling cascade and the inhibitory action of a JAK2 inhibitor.
Experimental Protocols
A successful SAR campaign integrates chemical synthesis, in vitro biological assays, and in silico modeling.
Part 1: Synthesis of this compound and Analog Library
The following is a general protocol for the synthesis of the starting material and a focused library of analogs.
Protocol 1.1: Synthesis of this compound (Parent Compound)
This procedure is adapted from standard esterification methods.[7]
-
Reaction Setup: To a solution of 3-hydroxy-4-methylbenzoic acid (1.0 eq) in methanol (10 vol), add a catalytic amount of concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 65 °C) and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature and reduce the volume of methanol under reduced pressure. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 vol). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Protocol 1.2: Synthesis of Analog Library
The following are representative examples of analog synthesis to probe the SAR at key positions.
-
Modification of the Hydroxyl Group (R¹):
-
O-Alkylation: To a solution of the parent compound (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and the desired alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.2 eq). Reflux the mixture until the reaction is complete by TLC. Filter the solid and concentrate the filtrate. Purify the residue by column chromatography.
-
Esterification: React the parent compound with various acid chlorides or anhydrides in the presence of a base like pyridine or triethylamine in a suitable solvent like dichloromethane.
-
-
Modification of the Methyl Group (R²):
-
Systematic variation of this group would require starting from different commercially available or synthesized 4-substituted-3-hydroxybenzoic acids and following Protocol 1.1.
-
-
Modification of the Methyl Ester (R³):
-
Saponification and Amide Formation: Hydrolyze the methyl ester to the corresponding carboxylic acid using lithium hydroxide in a mixture of THF and water. The resulting acid can then be coupled with a variety of amines using standard peptide coupling reagents (e.g., HATU, HOBt) to generate a library of amides.
-
Part 2: In Vitro JAK2 Kinase Inhibition Assay
The following protocol is a generalized, luminescence-based assay to determine the IC₅₀ values of the synthesized analogs. This protocol is based on the widely used ADP-Glo™ Kinase Assay.[6][8]
Materials:
-
Recombinant human JAK2 enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Synthesized compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Luminescence-capable plate reader
Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of the compound solutions into the wells of a 384-well plate. Include wells with DMSO only (high control, 0% inhibition) and a known potent JAK2 inhibitor (low control, 100% inhibition).
-
Enzyme/Substrate Addition: Prepare a 2X solution of JAK2 enzyme and substrate in assay buffer. Add 5 µL of this solution to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Reaction Initiation: Add 5 µL of a 2X ATP solution (at a concentration close to the Kₘ of JAK2 for ATP) to each well to start the kinase reaction.
-
Kinase Reaction: Incubate the plate for 60 minutes at 30°C.
-
Reaction Termination and ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ATP Generation and Luminescence: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high and low controls. Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Part 3: In Silico Molecular Docking
Molecular docking can provide valuable insights into the binding mode of the inhibitors and help rationalize the observed SAR. The following is a generalized workflow using AutoDock Vina.[9][10][11][12]
Software:
-
AutoDock Tools (ADT)
-
AutoDock Vina
-
PyMOL or UCSF Chimera for visualization
Procedure:
-
Receptor Preparation:
-
Download the crystal structure of JAK2 kinase domain from the Protein Data Bank (PDB).
-
Using ADT, remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges to the protein.
-
Save the prepared receptor in PDBQT format.
-
-
Ligand Preparation:
-
Draw the 3D structures of this compound and its analogs using a chemical drawing program.
-
Minimize the energy of the ligands.
-
Using ADT, assign Gasteiger charges and set the rotatable bonds.
-
Save the prepared ligands in PDBQT format.
-
-
Grid Box Definition:
-
Using ADT, define the search space (grid box) to encompass the ATP-binding site of JAK2. The dimensions and center of the grid box should be large enough to allow the ligands to move freely.
-
-
Docking Execution:
-
Create a configuration file specifying the paths to the receptor and ligand PDBQT files, and the grid box parameters.
-
Run AutoDock Vina from the command line, using the configuration file as input.
-
-
Analysis of Results:
-
Vina will generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Visualize the docking poses and interactions with the receptor using PyMOL or Chimera to understand the key binding interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Data Presentation and SAR Analysis
The results of the in vitro screening should be tabulated to facilitate the analysis of structure-activity relationships.
Table 1: Hypothetical SAR Data for this compound Analogs against JAK2
| Compound ID | R¹ | R² | R³ | JAK2 IC₅₀ (nM) |
| Parent | -OH | -CH₃ | -OCH₃ | 1500 |
| 1a | -OCH₃ | -CH₃ | -OCH₃ | >10000 |
| 1b | -OCH₂Ph | -CH₃ | -OCH₃ | 850 |
| 1c | -OCOCH₃ | -CH₃ | -OCH₃ | 2500 |
| 2a | -OH | -H | -OCH₃ | 3200 |
| 2b | -OH | -Ethyl | -OCH₃ | 1200 |
| 2c | -OH | -Cl | -OCH₃ | 950 |
| 3a | -OH | -CH₃ | -OH | 1800 |
| 3b | -OH | -CH₃ | -NHCH₃ | 750 |
| 3c | -OH | -CH₃ | -NH-c-propyl | 550 |
Interpretation of Hypothetical SAR:
-
R¹ Position (Hydroxyl Group): The free hydroxyl group appears to be important for activity, as methylation (1a) leads to a significant loss of potency. This suggests a potential hydrogen bond interaction in the active site. Larger, hydrophobic substituents like a benzyloxy group (1b) are tolerated and may pick up additional hydrophobic interactions.
-
R² Position (Methyl Group): Replacing the methyl group with hydrogen (2a) decreases activity, indicating that this group may be involved in favorable hydrophobic interactions. Increasing the size to an ethyl group (2b) provides a slight improvement. An electron-withdrawing chloro group (2c) enhances potency, possibly by modulating the electronics of the ring or through a specific interaction.
-
R³ Position (Methyl Ester): Conversion of the ester to a methylamide (3b) or cyclopropylamide (3c) significantly improves potency. This suggests that the amide NH may act as a hydrogen bond donor, and the alkyl/cycloalkyl group can occupy a hydrophobic pocket more effectively than the methyl ester.
Experimental Workflow Visualization
The following diagram outlines the iterative process of a SAR-driven drug discovery project.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Recent Medicinal Chemistry Development of Jak2 Tyrosine Kinase Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The recent medicinal chemistry development of Jak2 tyrosine kinase small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. bioinformaticsreview.com [bioinformaticsreview.com]
- 11. eagonlab.github.io [eagonlab.github.io]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Methyl 3-hydroxy-4-methylbenzoate as a Versatile Building Block in Organic Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: Unlocking Synthetic Potential
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 3-hydroxy-4-methylbenzoate (CAS No. 3556-86-3) emerges as a highly valuable, yet perhaps underutilized, intermediate for researchers, medicinal chemists, and professionals in drug development. Its substituted benzene ring is adorned with three distinct functional groups: a nucleophilic phenolic hydroxyl group, a methyl ester amenable to various transformations, and an activating methyl group. This unique arrangement provides a powerful platform for regioselective modifications, making it an ideal starting point for the synthesis of diverse target molecules.
The parent compound, 3-Hydroxy-4-methylbenzoic Acid, is recognized for its role as an intermediate in the synthesis of compounds with therapeutic potential, including anti-inflammatory agents.[1] The methyl ester derivative not only provides a convenient protecting group for the carboxylic acid but also modulates the electronic properties of the aromatic ring, offering a distinct reactivity profile for synthetic chemists to exploit.
This guide provides a comprehensive overview of this compound, detailing its synthesis, characterization, and, most importantly, its practical application as a synthetic intermediate. The protocols described herein are designed to be self-validating, with a focus on the causality behind experimental choices to ensure both success and understanding.
Physicochemical Properties & Characterization
A thorough understanding of a building block's physical and spectral properties is fundamental to its effective use.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 3556-86-3 |
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, ethyl acetate; sparingly soluble in water.[2] |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Source(s) |
| ¹H NMR | Expected signals for aromatic protons, methyl protons, and ester methyl protons. | [3] |
| ¹³C NMR | Expected signals for aromatic carbons, methyl carbon, ester carbonyl, and ester methyl carbon. | [3] |
| IR Spectroscopy | Characteristic absorptions for O-H (hydroxyl), C=O (ester), and C-O stretching. | [3] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. | [3] |
Synthesis Protocol: Preparation of this compound
The most direct and common method for preparing this compound is through the Fischer esterification of its parent carboxylic acid. This acid-catalyzed reaction with methanol is an equilibrium process, and the protocol is designed to drive the reaction towards the desired ester product.
Workflow for Synthesis
Sources
Application Notes and Protocols for the Analytical Characterization of Methyl 3-hydroxy-4-methylbenzoate
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the analytical techniques for the structural elucidation, purity assessment, and quantification of Methyl 3-hydroxy-4-methylbenzoate (CAS No. 3556-86-3). As a key intermediate in the synthesis of fine chemicals and pharmaceutical agents, rigorous analytical characterization is paramount to ensure product quality, consistency, and safety. This guide details field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are presented with a focus on the causal reasoning behind experimental choices, empowering researchers to not only replicate the methods but also adapt them to their specific needs.
Introduction and Physicochemical Properties
This compound is an aromatic ester with the molecular formula C₉H₁₀O₃. Its structure, featuring a hydroxyl group, a methyl group, and a methyl ester group on a benzene ring, imparts specific chemical and physical properties that dictate the optimal analytical strategies for its characterization. Accurate determination of its identity, purity, and impurity profile is a critical step in the drug development and chemical manufacturing pipeline.
The selection of an analytical technique is fundamentally guided by the analyte's properties and the specific question being asked (e.g., structural confirmation vs. quantitative purity). This guide provides a multi-faceted approach to ensure a comprehensive characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 3556-86-3 | [2] |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.17 g/mol | [3] |
| Appearance | White to off-white crystalline solid (typical) | N/A |
| Solubility | Soluble in ethanol, ether; slightly soluble in water. | [4] |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the chemical structure of this compound by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for unambiguous structural determination. It provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, both ¹H and ¹³C NMR are essential.
Expertise & Rationale: The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds. However, the acidic phenolic proton may exchange with residual water or undergo rapid exchange, leading to a broad signal or no signal at all. Using dimethyl sulfoxide (DMSO-d₆) can be advantageous as it forms hydrogen bonds with the hydroxyl proton, resulting in a sharper, more easily identifiable signal.[5]
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer for analysis.[5]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-2048 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS signal.
Table 2: Expected NMR Spectral Data for this compound (in CDCl₃)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-Aromatic | ~7.5 (d, J ≈ 8 Hz) | Doublet | 1H | H-6 |
| H-Aromatic | ~7.4 (s) | Singlet | 1H | H-2 |
| H-Aromatic | ~7.1 (d, J ≈ 8 Hz) | Doublet | 1H | H-5 |
| Phenolic -OH | ~5.0-6.0 (broad s) | Broad Singlet | 1H | 3-OH |
| Methoxy -OCH₃ | ~3.9 (s) | Singlet | 3H | Ester -OCH₃ |
| Methyl -CH₃ | ~2.2 (s) | Singlet | 3H | 4-CH₃ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||
| Carbonyl C=O | ~167 | Ester C=O | ||
| Aromatic C-O | ~155 | C-3 | ||
| Aromatic C-CH₃ | ~138 | C-4 | ||
| Aromatic C-H | ~131 | C-6 | ||
| Aromatic C-H | ~129 | C-5 | ||
| Aromatic C-COOCH₃ | ~122 | C-1 | ||
| Aromatic C-H | ~118 | C-2 | ||
| Methoxy -OCH₃ | ~52 | Ester -OCH₃ | ||
| Methyl -CH₃ | ~16 | 4-CH₃ |
Note: Chemical shifts are predictive and may vary based on solvent and concentration.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. The spectrum provides a molecular "fingerprint" that is unique to the compound.
Expertise & Rationale: For solid samples, the Attenuated Total Reflectance (ATR) technique is often superior to the traditional KBr pellet method. ATR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by pressing the sample directly against a crystal (e.g., diamond or germanium).
-
Sample Preparation: No extensive preparation is needed. Place a small amount of the crystalline sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal. Acquire the sample spectrum.
-
Data Acquisition:
-
Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.
-
Scan range: 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 (broad) | O-H stretch | Phenolic hydroxyl |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2980 - 2850 | C-H stretch | Methyl / Methoxy |
| ~1720 - 1680 | C=O stretch | Ester carbonyl |
| ~1600, ~1450 | C=C stretch | Aromatic ring |
| ~1250 - 1100 | C-O stretch | Ester and phenol |
Reference spectra for similar compounds confirm these regions.[6][7]
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the aromatic ring. It is particularly useful for quantitative analysis due to its adherence to the Beer-Lambert Law.
Expertise & Rationale: The choice of solvent is crucial as it can influence the position of the absorption maximum (λmax). A polar protic solvent like methanol or ethanol is typically used for this class of compounds. The pH of the solution will also significantly affect the spectrum due to the presence of the acidic phenolic group; deprotonation in a basic solution causes a bathochromic (red) shift of the λmax.[8]
-
Solvent Selection: Use a UV-grade solvent such as methanol or ethanol.[9]
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 100 µg/mL) in the chosen solvent. Prepare a series of dilutions to determine the linear range.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes. Fill the reference cuvette with the solvent blank.
-
Scan the sample solution from 400 nm down to 200 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). For this compound, expect a strong absorption band around 250-280 nm, characteristic of substituted benzene rings.
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating this compound from impurities and for performing accurate quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) with UV detection is the industry-standard method for assessing the purity and potency of pharmaceutical intermediates and active ingredients.
Expertise & Rationale: A C18 column is the workhorse for RP-HPLC as it effectively retains moderately polar compounds like this compound. The mobile phase typically consists of an acidified aqueous phase and an organic modifier (acetonitrile or methanol). The acid (e.g., formic or phosphoric acid) suppresses the ionization of the phenolic hydroxyl group, leading to a sharper, more symmetrical peak shape. A gradient elution is often preferred over an isocratic one to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved effectively within a reasonable run time.[10][11]
-
Materials and Reagents:
-
HPLC-grade acetonitrile and water.
-
Formic acid (≥98%).
-
This compound reference standard.
-
-
Solution Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Sample Solution: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 100 µg/mL. Filter through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
Table 4: HPLC Method Parameters
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Gradient Program | See Table 5 |
Table 5: HPLC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 30 | 70 |
| 20.0 | 30 | 70 |
| 22.0 | 70 | 30 |
| 30.0 | 70 | 30 |
-
System Suitability: Before analysis, perform five replicate injections of a standard solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is less than 2.0%.[11]
-
Analysis and Calculation: Inject the sample solution. Purity is typically calculated using the area percent method, assuming all impurities have a similar UV response factor.
Caption: HPLC analytical workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It combines the separation capabilities of GC with the highly sensitive and specific detection of MS.
Expertise & Rationale: this compound is sufficiently volatile for GC analysis. However, the presence of the polar hydroxyl group can lead to peak tailing on standard non-polar columns. Derivatization, such as silylation with BSTFA, can be employed to block the active proton, improving peak shape and thermal stability. A common and robust capillary column choice is a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), which provides good selectivity for a wide range of aromatic compounds.[10] The mass spectrometer provides both qualitative data (mass spectrum for identification) and quantitative data (peak area).
-
Sample Preparation: Dissolve the sample in a volatile solvent like ethyl acetate or dichloromethane to a concentration of approximately 100-500 µg/mL.
-
(Optional Derivatization): To a dried aliquot of the sample, add 50 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Heat at 70 °C for 30 minutes.
-
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).
-
GC-MS Conditions:
Table 6: GC-MS Method Parameters
| Parameter | Value |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector | Split/Splitless, 250 °C, Split ratio 20:1 |
| Injection Volume | 1 µL |
| Oven Program | Initial: 100 °C, hold 2 min. Ramp: 15 °C/min to 280 °C, hold 5 min. |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 450 amu |
-
Data Analysis:
-
Identify the peak corresponding to this compound by its retention time.
-
Confirm identity by comparing the acquired mass spectrum with a reference library (e.g., NIST).
-
The mass spectrum should show a molecular ion peak [M]⁺ at m/z 166. Key fragments would likely include losses of the methoxy group (m/z 135) and the carbomethoxy group (m/z 107). The fragmentation pattern of similar benzoate esters can serve as a guide.[12]
-
Caption: GC-MS analytical workflow.
Conclusion
The comprehensive characterization of this compound is reliably achieved through a combination of spectroscopic and chromatographic techniques. NMR and IR spectroscopy serve as the primary tools for definitive structural confirmation. HPLC provides a robust and precise method for purity determination and quantification, making it ideal for quality control environments. GC-MS offers an excellent orthogonal technique for identification and impurity profiling. The protocols and rationales detailed in this guide provide a solid foundation for researchers, scientists, and drug development professionals to establish validated analytical methods for this important chemical intermediate.
References
- PubChem. (n.d.). Methyl 4-hydroxy-3-methylbenzoate. National Center for Biotechnology Information.
- PubChem. (n.d.). Methyl 3-hydroxy-4-methoxybenzoate. National Center for Biotechnology Information.
- ChemBK. (2024). This compound.
- Biological Magnetic Resonance Bank. (n.d.). Methyl 4-hydroxybenzoate at BMRB.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). Methyl 3-hydroxy-4-nitrobenzoate. National Center for Biotechnology Information.
- The Royal Society of Chemistry. (n.d.). Supporting Information for a publication.
- NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. NIST Chemistry WebBook.
- ResearchGate. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.
- Chemical Synthesis Database. (2025). methyl 4-butyl-3-hydroxybenzoate.
- ResearchGate. (2023). (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.
- NIST. (n.d.). Methyl 2,6-dihydroxy-4-methylbenzoate. NIST Chemistry WebBook.
- NIST Technical Series Publications. (n.d.). Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate.
- SpectraBase. (n.d.). Methyl 4-hydroxy-3-methoxy-benzoate - Optional[MS (GC)] - Spectrum.
- Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE.
- Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate.
- Wikipedia. (n.d.). Methanol.
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- 3. Methyl 4-hydroxy-3-methylbenzoate | C9H10O3 | CID 11240684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 3-Hydroxy-4-methylbenzoic acid(586-30-1) 1H NMR [m.chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Methyl 3-amino-4-hydroxybenzoate [webbook.nist.gov]
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- 9. Methanol - Wikipedia [en.wikipedia.org]
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- 12. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 3-hydroxy-4-methylbenzoate
Welcome to the Technical Support Center for the synthesis of Methyl 3-hydroxy-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you optimize your synthetic protocols and achieve high yields of this valuable chemical intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceuticals and fine chemicals. Achieving a high yield of this compound requires careful control of reaction conditions and a thorough understanding of the potential challenges. This guide will walk you through the common synthetic routes, highlighting critical parameters and providing solutions to frequently encountered issues.
Two primary synthetic strategies are commonly employed for the synthesis of this compound:
-
Route A: Fischer Esterification of 3-hydroxy-4-methylbenzoic acid. This is a direct and widely used method.
This guide will provide detailed protocols and troubleshooting for both routes.
PART 1: Troubleshooting Guides
This section is designed to address specific problems you may encounter during your synthesis.
Route A: Fischer Esterification of 3-hydroxy-4-methylbenzoic acid
Problem 1: Low Yield of this compound
Question: My Fischer esterification of 3-hydroxy-4-methylbenzoic acid is giving a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in Fischer esterification are common and can often be attributed to the reversible nature of the reaction.[1][2] Here are the primary factors to investigate:
-
Incomplete Reaction: The reaction may not have reached equilibrium or may have been stopped prematurely.
-
Presence of Water: Water is a byproduct of the reaction, and its presence will shift the equilibrium back towards the starting materials.
-
Solution: Use anhydrous methanol and ensure your 3-hydroxy-4-methylbenzoic acid is thoroughly dried before use.[3] While not always necessary for simple esterifications, using a Dean-Stark apparatus with a solvent like toluene can be employed to remove water azeotropically.
-
-
Ineffective Catalyst: The acid catalyst may be old, inactive, or used in an insufficient amount.
-
Solution: Use a fresh bottle of concentrated sulfuric acid or p-toluenesulfonic acid. Ensure you are using a catalytic amount, typically 1-5 mol% relative to the carboxylic acid.
-
Problem 2: Presence of Significant Amounts of Unreacted Starting Material
Question: After the work-up, I see a significant amount of unreacted 3-hydroxy-4-methylbenzoic acid in my product mixture. How can I drive the reaction to completion?
Answer:
This is a clear indication that the reaction equilibrium is not sufficiently shifted towards the product. Consider the following:
-
Molar Ratio of Reactants: The stoichiometry of your reactants is crucial.
-
Solution: As methanol is both a reactant and the solvent, using a large excess will significantly favor the formation of the ester.[5]
-
-
Catalyst Concentration: The amount of acid catalyst can influence the reaction rate.
-
Solution: While catalytic, you can experiment with slightly increasing the catalyst loading. However, be cautious as too much acid can lead to side reactions and complicate the work-up.
-
-
Reaction Temperature: The reaction is typically performed at the reflux temperature of methanol (around 65 °C).
-
Solution: Ensure your reaction is consistently maintained at reflux. Lower temperatures will result in a slower reaction rate.[3]
-
Problem 3: Formation of a Colored Impurity
Question: My final product is a brownish or yellowish solid, not the expected white to off-white crystals. What is the cause of this discoloration?
Answer:
Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored impurities.
-
Oxidation of the Phenolic Hydroxyl Group: Exposure to air, especially at elevated temperatures, can cause oxidation.
-
Solution: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. During work-up and purification, minimize exposure to air and light.
-
-
Purification Strategy:
-
Solution: If your product is discolored, you can try treating a solution of the crude product with activated charcoal before recrystallization. The charcoal will adsorb many of the colored impurities.
-
Route B: Synthesis of 3-hydroxy-4-methylbenzoic acid via Carboxylation of m-cresol
Problem 1: Low Yield of the Desired 3-hydroxy-4-methylbenzoic acid Isomer
Question: The Kolbe-Schmitt reaction of m-cresol is producing a mixture of isomers with a low yield of the desired 3-hydroxy-4-methylbenzoic acid. How can I improve the regioselectivity?
Answer:
The regioselectivity of the Kolbe-Schmitt reaction is highly dependent on the reaction conditions.[6][7] The carboxylation of m-cresol can potentially yield several isomers. To favor the formation of 3-hydroxy-4-methylbenzoic acid, consider the following:
-
Choice of Alkali Metal Cation: The nature of the phenoxide counter-ion plays a significant role. Generally, sodium phenoxides tend to favor ortho-carboxylation, while potassium phenoxides can favor para-carboxylation, especially at higher temperatures.
-
Temperature and Pressure: These are critical parameters in the Kolbe-Schmitt reaction.
-
Solution: A study on the carboxylation of m-cresol with sodium ethylcarbonate found that optimal conditions were a temperature of 180°C and a carbon dioxide pressure of 10 atm, which regioselectively produced 2-hydroxy-4-methylbenzoic acid.[8] To obtain the 3-hydroxy-4-methylbenzoic acid, different conditions would be necessary, and empirical optimization is key. Lower temperatures generally favor ortho-carboxylation.
-
-
Reaction Medium: The reaction can be carried out in a solvent or neat.
-
Solution: Homogeneous Kolbe-Schmitt reactions in solvents like DMSO have been shown to favor para-carboxylation.[6] Experimenting with different solvents or running the reaction neat will be necessary to optimize for the desired isomer.
-
Problem 2: Incomplete Carboxylation
Question: My reaction has a lot of unreacted m-cresol. How can I improve the conversion?
Answer:
Incomplete carboxylation can be due to several factors:
-
Insufficient CO₂ Pressure: The concentration of carbon dioxide is a key driver of the reaction.
-
Solution: Ensure your reaction vessel is properly sealed and pressurized to the desired level. Higher pressures will increase the concentration of CO₂ and favor the reaction.
-
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
-
Solution: Increase the reaction time and monitor the consumption of m-cresol by TLC or GC.
-
-
Purity of Reactants: The presence of water can negatively impact the reaction.
-
Solution: Ensure your m-cresol and any solvents are anhydrous. The alkali metal salt of the cresol should be prepared and handled under anhydrous conditions.
-
PART 2: Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the Fischer esterification of 3-hydroxy-4-methylbenzoic acid?
A1: Concentrated sulfuric acid is the most common and effective catalyst for this reaction.[3][9] p-Toluenesulfonic acid is also a good alternative and can be easier to handle as it is a solid.
Q2: How can I monitor the progress of the Fischer esterification?
A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a mixture of hexane and ethyl acetate as the eluent. The starting carboxylic acid will have a lower Rf value (be more polar) than the product ester. The reaction is complete when the spot for the starting material is no longer visible.
Q3: What is a suitable solvent for recrystallizing this compound?
A3: A mixture of methanol and water is a good starting point for recrystallization. Dissolve the crude product in a minimum amount of hot methanol and then add water dropwise until the solution becomes cloudy. Reheat to dissolve the precipitate and then allow it to cool slowly. A mixture of benzene and cyclohexane has also been reported for the recrystallization of a similar compound, methyl 3-hydroxybenzoate.[10]
Q4: How do I remove unreacted 3-hydroxy-4-methylbenzoic acid from the product?
A4: During the work-up, you can wash the organic layer (containing your ester dissolved in a solvent like ethyl acetate) with a saturated aqueous solution of sodium bicarbonate.[11] The basic solution will deprotonate the acidic carboxylic acid, forming a salt that is soluble in the aqueous layer, effectively separating it from your ester.
Q5: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
-
¹H NMR:
-
Aromatic protons: Three signals in the range of δ 6.8-7.8 ppm.
-
Methyl ester protons (-OCH₃): A singlet around δ 3.9 ppm.
-
Methyl group protons (-CH₃): A singlet around δ 2.2 ppm.
-
Phenolic proton (-OH): A broad singlet, the chemical shift of which can vary depending on concentration and solvent.
-
-
¹³C NMR:
-
Carbonyl carbon (-C=O): In the range of δ 165-170 ppm.
-
Aromatic carbons: Signals between δ 110-160 ppm.
-
Methyl ester carbon (-OCH₃): Around δ 52 ppm.
-
Methyl group carbon (-CH₃): Around δ 15-20 ppm.
-
PART 3: Experimental Protocols and Data
Optimized Protocol for Fischer Esterification
This protocol is a synthesis of best practices for the Fischer esterification of phenolic acids.[3][9]
Materials:
-
3-hydroxy-4-methylbenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-hydroxy-4-methylbenzoic acid in an excess of anhydrous methanol (e.g., 10-20 mL of methanol per gram of carboxylic acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid) to the solution.
-
Heat the reaction mixture to reflux with stirring. The reflux temperature of methanol is approximately 65 °C.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system). The reaction is typically complete in 4-8 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water
-
Saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid). Be careful of pressure buildup due to CO₂ evolution.
-
Brine
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization (e.g., from methanol/water) or column chromatography.
Table 1: Troubleshooting Fischer Esterification
| Symptom | Possible Cause | Suggested Solution |
| Low product yield | Reaction at equilibrium | Use a larger excess of methanol; increase reaction time. |
| Presence of water | Use anhydrous reagents and glassware. | |
| Ineffective catalyst | Use fresh concentrated H₂SO₄ or p-TsOH. | |
| Significant unreacted starting material | Incomplete reaction | Increase reaction time and/or temperature (ensure reflux). |
| Insufficient catalyst | Slightly increase the catalyst loading. | |
| Product is colored | Oxidation of phenol | Perform the reaction under an inert atmosphere; use activated charcoal during purification. |
| O-methylation of the hydroxyl group | Reaction conditions too harsh | This is less common with Fischer esterification but can occur with other methylating agents. If observed, use milder conditions. |
Workflow Diagrams
References
- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). Human Metabolome Database.
- Fischer Esterification Procedure.
- Figure S1. 1 H NMR spectra of compound 1 (300 MHz, CDCl3, TMS). ResearchGate.
- Kolbe–Schmitt reaction. Wikipedia.
- Fischer–Speier esterification. Wikipedia.
- Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. MDPI.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.
- bmse001194 Methyl 4-hydroxybenzoate at BMRB. Biological Magnetic Resonance Bank.
- Fischer Esterification Lab Report. 123 Help Me.
- Supplementary Information. The Royal Society of Chemistry.
- Supplementary Information. The Royal Society of Chemistry.
- esterification of benzoic acid to methyl benzoate.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Chemoselective Esterification of Phenolic Acids and Alcohols. Request PDF.
- Synthesis of methyl 3-hydroxybenzoate. PrepChem.com.
- CHEM254 Experiment 06 Synthesis of Novel Esters. Dominican University.
- Fischer esterification (video). Khan Academy.
- Aqueous Kolbe−Schmitt Synthesis Using Resorcinol in a Microreactor Laboratory Rig under High-p,T Conditions. Request PDF.
- Kolbe-Schmitt Reaction. Organic Chemistry Portal.
- This compound. PubChem.
- Preparation of Methyl Benzoate.
- The preparation of methyl benzoate and methyl salicylate on silica gel column. ResearchGate.
- A mechanochemical Kolbe-Schmitt reaction: Carboxylation of catechol providing building blocks for renewable plasticizers. ChemRxiv.
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification Lab Report - 1915 Words | 123 Help Me [123helpme.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. mdpi.com [mdpi.com]
- 7. Kolbe-Schmitt Reaction [organic-chemistry.org]
- 8. 3-Hydroxy-4-methylbenzoic acid(586-30-1) 13C NMR [m.chemicalbook.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. prepchem.com [prepchem.com]
- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]
Technical Support Center: Synthesis of Methyl 3-hydroxy-4-methylbenzoate
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-hydroxy-4-methylbenzoate. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Introduction to the Synthesis
The most common and direct route for synthesizing this compound is the Fischer esterification of 3-hydroxy-4-methylbenzoic acid with methanol, catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid. This seemingly straightforward reaction is often complicated by the presence of the phenolic hydroxyl group, which can participate in side reactions, leading to impurities that are challenging to separate from the desired product. This guide will address the common byproducts and provide solutions to overcome these synthetic hurdles.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is structured in a question-and-answer format to directly address problems you may encounter during the synthesis and purification of this compound.
Question 1: My TLC plate shows three spots after the reaction: one corresponding to the starting material, one for the product, and a third, less polar spot. What is this third spot?
Answer: The third, less polar spot is most likely the O-methylated byproduct, Methyl 3-methoxy-4-methylbenzoate. This occurs when the phenolic hydroxyl group of either the starting material or the product is methylated under the acidic reaction conditions. This is a common competing reaction in the esterification of hydroxybenzoic acids[1].
Protocol for Identification: To confirm the identity of this byproduct, you can attempt to isolate it and characterize it using spectroscopic methods such as ¹H NMR and mass spectrometry. In the ¹H NMR spectrum, the presence of a second methoxy signal, in addition to the ester's methoxy signal, would be a strong indicator of the O-methylated byproduct.
Question 2: How can I minimize the formation of the O-methylated byproduct?
Answer: Minimizing the formation of Methyl 3-methoxy-4-methylbenzoate involves optimizing the reaction conditions to favor the esterification of the carboxylic acid over the etherification of the phenol.
Optimization Strategies:
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the O-methylation side reaction more than the desired esterification.
-
Use a Milder Catalyst: While strong acids like sulfuric acid are effective, they can also promote O-methylation. Consider using a milder acid catalyst, or a solid acid catalyst, which may offer greater selectivity.
-
Alternative Esterification Methods: If O-methylation remains a significant issue, consider alternative methods that do not employ acidic conditions, such as using diazomethane or methyl iodide in the presence of a non-nucleophilic base after protecting the hydroxyl group.
Question 3: My yield of this compound is consistently low, even after a long reaction time. What are the likely causes and how can I improve it?
Answer: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back towards the starting materials[2][3].
Strategies to Improve Yield:
-
Use Excess Methanol: Using methanol as the solvent ensures a large excess, which, according to Le Chatelier's principle, drives the equilibrium towards the product side[3][4].
-
Remove Water: If feasible with your laboratory setup, the removal of water as it forms will also shift the equilibrium to favor product formation. This can be achieved using a Dean-Stark apparatus if a co-solvent that forms an azeotrope with water (like toluene) is used, though this complicates the reaction setup.
-
Ensure Anhydrous Conditions: Start with anhydrous reagents and glassware to minimize the initial amount of water in the reaction mixture.
Question 4: I am having difficulty separating the desired product from the unreacted 3-hydroxy-4-methylbenzoic acid and the O-methylated byproduct. What is the best purification strategy?
Answer: A multi-step purification strategy is often necessary to isolate pure this compound.
Detailed Purification Protocol:
-
Acid-Base Extraction: After the reaction, quench the mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. This will deprotonate the acidic unreacted 3-hydroxy-4-methylbenzoic acid, which will then move into the aqueous layer.
-
Separate the organic layer, which now contains your product and the O-methylated byproduct.
-
You can recover the unreacted starting material from the aqueous layer by acidifying it with HCl and extracting it with an organic solvent[5][6].
-
-
Column Chromatography: The separation of the desired product from the less polar O-methylated byproduct can be achieved using silica gel column chromatography.
-
Use a solvent system with a gradient of polarity, starting with a less polar eluent (e.g., a mixture of hexanes and ethyl acetate) and gradually increasing the polarity. The less polar Methyl 3-methoxy-4-methylbenzoate will elute first, followed by the more polar this compound.
-
| Compound | Relative Polarity | Elution Order in Normal Phase Chromatography |
| Methyl 3-methoxy-4-methylbenzoate | Least Polar | First |
| This compound | Moderately Polar | Second |
| 3-hydroxy-4-methylbenzoic acid | Most Polar | Last (if not removed by extraction) |
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method is the Fischer esterification of 3-hydroxy-4-methylbenzoic acid using methanol in the presence of an acid catalyst[7].
Q2: What are the most common byproducts in this synthesis?
A2: The most prevalent byproduct is the O-methylated compound, Methyl 3-methoxy-4-methylbenzoate, formed by the etherification of the phenolic hydroxyl group[1]. Unreacted starting material, 3-hydroxy-4-methylbenzoic acid, is also a common impurity.
Q3: Why is my reaction mixture turning dark during the synthesis?
A3: Darkening of the reaction mixture, especially when using strong acids like sulfuric acid at elevated temperatures, can indicate decomposition or polymerization of the starting material or product. Phenolic compounds can be susceptible to oxidation. It is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use the mildest effective reaction temperature.
Q4: Can I use a different alcohol for the esterification?
A4: Yes, the Fischer esterification is a general method. However, using larger, bulkier alcohols may result in slower reaction rates due to steric hindrance.
Q5: How can I monitor the progress of the reaction?
A5: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. Use an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material, product, and any byproducts. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.
Visualizing the Synthesis and Troubleshooting
Reaction Pathway and Byproduct Formation
Caption: Main and side reaction pathways in the synthesis.
Troubleshooting Workflow
Caption: Decision tree for purification and troubleshooting.
References
- Esterification of hydroxybenzoic acids. (n.d.). Google Patents.
- Preparation method of methyl benzoate compound. (n.d.). Google Patents.
- Cap, A. (2008, February 17). Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid. Adam Cap.
- Lab5 procedure esterification. (n.d.).
- Benzoic Acid + Methanol = ?? (Methyl Benzoate + Water). (2020, August 8). YouTube.
- Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester. (n.d.). Google Patents.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry.
- Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem.
- Fischer Esterification. (2023, January 22). Chemistry LibreTexts.
- Preparation of Methyl Benzoate. (n.d.).
- Elaboration of a method for synthesis for methyl p-hidroxylbenzoate, a food preservative P-Hydroxybenzoic acid and its ester. (n.d.). CABI Digital Library.
- Esterification of benzoic acid to methyl benzoate. (n.d.).
Sources
- 1. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Achieving High Purity in the Synthesis of Methyl 3-hydroxy-4-methylbenzoate
Welcome to the technical support center for the synthesis and purification of Methyl 3-hydroxy-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows. Here, we delve into the causality behind experimental choices, providing a self-validating framework for achieving high purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: My Fischer esterification of 3-hydroxy-4-methylbenzoic acid is complete, but the crude product is a brownish oil instead of a solid. What are the likely impurities?
A1: A brownish, oily crude product suggests the presence of several potential impurities. The most common culprits include:
-
Unreacted Starting Material: Residual 3-hydroxy-4-methylbenzoic acid can remain if the reaction has not gone to completion. This acidic impurity will contribute to the oily nature and discoloration of the product.
-
Side-Reaction Products: The phenolic hydroxyl group of your starting material or product can undergo a competing O-methylation reaction under acidic conditions, especially if methanol is used in large excess and at elevated temperatures for a prolonged period. This would result in the formation of Methyl 3-methoxy-4-methylbenzoate.
-
Polymeric Materials: Acid-catalyzed polymerization or degradation of the starting material or product can occur, leading to colored, tar-like impurities.
-
Residual Acid Catalyst: Incomplete neutralization of the acid catalyst (e.g., sulfuric acid) can lead to a dark, oily product.
-
Water: The presence of water, a byproduct of the esterification, can prevent the crystallization of your product.
To confirm the presence of these impurities, we recommend Thin-Layer Chromatography (TLC) analysis of your crude product alongside the starting material.
Q2: I'm seeing a spot on my TLC with a similar Rf to my product, but slightly higher. What could this be?
A2: A spot with a slightly higher Rf value than your desired this compound is likely a less polar compound. A prime candidate for this impurity is the O-methylated by-product, Methyl 3-methoxy-4-methylbenzoate. The replacement of the polar hydroxyl group with a less polar methoxy group decreases the compound's affinity for the polar silica gel on the TLC plate, causing it to travel further up the plate.
Q3: My recrystallization attempt resulted in oiling out of the product. What should I do?
A3: "Oiling out" during recrystallization occurs when the solute is insoluble in the hot solvent at a temperature above its melting point. To troubleshoot this, you can:
-
Increase the Solvent Volume: Add more of the hot solvent to fully dissolve the oil. The goal is to find the supersaturation point at a temperature below the product's melting point upon cooling.
-
Change the Solvent System: Your current solvent may be too poor a solvent for your compound. A mixed solvent system can be effective. For instance, dissolve your crude product in a good solvent (e.g., ethyl acetate) and then add a poor solvent (e.g., hexanes) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.
Q4: After column chromatography, my fractions containing the product are pure by TLC, but after removing the solvent, the yield is very low. What could have happened?
A4: Low recovery after column chromatography can be attributed to several factors:
-
Product Adsorption to Silica Gel: Highly polar compounds can irreversibly adsorb to the silica gel. While this compound is only moderately polar, this can still be a factor if the silica gel is too activated or if the eluent is not polar enough.
-
Product Volatility: While not highly volatile, some product may be lost if excessive vacuum or heat is applied during solvent removal.
-
Improper Fraction Collection: The product may have eluted in a broader range of fractions than anticipated. It is crucial to analyze all fractions by TLC before combining them.
-
Sample Loading Issues: If the crude product was not properly dissolved or was loaded in too large a volume of solvent, it can lead to band broadening and poor separation, resulting in cross-contamination of fractions and subsequent loss of pure product.
Troubleshooting Workflows
Workflow 1: Addressing an Oily Crude Product
This workflow guides you through the process of identifying and removing common impurities when your crude product is an oil.
Caption: Troubleshooting an oily crude product.
Workflow 2: Optimizing Recrystallization
This workflow provides a systematic approach to achieving successful recrystallization.
Caption: Optimizing the recrystallization process.
Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline. The optimal conditions should be determined by TLC analysis first.[1]
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass column
-
Cotton or glass wool
-
Sand
-
Collection tubes
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by TLC. A good starting point is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.3.
-
Column Packing:
-
Securely clamp the glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully add the dissolved sample to the top of the column.
-
Allow the sample to absorb onto the silica gel.
-
-
Elution:
-
Begin eluting with the least polar solvent system determined by TLC.
-
Gradually increase the polarity of the eluent to move the compounds down the column. A typical gradient could be from 5% ethyl acetate in hexanes to 30% ethyl acetate in hexanes.[1]
-
-
Fraction Collection:
-
Collect fractions in separate tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Appropriate recrystallization solvent (e.g., toluene, ethanol/water, ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Data Presentation
Table 1: Troubleshooting Common Impurities
| Impurity | Likely Cause | Identification Method | Recommended Action |
| 3-hydroxy-4-methylbenzoic acid | Incomplete reaction | TLC (lower Rf than product), acidic nature | Aqueous wash with sat. NaHCO3 solution |
| Methyl 3-methoxy-4-methylbenzoate | O-methylation side reaction | TLC (higher Rf than product) | Column chromatography |
| Polymeric/tar-like materials | Degradation of starting material/product | Baseline streaking on TLC | Column chromatography |
| Acid catalyst | Incomplete neutralization | Oily, dark appearance | Aqueous wash with sat. NaHCO3 solution |
References
- Synthesis of methyl 3-hydroxybenzoate. PrepChem.com.
- Methyl 3-hydroxy-4-nitrobenzoate. PubChem.
- METHYL 4-HYDROXYBENZOATE. Ataman Kimya.
- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI.
- Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo.
- Supporting Information. CDC Stacks.
- Can methyl benzoate be hydrolyzed? Quora.
- RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI.
- Esterification of hydroxybenzoic acids. Google Patents.
- This compound. ChemBK.
Sources
Technical Support Center: Troubleshooting Low Yield in the Esterification of 3-hydroxy-4-methylbenzoic acid
Welcome to the technical support center for the esterification of 3-hydroxy-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in this specific synthesis. Here, we will address common issues, provide in-depth explanations for experimental choices, and offer validated protocols to enhance your reaction yields and product purity.
Troubleshooting Guide: Low Yield and Side Reactions
Q1: My esterification of 3-hydroxy-4-methylbenzoic acid is resulting in a very low yield. What are the primary factors I should investigate?
Low yields in the esterification of a hydroxybenzoic acid are often due to a combination of factors, including incomplete reaction, side reactions, and product loss during workup. Here’s a systematic approach to troubleshooting:
-
Reaction Equilibrium: Fischer-Speier esterification, the most common method, is a reversible reaction.[1][2] To drive the equilibrium towards the product, you must either use a large excess of the alcohol (which can also serve as the solvent) or actively remove the water byproduct as it forms.[1][3][4]
-
Catalyst Activity: Ensure you are using a sufficient amount of a suitable acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[5] The catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[5]
-
Reaction Time and Temperature: This reaction may require prolonged heating under reflux to reach equilibrium.[5] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient heating time will result in incomplete conversion.
-
Steric Hindrance: While 3-hydroxy-4-methylbenzoic acid does not have significant steric hindrance around the carboxylic acid group, bulky alcohols can slow the reaction rate.
-
Side Reactions: The presence of the phenolic hydroxyl group introduces the possibility of competing reactions, which is a major contributor to low yields.[5][6]
Q2: I'm observing multiple spots on my TLC plate, even after extended reaction times. What are the likely side products?
The presence of multiple spots on a TLC plate indicates a mixture of your starting material, the desired ester, and one or more side products.[5] For 3-hydroxy-4-methylbenzoic acid, the primary side reactions to consider are:
-
O-Alkylation (Ether Formation): Under certain conditions, particularly when using alkyl halides for esterification, the phenolic hydroxyl group can be alkylated, forming an ether.[6][7] This is a significant competing reaction that can drastically reduce the yield of the desired ester.
-
Self-Esterification/Polymerization: The hydroxyl group of one molecule can react with the carboxylic acid of another, leading to the formation of polyesters.[5] This is more likely at higher temperatures and with insufficient alcohol nucleophile present.
-
Sulfonation: If using concentrated sulfuric acid as a catalyst at high temperatures, electrophilic aromatic substitution can occur, leading to sulfonation of the aromatic ring.[5]
Below is a diagram illustrating the competing reaction pathways:
Caption: Competing reaction pathways in the esterification of 3-hydroxy-4-methylbenzoic acid.
Q3: How can I prevent these side reactions and improve the selectivity for the desired ester?
Preventing side reactions is key to achieving a high yield. Here are some effective strategies:
-
Protecting the Phenolic Hydroxyl Group: This is the most robust method to prevent O-alkylation and polymerization.[5][8] The hydroxyl group can be protected as an ether (e.g., benzyl or silyl ether) or an ester, which can be cleaved after the esterification of the carboxylic acid is complete.[8][9] A variety of protecting groups are available, each with specific conditions for introduction and removal.[10][11]
-
Choice of Esterification Method:
-
Fischer-Speier Esterification: While common, the acidic conditions can promote side reactions. Using a large excess of the alcohol and moderate temperatures can favor esterification over polymerization.[1]
-
Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[12][13] It proceeds under mild, neutral conditions, which can minimize acid-catalyzed side reactions and is particularly useful for sterically hindered substrates.[12][14][15]
-
Mitsunobu Reaction: This reaction converts the alcohol into a good leaving group using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD).[16][17] It is known for its mild conditions and high stereoselectivity (inversion of configuration at the alcohol).[17][18] It is also an effective method for the esterification of benzoic acids with phenols.[19]
-
-
Reaction Conditions:
-
Temperature Control: Higher temperatures can favor side reactions like polymerization and sulfonation.[20] Running the reaction at the lowest effective temperature can improve selectivity.
-
Catalyst Choice: While strong mineral acids are effective, solid acid catalysts like modified montmorillonite K10 clay can offer higher selectivity and easier workup.[21]
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for a standard Fischer-Speier esterification of 3-hydroxy-4-methylbenzoic acid?
For a standard Fischer-Speier esterification, the following conditions are a good starting point:
| Parameter | Recommended Condition | Rationale |
| Alcohol | Large excess (e.g., 10-20 equivalents), also used as solvent | Drives the equilibrium towards the product.[3][4] |
| Catalyst | Concentrated H₂SO₄ or p-TsOH (0.1 equivalents) | Protonates the carbonyl, activating it for nucleophilic attack.[5] |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
| Water Removal | Dean-Stark apparatus (if using a non-alcohol solvent like toluene) | Continuously removes water, shifting the equilibrium to the product side.[3][22][23] |
| Reaction Time | 4-24 hours | Monitor by TLC until the starting material is consumed. |
Q2: How do I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.
-
Procedure:
-
Prepare a TLC plate (silica gel).
-
Spot the starting material (3-hydroxy-4-methylbenzoic acid), the alcohol (if non-volatile), and the reaction mixture at different time points.
-
Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under a UV lamp and/or by staining.
-
-
Interpretation: The reaction is complete when the spot corresponding to the starting carboxylic acid has disappeared. The appearance of a new, less polar spot indicates the formation of the ester.[5]
Q3: What is the recommended work-up and purification procedure for the resulting ester?
A standard work-up and purification procedure involves the following steps:
-
Cooling and Quenching: Cool the reaction mixture to room temperature.
-
Solvent Removal: If a low-boiling alcohol was used in excess, remove it under reduced pressure.
-
Extraction: Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted carboxylic acid and the acid catalyst.[3] Then, wash with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude ester can be purified by recrystallization or silica gel column chromatography.[24]
Below is a workflow diagram for the general experimental procedure:
Caption: General experimental workflow for esterification.
Detailed Experimental Protocol: Fischer Esterification
This protocol provides a step-by-step methodology for the esterification of 3-hydroxy-4-methylbenzoic acid with methanol.
Materials:
-
3-hydroxy-4-methylbenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxy-4-methylbenzoic acid (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 20 eq), which will also act as the solvent.
-
While stirring, slowly add concentrated sulfuric acid (0.1 eq) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with a saturated solution of sodium bicarbonate (2 x volume of organic layer) to neutralize the acid catalyst and remove any unreacted carboxylic acid.
-
Wash the organic layer with brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3-hydroxy-4-methylbenzoate.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
References
- Technical Support Center: Esterification of Substituted Benzoic Acids - Benchchem. (n.d.).
- The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification - Scirp.org. (n.d.).
- Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. (2025, August 6).
- Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions - MDPI. (2018, September 2).
- Appendix 6: Protecting groups - Oxford Learning Link. (n.d.).
- Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst - ijstr. (n.d.).
- Esterification of hydroxybenzoic acids - US5260475A - Google Patents. (n.d.).
- Procedure for the preparation of esters of benzoic acid - ES2380693T3 - Google Patents. (n.d.).
- Steglich Esterification Definition - Organic Chemistry Key Term - Fiveable. (n.d.).
- Esterification of hydroxybenzoic acids - US5260475A - Google Patents. (n.d.).
- Protecting Groups. (n.d.).
- Effect of temperature on esterification at 8 hours of reaction using 2% (w/w) of sulphuric acid. (n.d.).
- Protecting Groups List - SynArchive. (n.d.).
- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021, July 29).
- Steglich Esterification - Organic Chemistry Portal. (n.d.).
- Mitsunobu reaction - Wikipedia. (n.d.).
- Organic Chemistry- Esterification Using a Dean-Stark Trap - UW-Madison Demonstration Lab. (n.d.).
- Protecting Groups - chem.iitb.ac.in. (2020, October 26).
- Types of Organic Reactions- Esterification Using a Dean-Stark Trap. (n.d.).
- Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5).
- Mitsunobu Reaction - Organic Chemistry Portal. (n.d.).
- Fischer–Speier esterification - Wikipedia. (n.d.).
- Acid to Ester - Common Conditions. (n.d.).
- A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction - ResearchGate. (2025, August 7).
- METHYL p-HYDROXYBENZOATE. (n.d.).
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. (n.d.).
- Fischer Esterification - Chemistry Steps. (n.d.).
- How can I improve the yield of my Fischer Esterification? : r/Chempros - Reddit. (2020, February 13).
- Preparation of alkyl esters of parahydroxybenzoic acid - US3321509A - Google Patents. (n.d.).
- I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? | ResearchGate. (2015, December 3).
- Selective esterifications of alcohols and phenols through carbodiimide couplings | Request PDF - ResearchGate. (2025, August 6).
- Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester? - Quora. (2019, April 7).
- Dean–Stark apparatus - Wikipedia. (n.d.).
- Methyl 3-amino-4-hydroxybenzoate synthesis - ChemicalBook. (n.d.).
- Synthesis of methyl 3-hydroxybenzoate - PrepChem.com. (n.d.).
- A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid - TSI Journals. (2010, September 27).
- The Fischer Esterification. (n.d.).
- Effect of temperature on esterification reaction at various... - ResearchGate. (n.d.).
- Highly Selective Mitsunobu Esterification of Cellulose with Hydroxycinnamic Acids. (2021, September 3).
- Effect of temperature on the antioxidant activity of phenolic acids - Czech Journal of Food Sciences. (n.d.).
- RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI. (n.d.).
- Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC - NIH. (n.d.).
- Esterification: Reflux, Isolation and Purification // HSC Chemistry - YouTube. (2021, May 6).
- esterification of benzoic acid to methyl benzoate. (n.d.).
- synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (2024, June 30).
- 287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester - CABI Digital Library. (n.d.).
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]
- 7. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]
- 8. learninglink.oup.com [learninglink.oup.com]
- 9. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification [scirp.org]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. synarchive.com [synarchive.com]
- 12. fiveable.me [fiveable.me]
- 13. Steglich Esterification [organic-chemistry.org]
- 14. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 15. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 16. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 17. Mitsunobu Reaction [organic-chemistry.org]
- 18. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 24. prepchem.com [prepchem.com]
Technical Support Center: Purification of Methyl 3-hydroxy-4-methylbenzoate
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the purification of Methyl 3-hydroxy-4-methylbenzoate. The following sections offer in-depth, experience-driven solutions to common challenges encountered during the isolation of this compound.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route, which is typically the acid-catalyzed esterification of 3-hydroxy-4-methylbenzoic acid with methanol. Based on this, the primary impurities include:
-
Unreacted 3-hydroxy-4-methylbenzoic acid: Due to the equilibrium nature of Fischer esterification, incomplete conversion is common.
-
Residual Acid Catalyst: If a mineral acid like sulfuric acid is used, it must be neutralized and removed.
-
Byproducts of the Starting Material Synthesis: Impurities present in the initial 3-hydroxy-4-methylbenzoic acid will be carried through. These can include isomers or related substituted benzoic acids.
-
Water: Formed as a byproduct of the esterification reaction.
-
Residual Solvents: Methanol from the esterification or other solvents used in the work-up.
Q2: How can I quickly assess the purity of my crude product and monitor the purification process?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for both initial purity assessment and for monitoring the progress of your purification.
-
Stationary Phase: Silica gel 60 F254 plates are standard.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate) is effective. A good starting point is a 7:3 to 8:2 mixture of hexanes:ethyl acetate.
-
Visualization: The spots can be visualized under UV light at 254 nm, where the aromatic rings will show as dark spots. The product, being an ester, is less polar than the starting carboxylic acid. Therefore, the product spot will have a higher Rf value (travel further up the plate) than the acid.
Q3: My purified product is an off-white or yellowish solid. Is this normal?
A3: While pure this compound is a white to off-white solid, a yellowish tint can indicate the presence of minor, often colored, impurities. Phenolic compounds can be susceptible to oxidation, which can lead to colored byproducts. If the discoloration is significant and analytical data (e.g., NMR, melting point) suggests impurities, a final recrystallization step is recommended.
Q4: I am struggling to get good separation between my product and an impurity during column chromatography. What can I do?
A4: Poor resolution in column chromatography can be addressed by several strategies:
-
Optimize the Eluent System: Meticulously adjust the solvent ratio. Small changes in polarity can have a significant impact on separation. Try different solvent systems; for example, substituting ethyl acetate with diethyl ether or adding a small percentage of a more polar solvent like methanol to a dichloromethane-based eluent.
-
Column Dimensions and Packing: Use a longer, narrower column for difficult separations. Ensure the silica gel is packed uniformly to prevent channeling.
-
Loading Technique: Load the sample onto the column in the minimum possible volume of eluent to ensure a narrow starting band.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Presence of Starting Material (3-hydroxy-4-methylbenzoic acid) in the Final Product
-
Symptom: A spot corresponding to the starting acid is visible on the TLC plate of the purified product. The ¹H NMR spectrum may show a broad singlet corresponding to the carboxylic acid proton.
-
Causality: Incomplete removal of the unreacted acidic starting material.
-
Resolution: Acid-Base Extraction. This is the most effective method to remove acidic impurities from a neutral ester product.
-
Principle: By washing an organic solution of the crude product with a basic aqueous solution (e.g., sodium bicarbonate), the acidic 3-hydroxy-4-methylbenzoic acid is deprotonated to its carboxylate salt. This salt is highly soluble in the aqueous layer and is thus separated from the neutral ester, which remains in the organic layer.[1]
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or diethyl ether, in a separatory funnel.
-
Aqueous Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume should be about one-third to one-half of the organic layer's volume.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes. Crucially, vent the funnel frequently to release the pressure from the carbon dioxide gas that evolves during the neutralization.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the wash with fresh sodium bicarbonate solution. Check the pH of the aqueous layer after shaking to ensure it is basic.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining dissolved water.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude ester, now free of acidic impurities.
-
Issue 2: Oily Product Instead of a Crystalline Solid After Solvent Removal
-
Symptom: After removing the solvent, the product remains a viscous oil and does not solidify.
-
Causality: This is often due to the presence of residual solvents or impurities that inhibit crystallization.
-
Resolution: Recrystallization. This technique is excellent for obtaining highly pure crystalline material.
-
Principle: Recrystallization relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble at all temperatures or are insoluble even at high temperatures.
Protocol 2: Recrystallization
-
Solvent Selection: The choice of solvent is critical. For this compound, a non-polar/polar solvent pair is likely to be effective. Good starting points for experimentation are:
-
Dissolution: In a flask, add a minimum amount of the hot, more polar solvent (e.g., toluene or ethyl acetate) to the crude product until it just dissolves.
-
Induce Crystallization: Slowly add the less polar solvent (e.g., hexanes) dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the hot, more polar solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold, less polar solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, preferably in a vacuum oven, to remove any residual solvent.
-
Issue 3: A Complex Mixture of Products with Similar Polarities
-
Symptom: TLC analysis shows multiple spots that are close together, making separation by simple extraction or recrystallization difficult.
-
Causality: This may be due to the presence of isomeric impurities or byproducts with very similar functional groups and polarities to the desired product.
-
Resolution: Column Chromatography. This is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[4][5]
-
Principle: A solution of the crude mixture is passed through a column packed with a solid adsorbent (the stationary phase, typically silica gel). An eluent (the mobile phase) is then passed through the column. Compounds in the mixture will move down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation.
Protocol 3: Column Chromatography
-
Stationary Phase: Silica gel (100-200 or 230-400 mesh) is the standard choice.
-
Mobile Phase (Eluent) Selection: Use TLC to determine the optimal eluent system. A good starting point is a mixture of hexanes and ethyl acetate. A common gradient for separating compounds of this type would be to start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the proportion of the more polar ethyl acetate.[4]
-
Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, starting with the low polarity mixture and gradually increasing the polarity.
-
Fraction Collection and Analysis: Collect the eluent in fractions and analyze each fraction by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃ | |
| Molecular Weight | 166.17 g/mol | |
| Melting Point | 119.0-120.5 °C | ChemBK[4] |
| Appearance | Tan Solid | ChemBK[4] |
| Purification Method | Key Parameters | Expected Outcome |
| Acid-Base Extraction | Use of saturated NaHCO₃ solution | Removal of acidic impurities like unreacted 3-hydroxy-4-methylbenzoic acid. |
| Recrystallization | Solvent systems like Toluene/Hexanes or Ethyl acetate/Hexanes | High purity crystalline solid (>98%). |
| Column Chromatography | Silica gel with Hexanes/Ethyl acetate gradient | High purity product (>99%), effective for separating closely related impurities. |
Visualized Workflows
Caption: General purification workflow for this compound.
References
- MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
- PrepChem. Synthesis of methyl 3-hydroxybenzoate.
- The Royal Society of Chemistry. Supporting Information for an article.
- Chemistry LibreTexts. 4.8: Acid-Base Extraction.
Sources
Technical Support Center: Methyl 3-hydroxy-4-methylbenzoate
A Guide to Understanding and Mitigating Stability Challenges
Welcome to the technical support center for Methyl 3-hydroxy-4-methylbenzoate (M3H4MB). As Senior Application Scientists, we understand that navigating the complexities of chemical stability is paramount to achieving reproducible and reliable experimental outcomes. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into the stability profile of M3H4MB. We will move beyond simple instructions to explain the causal mechanisms behind its degradation and provide robust strategies to ensure the integrity of your work.
Section 1: Frequently Asked Questions (FAQs) - Core Stability & Handling
This section addresses the most common initial questions regarding the handling and storage of this compound.
Q1: What are the primary factors that compromise the stability of this compound?
A1: The stability of this compound is primarily influenced by its chemical structure, which features both a phenolic hydroxyl group and a methyl ester. These two functional groups make it susceptible to two main degradation pathways:
-
Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. This often results in the formation of colored quinone-type byproducts.[1][2]
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis, a reaction that cleaves the ester bond to form 3-hydroxy-4-methylbenzoic acid and methanol. This process is significantly accelerated by acidic or, more notably, alkaline conditions.[3][4]
Q2: What are the ideal long-term storage conditions for this compound in its solid form?
A2: To maximize shelf-life, solid this compound should be stored under conditions that minimize exposure to the degradation factors mentioned above.[5]
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerator (2-8 °C) | Slows down the rate of all potential degradation reactions. |
| Atmosphere | Under an inert atmosphere (Argon or Nitrogen) | Prevents oxidation of the sensitive phenolic hydroxyl group.[1] |
| Light | In an amber or opaque vial | Protects the compound from photolytic degradation.[1][2] |
| Container | Tightly sealed container | Prevents moisture absorption, as the compound can be hygroscopic.[6] |
Q3: I've prepared a stock solution in an organic solvent. How should I store it and for how long is it viable?
A3: The stability of stock solutions is highly dependent on the solvent and storage temperature. For solutions, storage at -20°C or -80°C is recommended to drastically reduce degradation rates.[1] The choice of solvent is critical; use only fresh, anhydrous-grade solvents. Protic solvents like methanol are common but can participate in transesterification over long periods or under catalytic conditions. Aprotic solvents like DMSO or DMF are also used, but must be of high purity. It is best practice to prepare fresh solutions for critical experiments or, if storing, to re-qualify the solution's purity and concentration via HPLC if it has been stored for more than a few days.
Section 2: Troubleshooting Guide - Investigating Experimental Failures
This section is formatted to help you diagnose and resolve specific issues you may encounter during your experiments.
Issue 1: My solid compound or prepared solution has developed a yellow or brown tint. What's happening?
-
Probable Cause: Discoloration is a classic indicator of oxidation.[1] The phenolic group on your molecule has likely been oxidized to form colored impurities, such as quinones. This is often accelerated by exposure to atmospheric oxygen or light.
-
Troubleshooting & Resolution:
-
Inert Atmosphere Handling: If you are working with the compound for extended periods, handle it in a glove box or use Schlenk techniques to minimize oxygen exposure. When preparing solutions, sparge the solvent with nitrogen or argon before dissolving the compound.
-
Protect from Light: Always store both the solid compound and its solutions in amber vials or wrap containers in aluminum foil.[1]
-
Solvent Purity: Ensure your solvents are free from peroxides and metal impurities, which can catalyze oxidation. Using freshly opened bottles of high-purity solvent is recommended.
-
Consider Antioxidants: For some applications where it will not interfere with downstream processes, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to the solution can help prevent oxidation.
-
Issue 2: I'm observing a loss of compound potency or seeing a new, more polar peak in my HPLC analysis.
-
Probable Cause: This strongly suggests that your compound is undergoing hydrolysis to its carboxylic acid form (3-hydroxy-4-methylbenzoic acid).[7] Ester hydrolysis is dramatically accelerated in basic (alkaline) aqueous environments and can also occur under acidic conditions, albeit typically more slowly.[8]
-
Troubleshooting & Resolution:
-
pH Control: The most critical step is to control the pH of your solutions. Aqueous solutions should be buffered to a slightly acidic pH (ideally between 4 and 6), where ester stability is generally highest.[7] Avoid alkaline buffers (pH > 8) entirely.
-
Prompt Analysis: Analyze samples as quickly as possible after preparation. If samples must be queued for analysis (e.g., in an autosampler), ensure the autosampler is temperature-controlled (e.g., 4 °C) to slow degradation.
-
Confirm Identity of Degradant: To confirm the new peak is the hydrolyzed acid, you can either run a standard of 3-hydroxy-4-methylbenzoic acid or intentionally force the degradation of your parent compound by treating a small aliquot with dilute NaOH and injecting it into the HPLC.[9]
-
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing stability issues with this compound.
Caption: Troubleshooting workflow for M3H4MB stability.
Section 3: Key Experimental Protocols
To provide a self-validating system for your experiments, we present detailed protocols for assessing stability and quantifying this compound.
Protocol 1: Forced Degradation Study
This study is essential for identifying potential degradation products and understanding the compound's lability under various stress conditions.[1]
Objective: To intentionally degrade M3H4MB and analyze the resulting products by HPLC.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Set Up Stress Conditions (in separate vials):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 6 hours.
-
Alkaline Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 1 hour (alkaline hydrolysis is rapid).
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep in the dark at room temperature for 6 hours.
-
Photolytic Degradation: Expose 1 mL of stock solution in a quartz cuvette to a UV light source (e.g., 254 nm) for 24 hours.
-
Control: Keep 1 mL of stock solution mixed with 1 mL of water under normal laboratory conditions.
-
-
Sample Preparation for Analysis:
-
Before injection, neutralize the acidic and alkaline samples with an equivalent amount of 0.1 N NaOH and 0.1 N HCl, respectively.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
-
HPLC Analysis: Analyze all stressed samples and the control using the stability-indicating HPLC method described below. Compare the chromatograms to identify degradation peaks.
Protocol 2: Stability-Indicating RP-HPLC Method
A robust HPLC method is crucial for separating the parent compound from its potential degradants.
| Parameter | Condition | Rationale/Comment |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | Standard for separation of moderately polar small molecules.[1] |
| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) | Gradient elution (e.g., 30-70% Acetonitrile over 15 min) is recommended to ensure separation of degradants with different polarities. The acid suppresses the ionization of the phenolic and carboxylic acid groups, leading to better peak shape.[10] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection (UV) | 254 nm | A common wavelength for aromatic compounds. For higher sensitivity, determine the λmax by running a UV scan.[10] |
| Injection Volume | 10 µL | Adjust as needed based on concentration and detector response. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
Section 4: Primary Degradation Pathways
Understanding the chemical transformations that M3H4MB can undergo is key to preventing them. The two most significant pathways are detailed below.
Alkaline-Mediated Hydrolysis (Saponification)
Under basic conditions, the ester is attacked by a hydroxide ion in an irreversible nucleophilic acyl substitution reaction. This is typically the fastest degradation pathway in aqueous solutions.
Oxidation of the Phenolic Ring
The phenolic group is an electron-donating group, making the aromatic ring susceptible to oxidation. This can be a complex radical-mediated process leading to various products, often starting with the formation of a phenoxy radical, which can then dimerize or react further to form quinone-like structures.
The diagram below illustrates these two primary degradation mechanisms.
Caption: Key degradation pathways for M3H4MB.
By understanding these potential stability issues and implementing the troubleshooting and handling strategies outlined in this guide, you can ensure the integrity of your this compound and the accuracy of your experimental results.
References
- BenchChem. (2025). Stability of Methyl 3-hydroxy-4,5-dimethoxybenzoate under different conditions. BenchChem Technical Support.
- ChemicalBook. (n.d.).
- Tohver, A., et al. (2024). Effect of pH on the Stability of Plant Phenolic Compounds.
- BenchChem. (2025).
- ChemBK. (2024).
- Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE.
- Fisher Scientific. (n.d.). Material Safety Data Sheet - Methyl 4-hydroxybenzoate, sodium salt, 99.0-102.0%. Fisher Scientific.
- Just-Vesten, I., & Kjeldsen, T. (2011). Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. MDPI.
- BenchChem. (2025).
- Singh, B., et al. (1987). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo.
- Ahmed, N. R. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.
- Lemainque, A., et al. (2001). Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by....
- Quora. (2021).
- ChemSpider. (2026). Methyl ester hydrolysis. Royal Society of Chemistry.
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- 2. researchgate.net [researchgate.net]
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- 8. mdpi.com [mdpi.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. researchgate.net [researchgate.net]
Technical Resource Center: A Practical Guide to Forced Degradation Studies of Methyl 3-hydroxy-4-methylbenzoate
Welcome to the Technical Support Center for forced degradation studies of Methyl 3-hydroxy-4-methylbenzoate. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth technical guidance, field-proven insights, and robust troubleshooting strategies to ensure the successful design and execution of your stability-indicating method development.
Section 1: Foundational Knowledge - Frequently Asked Questions (FAQs)
This section addresses the high-level questions you should consider before initiating your experimental work.
Q: Why is a forced degradation study necessary for a molecule like this compound?
A: Forced degradation, or stress testing, is a regulatory requirement and a scientific necessity in drug development.[1] According to the International Council for Harmonisation (ICH) guideline Q1A(R2), stress testing helps identify likely degradation products, establish the intrinsic stability of the molecule, and define its degradation pathways.[1][2] For this compound, this is critical for developing a stability-indicating analytical method—typically an HPLC method—that can accurately separate the intact drug from any impurities or degradants that may form during its shelf life, ensuring safety and efficacy.[3][4]
Q: What are the primary degradation pathways I should anticipate for this compound?
A: Based on its chemical structure, two primary degradation pathways are expected:
-
Hydrolysis: The methyl ester functional group is susceptible to both acid and base-catalyzed hydrolysis. This reaction would cleave the ester bond to yield 3-hydroxy-4-methylbenzoic acid and methanol. This is often the most significant degradation route for ester-containing compounds.
-
Oxidation: The phenolic hydroxyl group on the aromatic ring makes the molecule susceptible to oxidative degradation. This can lead to the formation of colored quinone-type structures or other oxidative coupling products, especially in the presence of oxidizing agents or under photolytic stress.
Q: What are the regulatory expectations for the extent of degradation?
A: The goal is not to completely destroy the drug. The ICH Q1A(R2) guideline suggests that a target degradation of 5-20% is ideal.[3][4] This level is sufficient to produce and reliably detect the primary degradation products without generating secondary or tertiary degradants that may not be relevant to real-world storage conditions. Achieving this "sweet spot" is key to a successful study.[4]
Section 2: Strategic Planning & Experimental Design
A well-planned study is crucial for generating meaningful data. The following workflow and starting conditions provide a robust framework.
Overall Forced Degradation Workflow
The diagram below outlines the logical flow of a comprehensive forced degradation study, from initial planning to final data analysis and reporting.
Caption: General workflow for forced degradation studies.
Recommended Starting Stress Conditions
This table provides scientifically grounded starting points for your experiments. It is often necessary to perform pilot experiments to refine these conditions to achieve the target 5-20% degradation.
| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale & Key Considerations |
| Acid Hydrolysis | 0.1 M HCl | 60-80 °C | 2 - 24 hours | The ester linkage is the primary target. Elevated temperature accelerates the reaction. Neutralize with an equivalent amount of base before HPLC analysis. |
| Base Hydrolysis | 0.01 M - 0.1 M NaOH | Room Temp - 40 °C | 30 mins - 8 hours | Base-catalyzed hydrolysis is typically much faster than acid-catalyzed. Start with milder conditions (lower concentration, room temp) to avoid complete degradation. Neutralize with an equivalent amount of acid. |
| Oxidation | 3% H₂O₂ | Room Temp | 8 - 24 hours | The phenolic group is susceptible to oxidation. The reaction can be slow at room temperature; gentle heating (40°C) can be used if needed. Protect from light to prevent photolytic contributions. |
| Thermal | Dry Heat | 80 °C (solid state) | 24 - 72 hours | Evaluates the stability of the drug substance in its solid form. Compare against a control sample stored at ambient temperature. |
| Photostability | ICH Q1B Option 2 | Ambient | N/A | Expose the sample to a minimum of 1.2 million lux hours (visible) and 200 watt hours/m² (UVA).[1] A parallel "dark control" sample wrapped in foil is mandatory for comparison. |
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step guidance. Crucially, for every condition, a control sample (drug substance in the same solvent without the stressor) must be prepared and analyzed alongside the stressed sample.
Protocol 1: Acid-Catalyzed Hydrolysis
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile) at ~1 mg/mL.
-
Stress Application: Transfer an aliquot of the stock solution into a vial and add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubation: Cap the vial and place it in a water bath or oven at 80°C. Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Quenching: Immediately cool the aliquot and neutralize it with an equivalent molar amount of 0.1 M NaOH.
-
Analysis: Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.
Protocol 2: Base-Catalyzed Hydrolysis
-
Preparation: Use the same ~1 mg/mL stock solution as in the acid hydrolysis protocol.
-
Stress Application: Transfer an aliquot of the stock solution into a vial and add an equal volume of 0.02 M NaOH to achieve a final base concentration of 0.01 M.
-
Incubation: Keep the vial at room temperature. Due to the high reaction speed, sample at shorter intervals (e.g., 30 min, 1, 2, 4 hours).
-
Quenching: Neutralize the aliquot with an equivalent molar amount of 0.01 M HCl.
-
Analysis: Dilute the quenched sample with the mobile phase for HPLC analysis.
Protocol 3: Oxidative Degradation
-
Preparation: Use the same ~1 mg/mL stock solution.
-
Stress Application: Transfer an aliquot into a vial and add an equal volume of 6% Hydrogen Peroxide (H₂O₂) to achieve a final concentration of 3%.
-
Incubation: Store the sample at room temperature, protected from light, for up to 24 hours.
-
Quenching: No quenching is typically required, but samples should be analyzed promptly.
-
Analysis: Dilute with the mobile phase for HPLC analysis.
Section 4: Analytical Method & Troubleshooting
A robust, stability-indicating HPLC method is the cornerstone of these studies. A typical starting point would be a C18 column with a gradient elution using a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (acetonitrile or methanol).
Troubleshooting Common HPLC Issues
Caption: Decision tree for troubleshooting common HPLC problems.
Q: My mass balance is significantly below 95%. What are the most common causes?
A: Poor mass balance suggests that not all degradants are being detected. Common causes include:
-
Non-UV Active Degradants: The degradation product may lack a chromophore, rendering it invisible to a UV detector. Consider using a universal detector like a Mass Spectrometer (MS) or Charged Aerosol Detector (CAD).
-
Volatile Degradants: A degradation product (like methanol from hydrolysis) may be too volatile to be retained and detected by HPLC.
-
Precipitation: The degradant may have poor solubility in the sample diluent, causing it to precipitate out of the solution before injection.
Q: I'm not achieving sufficient degradation (less than 5%). How can I adjust my stress conditions?
A: If initial conditions are too mild, you must systematically increase the stress level.[5]
-
For Hydrolysis: First, increase the temperature in 10°C increments. If that is insufficient, cautiously increase the concentration of the acid or base.
-
For Oxidation: Increase the concentration of H₂O₂ (e.g., from 3% to 10% or even 30%) or gently heat the sample to 40-50°C.
-
For Thermal/Photo: Extend the exposure time.
Q: The peak for my primary degradant (3-hydroxy-4-methylbenzoic acid) is co-eluting with the parent peak. How can I improve separation?
A: Co-elution is a common challenge. Here are several strategies to improve chromatographic resolution:
-
Adjust Mobile Phase pH: The parent ester is neutral, but the carboxylic acid degradant is ionizable. Adjusting the mobile phase pH to be well below the pKa of the carboxylic acid (~pH 2.5-3.0) will protonate it, making it less polar and changing its retention time significantly.
-
Modify the Gradient: Make the elution gradient shallower (i.e., increase the organic phase percentage more slowly). This gives the peaks more time to separate on the column.
-
Change Column Chemistry: If a standard C18 column is not providing separation, consider a column with a different selectivity, such as a Phenyl-Hexyl or a polar-embedded phase column.
Section 5: Potential Degradation Pathways
Understanding the chemical transformations is key to identifying the degradants.
Sources
Technical Support Center: Preventing Hydrolysis of Methyl 3-hydroxy-4-methylbenzoate During Workup
Guide Overview: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing the unintended hydrolysis of Methyl 3-hydroxy-4-methylbenzoate during post-reaction workup. By understanding the mechanisms of hydrolysis and implementing optimized protocols, users can significantly improve product yield and purity. This document offers troubleshooting advice, detailed experimental procedures, and an in-depth look at the chemical principles governing ester stability.
Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by researchers. The question-and-answer format is designed to help you quickly diagnose and solve problems related to product loss during workup.
Q1: I'm getting a low yield of my ester, and my TLC and/or NMR analysis shows the presence of the starting carboxylic acid (3-hydroxy-4-methylbenzoic acid). What is happening?
A1: This is a classic sign of unintended ester hydrolysis.[1] Hydrolysis is the chemical reaction where water, catalyzed by an acid or a base, cleaves your ester back into its parent carboxylic acid and methanol.[2] This is essentially the reverse of a Fischer esterification reaction.[3] The aqueous solutions used during workup (e.g., water, basic, or acidic washes) create the ideal environment for this unwanted reaction, leading to a direct loss of your desired product.[1]
Q2: Which steps in my workup pose the highest risk for causing hydrolysis?
A2: The highest risk is associated with any step involving aqueous solutions, particularly basic washes.[1]
-
Neutralization of Acid Catalyst: Using a strong base like sodium hydroxide (NaOH) to neutralize an acid catalyst (e.g., H₂SO₄) is a primary cause of hydrolysis. This process, known as saponification, is rapid and often irreversible under the workup conditions.[3][4]
-
Prolonged Contact Time: Allowing the organic layer containing your ester to sit in contact with aqueous acidic or basic layers for extended periods dramatically increases the extent of hydrolysis.[1]
-
Elevated Temperatures: Performing extractions and washes at room temperature or higher accelerates the rate of hydrolysis. All chemical reactions, including decomposition pathways, are sensitive to temperature.[5][6]
Q3: I used sodium hydroxide (NaOH) to neutralize the reaction. Why is this a problem, and what should I use instead?
A3: Sodium hydroxide is a strong base that aggressively promotes ester hydrolysis in a process called saponification.[4][7] While effective at neutralizing strong acids, it does not discriminate and will readily attack the ester functional group.
It is far better to use a milder base, such as cold, saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[8][9][10] These weaker bases are sufficient to neutralize residual acid catalysts but are significantly less likely to induce rapid hydrolysis of the ester, thereby preserving your product.[8] The evolution of CO₂ gas provides a convenient visual cue that the acid has been neutralized.[10][11]
Q4: How can I monitor for hydrolysis during the workup process?
A4: You can use Thin-Layer Chromatography (TLC) for real-time monitoring. Before beginning the workup, spot a TLC plate with your starting carboxylic acid, the crude reaction mixture, and a co-spot. After your aqueous wash, you can carefully sample the organic layer and spot it again. The carboxylic acid is significantly more polar than the ester and will have a lower Rf value. An increase in the intensity of the carboxylic acid spot post-wash is a clear indicator that hydrolysis is occurring.[1] Post-workup, ¹H NMR spectroscopy can definitively identify and even quantify the amount of hydrolyzed product versus the desired ester.[12]
Section 2: Mechanism Spotlight: The Chemistry of Ester Hydrolysis
Understanding the reaction pathways is critical to designing a robust workup. Esters can hydrolyze via two primary mechanisms: Base-Catalyzed (Saponification) and Acid-Catalyzed.
Base-Catalyzed Hydrolysis (BAC2 Mechanism)
This pathway is typically faster and is effectively irreversible.[3] The hydroxide ion (⁻OH) is a potent nucleophile that directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide (⁻OCH₃) as a leaving group. In the final, irreversible step, the highly basic methoxide deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol.[3][13] This final acid-base step drives the reaction to completion.
Caption: Base-Catalyzed Ester Hydrolysis (Saponification).
Acid-Catalyzed Hydrolysis (AAC2 Mechanism)
This mechanism is the microscopic reverse of Fischer esterification and is an equilibrium process.[3][14] The reaction is initiated by protonation of the ester's carbonyl oxygen by a hydronium ion (H₃O⁺). This protonation activates the carbonyl group, making it more electrophilic. A weak nucleophile, water, can then attack the carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, methanol is eliminated as a leaving group, and a final deprotonation regenerates the acid catalyst and yields the carboxylic acid product.[15][16]
Caption: Acid-Catalyzed Ester Hydrolysis.
Section 3: Prophylactic Workup Protocols
To proactively prevent hydrolysis, follow these field-proven methodologies. The key principles are the use of mild reagents, low temperatures, and efficient execution.
Protocol 1: Standard Mild Workup Following Acid-Catalyzed Esterification
This protocol is designed to neutralize the acid catalyst and remove water-soluble impurities while minimizing product loss.
-
Cool the Reaction: Once the reaction is deemed complete by TLC, remove the heat source and allow the mixture to cool to room temperature. Subsequently, place the reaction flask in an ice-water bath for at least 10-15 minutes.[1] Rationale: Lowering the temperature significantly reduces the rate of hydrolysis.[17]
-
Dilute with Solvent: Dilute the cold reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).
-
Neutralizing Wash: Transfer the diluted mixture to a separatory funnel. Add one portion of cold, saturated aqueous NaHCO₃ solution.[9]
-
Caution: Do NOT stopper the funnel immediately. Swirl gently to allow for the initial, vigorous evolution of CO₂ gas.[1]
-
Once the initial effervescence subsides, stopper the funnel, invert, and immediately vent to release pressure. Shake gently and vent frequently.
-
Separate the layers. Repeat the NaHCO₃ wash until no more gas evolution is observed, indicating complete neutralization of the acid catalyst.[1]
-
-
Brine Wash: Wash the organic layer with one portion of cold, saturated aqueous NaCl (brine).[1] Rationale: The brine wash helps to remove the bulk of the dissolved water from the organic layer and aids in breaking any emulsions that may have formed.[18]
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Add the agent until it no longer clumps and flows freely when the flask is swirled.[1] Rationale: This step removes trace amounts of water, which can cause hydrolysis upon storage or during solvent concentration.
-
Isolation: Decant or filter the dried solution away from the drying agent. Remove the solvent under reduced pressure using a rotary evaporator.
Section 4: Key Parameter Summary
For maximum yield and purity, adhere to the recommended conditions outlined below.
| Parameter | Recommended Condition | Condition to Avoid | Rationale |
| Neutralizing Agent | Cold, saturated NaHCO₃ or Na₂CO₃ solution.[9][10] | Strong bases (NaOH, KOH, LiOH).[19] | Weak bases neutralize acid without significantly catalyzing ester hydrolysis. Strong bases cause rapid saponification.[3][8] |
| Temperature | 0-5 °C (Ice bath) for all aqueous steps.[1] | Room temperature or elevated temperatures. | Lower temperatures dramatically slow the kinetics of the hydrolysis reaction.[17] |
| Contact Time | Perform extractions and separations promptly. | Letting layers sit for extended periods. | Minimizes the time the ester is exposed to aqueous acidic or basic conditions, reducing the extent of hydrolysis.[1] |
| pH Range | Maintain pH between 4 and 7 during workup. | pH > 8 or pH < 2. | Phenolic esters show good stability in a mildly acidic to neutral pH range. Strong basic conditions are particularly destructive. |
| Drying | Use of anhydrous MgSO₄ or Na₂SO₄ until free-flowing.[1] | Insufficient drying or proceeding without drying. | Removes residual water, preventing hydrolysis during solvent removal and storage.[20] |
Section 5: Recommended Workup Workflow Visualization
The following flowchart provides a clear, step-by-step decision-making process for a successful workup.
Caption: Recommended workflow for minimizing hydrolysis.
References
- Hovorka, A., & Seidel, J. (1991). 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. Journal of Pharmacy and Pharmacology, 43(12), 860-862. [Link]
- Chegg. (2022).
- University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]
- Clark, J. (2015). Mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]
- Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?[Link]
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
- University of Leeds Library Resources. (2012).
- Chemistry Steps. (n.d.).
- OperaChem. (2024).
- Filo. (2025).
- Chemistry LibreTexts. (2023).
- Ataman Kimya. (n.d.).
- BYJU'S. (n.d.). Ester Hydrolysis. [Link]
- Chem Help ASAP. (2019). Acid-catalyzed mechanism of ester hydrolysis. YouTube. [Link]
- OperaChem. (2024).
- ResearchGate. (2023).
- Tennessee Academy of Science. (1972). Determination of the Esters by Alkaline Hydrolysis. [Link]
- Quora. (2019). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?[Link]
- Bartlett, S. (2021).
- Pearson. (2015).
- Reddit. (2020).
- ResearchGate. (2025).
- StudySmarter. (2023). Base Catalysed Ester Hydrolysis: Mechanism & Procedure. [Link]
- Quora. (2020). Why do we add sodium carbonate at the end of esterification reactions?
- Master Organic Chemistry. (n.d.).
- Escarpment Labs. (2023).
- University of Missouri–St. Louis. (n.d.). The Fischer Esterification. [https://www.umsl.edu/~orglab/documents/נFischer Esterification.
- Janish, S. (n.d.). Esters and Fusel Alcohols. Scott Janish. [Link]
- Quora. (2023).
- University of California, Irvine. (n.d.).
- MDPI. (2022). Processing of Distillery Stillage to Recover Phenolic Compounds with Ultrasound-Assisted and Microwave-Assisted Extractions. [Link]
- ResearchGate. (n.d.).
- Reddit. (2023). Why is my lab using sodium hydroxide (NaOH) to neutralize strong acids when sodium bicarbonate can be used for the same thing without being as dangerous of a chemical to handle?[Link]
- Stewart, S. M. (2021). Saponification of Methyl Benzoate: Refluxing the ester. YouTube. [Link]
- Clark, J. (2016). Hydrolysis of esters. Chemguide. [Link]
- ResearchGate. (2025). Detection of bound phenolic acids: Prevention by ascorbic acid and ethylenediaminetetraacetic acid of degradation of phenolic acids during alkaline hydrolysis. [Link]
- ResearchGate. (2025).
- ResearchGate. (n.d.).
- Reddit. (2024).
- Stewart, S. M. (2021). Saponification of Methyl Benzoate: Crashing out the benzoic acid. YouTube. [Link]
- National Center for Biotechnology Information. (n.d.).
- ChemBK. (2024).
- National Center for Biotechnology Information. (2018). Optimizing Extraction Conditions of Free and Bound Phenolic Compounds from Rice By-Products and Their Antioxidant Effects. PMC. [Link]
- National Center for Biotechnology Information. (n.d.). 4-Hydroxy-3-methylbenzoic acid. PubChem. [Link]
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Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for the Definitive Purity Validation of Methyl 3-hydroxy-4-methylbenzoate
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is not merely a quality control checkpoint; it is the foundation upon which the integrity of subsequent research and the safety of potential therapeutics are built. Methyl 3-hydroxy-4-methylbenzoate, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its impurity profile can directly influence reaction kinetics, yield, and the toxicological profile of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, scientifically grounded framework for the validation of this compound purity, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will move beyond a simple recitation of steps to explore the causality behind the experimental design, compare HPLC with viable alternatives, and present a self-validating protocol that ensures robust, reliable, and reproducible results, in line with global regulatory expectations.[1][2]
Choosing the Right Tool: A Comparative Analysis of Purity Assessment Techniques
While HPLC is often the gold standard for purity analysis of non-volatile organic molecules, a comprehensive understanding of its advantages and limitations in context with other methods is crucial for informed analytical strategy.
| Method | Principle | Advantages for this compound | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[3][4] | High resolution for separating closely related impurities; High sensitivity with UV detection; Excellent quantitation accuracy and precision; Applicable to non-volatile and thermally labile compounds. | Potential for on-column degradation if not optimized; Requires reference standards for impurity identification. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent for separating volatile or semi-volatile impurities (e.g., residual solvents like methanol from synthesis). | Requires derivatization for non-volatile compounds, adding complexity; Thermal degradation of the analyte is possible in the injector. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of atomic nuclei, allowing for quantification without a specific analyte standard. | Provides absolute quantification (purity assignment); Gives structural information for impurity identification; Primary ratio method.[5] | Lower sensitivity compared to HPLC; Requires specialized equipment and expertise; May not resolve signals from structurally similar impurities. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow into a sample and a reference as a function of temperature. | Rapidly determines purity for highly pure (>98%) crystalline substances by analyzing the melting point depression.[] | Insensitive to impurities that are soluble in the solid phase; Not suitable for amorphous materials or compounds that decompose on melting. |
| Melting Point Analysis | A pure substance has a sharp, defined melting point, which is depressed and broadened by impurities.[7][8] | Simple, low-cost initial assessment of purity.[7] | Non-specific; Provides a general indication of purity but cannot quantify or identify individual impurities.[8] |
For the comprehensive quality control of this compound, HPLC is the superior choice due to its unmatched ability to separate, detect, and quantify a wide range of potential process-related impurities and degradation products with high sensitivity and precision.
The HPLC Method Validation Framework: A Mandate for Trustworthiness
Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[1][9] It is a cornerstone of Good Manufacturing Practice (GMP) and is mandated by regulatory bodies worldwide.[1][10] Our approach is grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a harmonized framework for validating analytical procedures.[11][12]
The objective is to create a self-validating system where the successful execution of the protocol inherently confirms the method's performance. This involves challenging the method across a defined set of performance characteristics.
Sources
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- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. database.ich.org [database.ich.org]
A Senior Application Scientist's Guide to Differentiating Hydroxybenzoate Isomers Using Spectral Data
For researchers, scientists, and professionals in drug development, the precise identification of molecular isomers is a critical step that influences everything from reaction monitoring to final product efficacy and safety. The hydroxybenzoate isomers—ortho (2-hydroxybenzoic acid, salicylic acid), meta (3-hydroxybenzoic acid), and para (4-hydroxybenzoic acid)—serve as a classic yet persistent challenge in analytical chemistry. While possessing the same molecular formula (C₇H₆O₃), their distinct structural arrangements lead to unique physicochemical properties and, consequently, different spectral fingerprints.
This guide provides an in-depth comparison of the spectral data of these three isomers across various analytical techniques. It is designed to move beyond a simple recitation of data, offering insights into the causal mechanisms behind the observed spectral differences and providing robust experimental protocols to ensure reliable and reproducible results.
The Structural Basis for Spectral Differentiation
The key to distinguishing the hydroxybenzoate isomers lies in how the relative positions of the hydroxyl (-OH) and carboxylic acid (-COOH) groups on the benzene ring affect their electronic environments and vibrational modes.
-
Ortho-hydroxybenzoic acid (Salicylic Acid): The proximity of the -OH and -COOH groups allows for strong intramolecular hydrogen bonding. This interaction significantly influences the vibrational frequencies of both functional groups and the electronic transitions within the molecule.
-
Meta-hydroxybenzoic acid: The substituents are further apart, precluding intramolecular hydrogen bonding. Its spectral characteristics are primarily governed by the inductive and resonance effects of the two groups.
-
Para-hydroxybenzoic acid: The symmetrical arrangement of the substituents leads to a distinct electronic distribution and often results in simpler spectral patterns, particularly in NMR. Intermolecular hydrogen bonding is the dominant interaction in the solid state.
This fundamental structural variance is the foundation upon which the following spectroscopic techniques can be leveraged for unambiguous identification.
Comparative Spectral Analysis
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the electronic structure, making it a useful tool for isomer differentiation.
The electronic transitions in hydroxybenzoates are primarily π → π* transitions within the benzene ring, influenced by the electron-donating -OH group and the electron-withdrawing -COOH group.
| Isomer | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Key Distinguishing Features |
| Ortho | ~235, ~303 | Moderate | Exhibits two distinct absorption bands. The longer wavelength band is attributed to the charge transfer transition facilitated by intramolecular hydrogen bonding. |
| Meta | ~238, ~297 | Moderate | Also shows two absorption bands, but the separation between them is typically smaller compared to the ortho isomer. |
| Para | ~254 | High | Often presents a single, strong absorption band at a longer wavelength compared to the primary bands of the other isomers, a result of the extended conjugation between the para-positioned groups.[1] |
Causality: The para isomer's extended conjugation along the molecular axis allows for a lower energy π → π* transition, resulting in a bathochromic (red) shift in its λmax compared to the ortho and meta isomers. The intramolecular hydrogen bond in the ortho isomer also influences its electronic structure, leading to its characteristic dual-band spectrum.
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy is a powerful technique for identifying functional groups and probing the overall molecular structure. The differentiation of hydroxybenzoate isomers is readily achievable by examining key regions of their IR and Raman spectra.
Key Spectral Regions for Comparison:
-
O-H Stretching Region (3600-3200 cm⁻¹): The ortho isomer displays a broad O-H stretching band at a lower wavenumber due to strong intramolecular hydrogen bonding.[2] In contrast, the meta and para isomers, which primarily exhibit intermolecular hydrogen bonding in the solid state, show sharper and typically higher wavenumber O-H bands.
-
C=O Stretching Region (1700-1650 cm⁻¹): The carbonyl stretching frequency is also affected by hydrogen bonding. The ortho isomer's intramolecular hydrogen bond weakens the C=O double bond, shifting its stretching vibration to a lower wavenumber compared to the meta and para isomers.[2]
-
Fingerprint Region (1500-650 cm⁻¹): This region contains a wealth of information about the C-H out-of-plane bending and other skeletal vibrations, which are highly characteristic of the substitution pattern on the benzene ring.
| Isomer | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-H Out-of-Plane Bending (cm⁻¹) |
| Ortho | Broad, ~3230 | ~1655 | Strong band around 750-760 |
| Meta | Sharper, ~3350 | ~1675 | Bands around 770-780 and 880-890 |
| Para | Sharper, ~3370 | ~1680 | Strong band around 840-850 |
Causality and Complementarity: IR and Raman spectroscopy are complementary techniques. While the principles are rooted in molecular vibrations, the selection rules differ. IR spectroscopy detects changes in the dipole moment, while Raman spectroscopy detects changes in polarizability. For the hydroxybenzoate isomers, Raman spectroscopy can provide clear, sharp peaks, especially in the lower frequency region, which can be highly effective for differentiation.[3] DFT calculations are often employed to simulate the vibrational spectra, aiding in the precise assignment of experimental bands to specific vibrational modes.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.
The aromatic region (δ 6.5-8.0 ppm) of the ¹H NMR spectrum is particularly informative for distinguishing the hydroxybenzoate isomers. The key parameters are the chemical shifts, the number of distinct signals, and the spin-spin coupling constants (J-values).[6]
-
Ortho-Isomer: All four aromatic protons are chemically non-equivalent, leading to four distinct multiplets in a complex pattern.[6]
-
Meta-Isomer: Also displays four distinct signals, but the proton situated between the two substituents often appears as a broad singlet or a finely split triplet, as it lacks an ortho-coupled neighbor.[7]
-
Para-Isomer: Due to its C₂ symmetry, there are only two chemically distinct types of aromatic protons. This results in a much simpler spectrum, typically showing two doublets (an AA'BB' system).[6][7]
Coupling Constants (J-values): A Definitive Tool
The magnitude of the J-coupling constant is highly dependent on the number of bonds separating the coupled protons:
-
³J (ortho-coupling): 6-10 Hz (largest)[6]
-
⁴J (meta-coupling): 1-4 Hz (smaller)[6]
-
⁵J (para-coupling): 0-1 Hz (often not resolved)[6]
By analyzing the splitting patterns and measuring the J-values, one can definitively determine the substitution pattern. For example, the presence of only large ortho-couplings in a simple two-doublet pattern is a hallmark of a para-substituted ring.
The number of signals in the proton-decoupled ¹³C NMR spectrum reflects the molecular symmetry.
-
Ortho and Meta-Isomers: Both will show six distinct signals for the aromatic carbons, as they are all chemically non-equivalent.
-
Para-Isomer: Due to its symmetry, it will only display four signals for the aromatic carbons (two for the substituted carbons and two for the protonated carbons).
| Isomer | ¹H NMR Aromatic Pattern | ¹³C NMR Aromatic Signals |
| Ortho | 4 complex multiplets | 6 |
| Meta | 4 distinct signals | 6 |
| Para | 2 doublets (AA'BB' system) | 4 |
Mass Spectrometry (MS)
Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). While the isomers have the same molecular weight, their fragmentation patterns upon ionization can be distinct, providing a basis for differentiation.
Electron ionization (EI) is a common technique that induces fragmentation. The resulting mass spectrum is a plot of ion abundance versus m/z.
-
Molecular Ion (M⁺): All three isomers will show a molecular ion peak at the same m/z value.
-
Fragmentation: The differences arise from the stability of the fragment ions formed.
-
Ortho-Isomer: Often exhibits a prominent loss of water (H₂O) from the molecular ion due to the proximity of the -OH and -COOH groups (the "ortho effect"). Another characteristic fragmentation is the loss of a methoxy group if analyzing the methyl ester, which can be facilitated by the adjacent hydroxyl proton.[8]
-
Meta and Para-Isomers: The fragmentation patterns are often dominated by the loss of the -OH group followed by the loss of carbon monoxide (CO), or the loss of the -COOH group. The relative intensities of these fragment ions will differ between the meta and para isomers due to the different stabilities of the resulting carbocations.
-
Tandem Mass Spectrometry (MS/MS): For more definitive identification, MS/MS can be employed. The molecular ion is isolated and then subjected to collision-induced dissociation (CID) to generate a secondary fragmentation spectrum. This technique can amplify the subtle differences in fragmentation pathways between the isomers, providing a more robust method for their differentiation.
Experimental Protocols
The following are generalized, step-by-step protocols for the analysis of hydroxybenzoate isomers. These should be adapted based on the specific instrumentation and laboratory safety guidelines.
Workflow for Spectroscopic Analysis of Hydroxybenzoate Isomers
Caption: General workflow for the spectroscopic analysis and identification of hydroxybenzoate isomers.
Protocol for UV-Vis Spectroscopy
-
Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes to ensure a stable baseline.
-
Solvent Selection: Choose a UV-transparent solvent in the desired analytical range (e.g., ethanol, methanol, or water).
-
Sample Preparation: Accurately weigh a small amount of the hydroxybenzoate isomer and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL). From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) for analysis.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent (blank) and place it in the spectrophotometer. Perform a baseline correction across the desired wavelength range (e.g., 200-400 nm).[9]
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the sample holder. Acquire the absorption spectrum of the sample.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and record the absorbance value. If the concentration is known, calculate the molar absorptivity (ε). Compare the spectra of the three isomers.
Protocol for FTIR Spectroscopy (ATR Method for Powders)
-
Instrument Preparation: Ensure the FTIR spectrometer is on and the software is running.
-
Background Collection: Clean the Attenuated Total Reflectance (ATR) crystal with a suitable solvent (e.g., isopropanol or ethanol) and a lint-free wipe. Collect a background spectrum. This is crucial to subtract the spectral contributions of the atmosphere (CO₂, H₂O).[10]
-
Sample Application: Place a small amount of the hydroxybenzoate isomer powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[10]
-
Apply Pressure: Use the instrument's pressure arm to apply firm and consistent pressure to the sample, ensuring good contact with the crystal.[11]
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
Data Analysis: Process the spectrum (e.g., baseline correction, ATR correction if necessary). Identify the key vibrational bands (O-H, C=O, C-H out-of-plane) and compare them to the spectra of the other isomers.
-
Cleaning: Thoroughly clean the ATR crystal after analysis.
Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the hydroxybenzoate isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will be shimmed to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Standard parameters include a 90° pulse and a sufficient relaxation delay.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Data Analysis: Integrate the ¹H signals and analyze the chemical shifts and coupling patterns. For ¹³C, determine the number of signals and their chemical shifts. Compare the data for the three isomers.
Protocol for Mass Spectrometry (Direct Infusion ESI-MS)
-
Instrument Preparation: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.[12]
-
Sample Preparation: Prepare a dilute solution of the hydroxybenzoate isomer (e.g., 1-10 µg/mL) in a suitable solvent for electrospray ionization (ESI), such as a mixture of methanol and water, often with a small amount of acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.[13]
-
Sample Infusion: Load the sample into a syringe and infuse it into the ESI source at a constant flow rate using a syringe pump.
-
Spectrum Acquisition: Acquire the mass spectrum in full scan mode to identify the molecular ion.
-
MS/MS Analysis (Optional but Recommended): Perform a product ion scan on the isolated molecular ion (m/z 139 for [M+H]⁺ or m/z 137 for [M-H]⁻). This involves selecting the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
Data Analysis: Analyze the fragmentation patterns of the three isomers, noting any unique or characteristic fragment ions and their relative abundances.
Conclusion: A Multi-faceted Approach to Isomer Identification
The differentiation of hydroxybenzoate isomers is a readily achievable task when the appropriate analytical tools are employed with a clear understanding of the underlying chemical principles. No single technique should be used in isolation for absolute confirmation. A robust analytical strategy involves a multi-faceted approach:
-
NMR spectroscopy stands out as the most definitive technique, providing unambiguous structural information through the analysis of chemical shifts and coupling constants.
-
Vibrational spectroscopy (IR and Raman) offers a rapid and reliable method for differentiation, particularly by examining the effects of hydrogen bonding and the characteristic fingerprint region.
-
Mass spectrometry , especially with MS/MS capabilities, provides valuable confirmation through the analysis of distinct fragmentation patterns.
-
UV-Vis spectroscopy , while less structurally informative, can serve as a quick and simple method for initial differentiation based on the electronic effects of substituent positioning.
By integrating the data from these complementary techniques, researchers and drug development professionals can confidently and accurately identify the ortho, meta, and para isomers of hydroxybenzoate, ensuring the integrity and quality of their work.
References
- Brandán, S. A., López, F. M., et al. (2010). Theoretical and experimental vibrational spectrum study of 4-hydroxybenzoic acid as monomer and dimer. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(5), 1422-1434.
- ResearchGate. How ortho and para isomers of benzene derivatives differentiated?.
- SciELO. RAMAN SPECTROSCOPY: A STUDY OF THE VIBRATIONAL SPECTRA OF HYDROXYBENZOIC ACID ISOMERS.
- MDPI. Application of IRI Visualization to Terahertz Vibrational Spectroscopy of Hydroxybenzoic Acid Isomers.
- FTIR Standard Operating Procedure.
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- Fourier Transform Infrared Spectroscopy.
- Mass Spectrometry analysis of Small molecules.
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A Researcher's Guide to ¹H NMR Differentiation of Methyl 3-hydroxy-4-methylbenzoate and Its Positional Isomers
For researchers in medicinal chemistry, natural product synthesis, and materials science, the unambiguous identification of constitutional isomers is a critical step in ensuring the purity and efficacy of synthesized compounds. The subtle shifts in substituent positions on an aromatic ring can lead to vastly different biological activities and material properties. This guide provides an in-depth comparison of methyl 3-hydroxy-4-methylbenzoate and its key positional isomers using one of the most powerful and accessible analytical techniques: ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
This document is intended for professionals with a foundational understanding of NMR principles. We will delve into the nuanced spectral differences that arise from the varied placements of the hydroxyl, methyl, and methyl ester groups on the benzene ring, providing both experimental data and a theoretical framework for interpretation.
The Challenge of Isomeric Differentiation
This compound and its isomers share the same molecular formula (C₉H₁₀O₃) and, consequently, the same molecular weight. This makes them indistinguishable by mass spectrometry alone. While chromatographic methods can often achieve separation, co-elution is a common challenge. ¹H NMR spectroscopy, by probing the unique electronic environment of each proton in the molecule, offers a definitive method for structural elucidation.
The key to differentiating these isomers lies in understanding how the electronic nature of the substituents—the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups, and the electron-withdrawing methyl ester (-COOCH₃) group—influences the chemical shifts (δ) and coupling constants (J) of the aromatic protons.
Comparative ¹H NMR Spectral Analysis
The following sections detail the expected ¹H NMR spectral characteristics of this compound and five of its common isomers. The predicted chemical shifts are based on established substituent effects on aromatic systems.[1] Actual experimental values may vary slightly depending on the solvent and concentration.
This compound
-
Structure:
Caption: this compound
-
Expected ¹H NMR Signals (Aromatic Region):
-
H-2: This proton is ortho to the electron-withdrawing -COOCH₃ group and meta to the electron-donating -OH group. It will be a doublet and is expected to be downfield.
-
H-5: This proton is ortho to the electron-donating -CH₃ group and meta to the -COOCH₃ group. It will be a doublet and shifted upfield relative to H-2.
-
H-6: This proton is ortho to both the -OH and -CH₃ groups, and para to the -COOCH₃ group. It will be a doublet of doublets and significantly shielded (upfield).
-
Methyl 4-hydroxy-3-methylbenzoate
-
Structure:
Caption: Methyl 4-hydroxy-3-methylbenzoate
-
Expected ¹H NMR Signals (Aromatic Region):
-
H-2: This proton is ortho to the -COOCH₃ group and meta to the -OH group. It will be a doublet and the most downfield of the aromatic protons.
-
H-5: This proton is ortho to the -OH group and meta to the -COOCH₃ group. It will be a doublet and shifted upfield.
-
H-6: This proton is ortho to the -CH₃ group and meta to the -OH group. It will be a doublet of doublets and also shifted upfield.
-
Methyl 2-hydroxy-4-methylbenzoate
-
Structure:
Caption: Methyl 2-hydroxy-4-methylbenzoate
-
Expected ¹H NMR Signals (Aromatic Region):
-
H-3: This proton is ortho to both the -OH and -COOCH₃ groups. It will appear as a doublet and be significantly influenced by both.
-
H-5: This proton is ortho to the -CH₃ group and meta to the -OH group. It will be a doublet.
-
H-6: This proton is para to the -OH group and meta to the -CH₃ group. It will be a doublet of doublets.
-
Other Isomers
The same principles of substituent effects can be applied to predict the ¹H NMR spectra of other isomers such as methyl 4-hydroxy-2-methylbenzoate , methyl 2-hydroxy-5-methylbenzoate , and methyl 5-hydroxy-2-methylbenzoate . The key is to consider the ortho, meta, and para relationships of each aromatic proton to the three different substituents.
| Isomer | Predicted Aromatic Proton Chemical Shifts (ppm) |
| This compound | H-2 (d), H-5 (d), H-6 (dd) |
| Methyl 4-hydroxy-3-methylbenzoate | H-2 (d), H-5 (d), H-6 (dd) |
| Methyl 2-hydroxy-4-methylbenzoate | H-3 (d), H-5 (d), H-6 (d) |
| Methyl 4-hydroxy-2-methylbenzoate | H-3 (d), H-5 (d), H-6 (d) |
| Methyl 2-hydroxy-5-methylbenzoate | H-3 (d), H-4 (dd), H-6 (d) |
| Methyl 5-hydroxy-2-methylbenzoate | H-3 (d), H-4 (dd), H-6 (d) |
Note: The exact chemical shifts and coupling constants can be found in spectral databases such as the Spectral Database for Organic Compounds (SDBS).[2][3][4][5]
Explaining the Causality: Substituent Effects in ¹H NMR
The observed differences in the ¹H NMR spectra of these isomers are a direct consequence of the electronic effects of the substituents on the benzene ring.
-
Electron-Withdrawing Groups (EWGs): The methyl ester group (-COOCH₃) is an EWG. It withdraws electron density from the aromatic ring, particularly from the ortho and para positions. This "deshields" the protons at these positions, causing them to resonate at a higher chemical shift (downfield).[1]
-
Electron-Donating Groups (EDGs): The hydroxyl (-OH) and methyl (-CH₃) groups are EDGs. They donate electron density to the aromatic ring, especially at the ortho and para positions. This "shields" the protons at these positions, causing them to resonate at a lower chemical shift (upfield).[1]
The interplay of these effects from the three substituents, depending on their relative positions, creates a unique magnetic environment for each aromatic proton, resulting in a distinct ¹H NMR spectrum for each isomer.
Experimental Protocol for ¹H NMR Analysis
The following is a generalized, self-validating protocol for the preparation and analysis of this compound and its isomers by ¹H NMR spectroscopy.
Workflow Diagram
Caption: Standard workflow for ¹H NMR sample preparation and analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified solid sample into a clean, dry vial.[1][2]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3][6] The choice of solvent is critical as it can influence the chemical shift of the hydroxyl proton.[2]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
-
Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulates, transfer the solution to a clean 5 mm NMR tube.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[2]
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which will result in sharp, symmetrical peaks.
-
Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For a routine ¹H NMR spectrum, 8 to 16 scans are typically sufficient.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the specific protons in the molecule.
-
Conclusion
The structural elucidation of positional isomers like those of this compound is a task for which ¹H NMR spectroscopy is exceptionally well-suited. By carefully analyzing the chemical shifts and coupling patterns of the aromatic protons, and understanding the underlying principles of substituent effects, researchers can confidently and accurately distinguish between these closely related compounds. Adherence to a rigorous experimental protocol is paramount in obtaining high-quality, reproducible data, which is the cornerstone of sound scientific research.
References
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
- University of Calgary. Chem 351/353 - Organic Chemistry. [Link]
- Iowa State University.
- University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]
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- Human Metabolome D
- Biological Magnetic Resonance Bank. BMRB. [Link]
- PubChem. PubChem. [Link]
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A Senior Application Scientist's Guide to Distinguishing Methyl 3-hydroxy-4-methylbenzoate and Methyl 4-hydroxy-3-methylbenzoate
In the realm of synthetic chemistry and drug development, the precise identification of constitutional isomers is a critical, non-negotiable step. The subtle shift of a single functional group on an aromatic ring can profoundly alter a molecule's biological activity, reactivity, and physicochemical properties. This guide provides an in-depth, data-supported framework for unequivocally distinguishing between two closely related isomers: Methyl 3-hydroxy-4-methylbenzoate and Methyl 4-hydroxy-3-methylbenzoate. We will move beyond simple data reporting to explore the causal relationships between molecular structure and spectroscopic output, empowering researchers to make confident structural assignments.
Structural and Electronic Profiles: The Root of Spectroscopic Divergence
At first glance, the two isomers appear remarkably similar, sharing the same molecular formula (C₉H₁₀O₃) and molecular weight (166.17 g/mol ). The critical difference lies in the substitution pattern on the benzene ring, which dictates the electronic environment of every atom and, consequently, their behavior in spectroscopic experiments.
-
This compound (Isomer A): The hydroxyl (-OH) group is meta to the methyl ester (-COOCH₃) and ortho to the methyl (-CH₃) group.
-
Methyl 4-hydroxy-3-methylbenzoate (Isomer B): The hydroxyl (-OH) group is para to the methyl ester (-COOCH₃) and ortho to the methyl (-CH₃) group.
This distinction in the relative positioning of the electron-donating hydroxyl and methyl groups versus the electron-withdrawing methyl ester group is the key to their differentiation.
Caption: A generalized workflow for isomer differentiation.
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube. Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Cap the tube and invert several times to ensure complete dissolution.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument on the sample to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure the spectral width covers a range from at least 0 to 12 ppm. Use a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the spectra using the residual solvent peak. Integrate the ¹H signals and identify the chemical shift and multiplicity of each peak.
Corroborative Spectroscopic Techniques
While NMR is primary, IR and Mass Spectrometry provide valuable supporting evidence.
Infrared (IR) Spectroscopy
Both isomers will exhibit characteristic broad O-H stretching vibrations (around 3200-3600 cm⁻¹) and strong carbonyl (C=O) stretching from the ester group (around 1700-1720 cm⁻¹). [1][2][3][4]The key distinction lies in the C-H out-of-plane bending region (the "fingerprint region"). Positional isomers on a benzene ring produce distinct patterns of absorption bands in the 650-900 cm⁻¹ range. [5][6] Comparative IR Data:
| Feature | Expected Wavenumber (cm⁻¹) | Isomer A (3-OH, 4-Me) | Isomer B (4-OH, 3-Me) |
| O-H Stretch (broad) | 3200 - 3600 | Present | Present |
| Aromatic C-H Stretch | 3000 - 3100 | Present | Present |
| C=O Stretch (Ester) | 1700 - 1720 | Present | Present |
| C-O Stretch (Phenol) | ~1220 | Present | Present |
| C-H Bending (oop) | 800 - 900 | Characteristic pattern for 1,2,4-trisubstitution. | Different characteristic pattern for 1,2,4-trisubstitution. |
The subtle but consistent differences in the C-H bending patterns, when compared to reference spectra or computational predictions, can serve as a strong validation of the NMR-based assignment. [5]
Mass Spectrometry (MS)
Under Electron Ionization (EI), both isomers will show an identical molecular ion peak (M⁺) at m/z = 166. The utility of MS lies in potential differences in the fragmentation patterns, although these can sometimes be minimal for positional isomers. [7] Plausible Fragmentation Pathways:
-
Loss of methoxy radical (•OCH₃): [M - 31]⁺ → m/z 135
-
Loss of methyl radical (•CH₃): [M - 15]⁺ → m/z 151
-
Decarboxylation-related fragments: The benzoyl cation ([C₆H₅CO]⁺) is a common fragment in benzoic acid derivatives. [8][9] While the major fragments will likely be the same, the relative intensities of these fragment ions may differ due to the varying stability of the intermediate radical cations formed after the initial ionization. A careful comparison of the relative abundances in the mass spectra of the two pure isomers is required for this technique to be diagnostic.
Summary and Conclusion
Distinguishing between this compound and Methyl 4-hydroxy-3-methylbenzoate is a quintessential challenge in chemical analysis that is readily solved by a multi-faceted spectroscopic approach. While both isomers share the same mass and many similar IR absorptions, their ¹H NMR spectra are decisively different. The unique spin-spin coupling patterns observed in the aromatic region of the proton NMR spectrum serve as an unambiguous fingerprint for each compound. This primary assignment should be corroborated with ¹³C NMR, along with a careful analysis of the fingerprint region in the IR spectrum. By understanding the underlying principles of how molecular structure dictates spectroscopic output, researchers can confidently and accurately characterize these and other challenging isomeric compounds.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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- Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol.
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A Comparative Analysis of the Biological Activity of Hydroxybenzoate Esters: A Guide for Researchers
This guide provides an in-depth comparative analysis of the biological activities of common hydroxybenzoate esters, also known as parabens. As widely utilized preservatives in pharmaceuticals, cosmetics, and food products, a thorough understanding of their structure-activity relationships is crucial for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of facts to explain the causality behind experimental findings and provide actionable, self-validating protocols for further investigation.
Introduction to Hydroxybenzoate Esters
Hydroxybenzoate esters, or parabens, are a series of alkyl esters of p-hydroxybenzoic acid. Their popularity as preservatives stems from their broad-spectrum antimicrobial activity, stability over a wide pH range, and extensive history of use.[1][2][3][4] The most commonly encountered parabens include methylparaben, ethylparaben, propylparaben, and butylparaben, distinguished by the increasing length of their alkyl chains. This structural variation is the primary determinant of their biological activity.[1][3]
This guide will dissect the comparative biological activities of these key parabens, focusing on three critical areas: antimicrobial efficacy, cytotoxicity, and estrogenic activity. We will explore the underlying mechanisms of action and provide detailed protocols for their assessment.
Comparative Antimicrobial Activity
The primary function of parabens in various formulations is to prevent microbial contamination. Their efficacy is not uniform across all microorganisms, and a clear structure-activity relationship governs their potency.
Mechanism of Antimicrobial Action
The antimicrobial action of parabens is primarily attributed to their ability to disrupt the integrity and function of microbial cell membranes.[1][2][3] It is theorized that their lipophilic alkyl chains partition into the lipid bilayer of the cell membrane, disrupting its structure and impairing crucial functions such as transport processes.[2] This disruption can lead to the leakage of intracellular components and ultimately, cell death. Additionally, some evidence suggests that parabens may inhibit the synthesis of DNA and RNA, as well as interfere with the activity of key cellular enzymes like ATPases and phosphotransferases.[1][2][5]
The following diagram illustrates the proposed antimicrobial mechanism of action for parabens.
Caption: Proposed antimicrobial mechanism of parabens.
Structure-Activity Relationship and Comparative Efficacy
A well-established principle in the study of parabens is that their antimicrobial activity increases with the length of the alkyl chain.[1][3][4] Therefore, butylparaben is a more potent antimicrobial agent than propylparaben, which is in turn more effective than ethylparaben and methylparaben. This is attributed to the increased lipophilicity of the longer alkyl chains, which enhances their ability to penetrate microbial cell membranes.[2] Parabens are generally more effective against fungi and Gram-positive bacteria than Gram-negative bacteria.[4]
The following table summarizes the Minimum Inhibitory Concentrations (MIC) of various parabens against common microorganisms, providing a quantitative comparison of their antimicrobial potency.
| Paraben | Organism Type | Staphylococcus aureus | Escherichia coli | Candida albicans |
| Methylparaben | Gram-positive Bacteria | 1000-8000 µg/mL | 1000-4000 µg/mL | 500-2000 µg/mL |
| Ethylparaben | Gram-positive Bacteria | 500-4000 µg/mL | 500-2000 µg/mL | 250-1000 µg/mL |
| Propylparaben | Gram-positive Bacteria | 125-2000 µg/mL | 250-1000 µg/mL | 125-500 µg/mL |
| Butylparaben | Gram-positive Bacteria | 60-1000 µg/mL | 125-500 µg/mL | 60-250 µg/mL |
Note: MIC values can vary depending on the specific strain and testing conditions. The ranges presented are compiled from various sources for comparative purposes.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of parabens, a standardized and widely accepted technique.[6][7][8][9]
Materials:
-
Sterile 96-well microplates
-
Bacterial or fungal strains of interest
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Paraben stock solutions (dissolved in a suitable solvent like ethanol or DMSO)
-
Sterile multichannel pipettes and tips
-
Incubator
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Prepare Paraben Dilutions: In the 96-well plate, perform a serial two-fold dilution of the paraben stock solution in the appropriate broth to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the microbial inoculum to each well containing the paraben dilutions. Include a positive control (broth with inoculum, no paraben) and a negative control (broth only).
-
Incubation: Incubate the microplate at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the paraben that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Comparative Cytotoxicity
While effective as antimicrobials, the potential cytotoxicity of parabens to mammalian cells is a critical consideration in their safety assessment.
Mechanism of Cytotoxicity
The cytotoxic effects of parabens are thought to be linked to mitochondrial dysfunction. It is proposed that parabens can induce the mitochondrial permeability transition, leading to depolarization of the mitochondrial membrane and depletion of cellular ATP. This disruption of mitochondrial function can trigger apoptotic pathways and lead to cell death.
Structure-Activity Relationship and Comparative Potency
Similar to their antimicrobial activity, the cytotoxicity of parabens generally increases with the length of the alkyl chain.[10][11] This trend is again linked to the increased lipophilicity of the longer-chain parabens, which facilitates their passage across the cell membrane and interaction with intracellular targets like mitochondria.
The following table presents a comparison of the half-maximal inhibitory concentration (IC50) values for different parabens in various cell lines, providing a quantitative measure of their cytotoxic potential.
| Paraben | Cell Line | IC50 (µM) |
| Methylparaben | Human Dermal Fibroblasts | ~7050 (MTT assay) |
| A431 (Human Skin Carcinoma) | 7.05 mM (MTT), 5.10 mM (NRU)[12] | |
| Propylparaben | Human Dermal Fibroblasts | ~250 (NRU assay)[11] |
| HeLa (Cervical Cancer) | 220[11] | |
| Butylparaben | Various Fish Cell Lines | 2.4 - 227.6[10] |
| Benzylparaben | Various Fish Cell Lines | 2.2 - 53.3[10] |
Note: IC50 values are highly dependent on the cell line and assay conditions. The data presented is for comparative illustration.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[13][14][15]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Sterile 96-well cell culture plates
-
Paraben stock solutions (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.
-
Treatment: Treat the cells with various concentrations of the parabens for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used for the paraben stock solution).
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Comparative Estrogenic Activity
A significant area of research concerning parabens is their potential to act as endocrine-disrupting chemicals, specifically by mimicking the activity of estrogen.
Mechanism of Estrogenic Action
Parabens exert their estrogenic effects by binding to estrogen receptors (ERs), primarily ERα and ERβ.[16][17][18] This binding can activate the receptor, leading to the transcription of estrogen-responsive genes and eliciting estrogen-like effects in the body. While the binding affinity of parabens for ERs is significantly weaker than that of the natural hormone 17β-estradiol, their widespread use has raised concerns about potential cumulative effects.[18][19]
The following diagram illustrates the estrogen receptor signaling pathway and the interaction of parabens.
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A Comparative Guide to the Antioxidant Activity of Hydroxybenzoate Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the bioactivity of isomeric compounds is paramount. This guide provides an in-depth comparison of the antioxidant activity of hydroxybenzoate isomers, delving into the structural and mechanistic subtleties that govern their efficacy. By synthesizing experimental data with foundational chemical principles, this document serves as a practical resource for selecting and evaluating these compounds in research and development settings.
The Chemical Rationale: Structure Dictates Function in Antioxidant Activity
Hydroxybenzoates, a class of phenolic acids, are structurally characterized by a benzene ring substituted with at least one hydroxyl (-OH) group and a carboxyl (-COOH) group. Their antioxidant potential is primarily attributed to the ability of the hydroxyl group to donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions.[1][2][3] The position of the hydroxyl group relative to the carboxyl group on the aromatic ring gives rise to three distinct isomers for monohydroxybenzoic acid: ortho (2-hydroxybenzoic acid, salicylic acid), meta (3-hydroxybenzoic acid), and para (4-hydroxybenzoic acid).
The antioxidant capacity of these isomers is not uniform and is intrinsically linked to their chemical structure, specifically the position of the hydroxyl group.[4][5] This structure-activity relationship is governed by the stability of the phenoxyl radical formed after hydrogen donation. Isomers that can better stabilize this radical through resonance are more effective antioxidants. Generally, hydroxyl groups in the ortho and para positions lead to greater activity due to enhanced resonance stabilization of the resulting radical.[4][5]
The primary mechanisms through which hydroxybenzoates exert their antioxidant effects include:
-
Direct Radical Scavenging: Donating a hydrogen atom from the phenolic hydroxyl group to a free radical, which results in a stabilized phenoxyl radical and a non-radical product.[1][2]
-
Metal Chelation: Some phenolic compounds can chelate transition metal ions, such as Fe²⁺, thereby reducing the catalytic formation of highly reactive species via Fenton reactions.[1]
-
Indirect Mechanisms: Activation of signaling pathways like the NRF2 pathway, which upregulates the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[1][2][6][7]
Caption: Direct and indirect antioxidant mechanisms of hydroxybenzoic acids.
Quantifying Antioxidant Potency: A Review of Key Experimental Assays
To objectively compare the antioxidant activity of the hydroxybenzoate isomers, several standardized in vitro assays are employed. Each assay is based on a different chemical principle, and therefore, a comprehensive evaluation often involves multiple methods.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a rapid and simple spectrophotometric method to evaluate the free radical scavenging capacity of a compound.[8][9] The principle lies in the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, which has a deep violet color.[8] This donation neutralizes the radical, leading to a color change to pale yellow.[8] The degree of discoloration, measured by the decrease in absorbance at approximately 517 nm, is directly proportional to the antioxidant's radical scavenging activity.[8][10] The results are often expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[11] A lower IC₅₀ value indicates greater antioxidant activity.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).[11] The ABTS•⁺ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[12] In the presence of a hydrogen-donating antioxidant, the ABTS•⁺ is reduced back to its colorless neutral form.[13] The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.[5] The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants.[14]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[15][16] This reduction occurs at a low pH and results in the formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex, which has a maximum absorbance at 593 nm.[15][17] The intensity of the blue color is directly proportional to the reducing power of the sample.[15] FRAP values are typically expressed as micromolar Trolox equivalents or ferrous ion equivalents.[15]
Comparative Analysis of Hydroxybenzoate Isomers
While comprehensive, directly comparable quantitative data for the monohydroxybenzoic acid isomers from a single study is limited, the principles of structure-activity relationships, supported by data from di- and trihydroxybenzoic acids, provide a clear framework for comparison.[11]
The antioxidant activity of phenolic compounds is significantly influenced by the number and position of hydroxyl groups on the aromatic ring.[5][18] An increase in the number of hydroxyl groups generally correlates with enhanced antioxidant activity.[5][11]
For monohydroxybenzoic acids, the available data suggests their antioxidant activity is generally weak compared to their di- and trihydroxy counterparts.[11] However, the positional isomerism still plays a crucial role. The ortho and para isomers (salicylic acid and 4-hydroxybenzoic acid) are expected to be more potent antioxidants than the meta isomer (3-hydroxybenzoic acid). This is because the phenoxyl radicals formed from the ortho and para isomers are better stabilized by resonance, involving the carboxyl group. In the case of salicylic acid (ortho isomer), intramolecular hydrogen bonding can also play a role.
Studies on dihydroxybenzoic acids (DHBAs) clearly illustrate this principle. For instance, 2,3-DHBA and 2,5-DHBA, where the hydroxyl groups are in ortho and para positions relative to each other, consistently show higher antioxidant activity in DPPH, ABTS, and FRAP assays compared to isomers like 3,5-DHBA where the hydroxyl groups are in a meta arrangement.[5][19]
Table 1: Comparative Antioxidant Activity of Dihydroxybenzoic Acid Isomers
| Isomer | Common Name | DPPH IC₅₀ (µM)[5] | ABTS (% Inhibition at 50 µM)[5] | FRAP (µM Fe²⁺)[5] |
| 2,3-Dihydroxybenzoic Acid | Pyrocatechuic Acid | > IC₅₀ | 86.40 | 173.79 |
| 2,5-Dihydroxybenzoic Acid | Gentisic Acid | > IC₅₀ | 80.11 | 236.00 |
| 3,4-Dihydroxybenzoic Acid | Protocatechuic Acid | > IC₅₀ | 74.51 | 44.22 |
| 3,5-Dihydroxybenzoic Acid | α-Resorcylic Acid | > 1000 | 60.39 | - |
| 2,4-Dihydroxybenzoic Acid | β-Resorcylic Acid | > 120,000 | 16.17 | - |
Note: The data presented is compiled from a study on dihydroxybenzoic acids and serves to illustrate the structure-activity relationship. A lower IC₅₀ value indicates higher activity in the DPPH assay, while higher % inhibition in the ABTS assay and a higher FRAP value indicate greater antioxidant capacity.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key assays cited in this guide. Adherence to these protocols is crucial for obtaining reliable and reproducible data.
DPPH Radical Scavenging Assay Protocol
Caption: General workflow for the DPPH radical scavenging assay.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Store in a dark, airtight container.[8]
-
Prepare stock solutions of the hydroxybenzoate isomers and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.[8]
-
Perform serial dilutions of the test compounds and the positive control to obtain a range of concentrations for testing.[8]
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each concentration of the test compounds and positive control to different wells.
-
Add the DPPH working solution to each well.
-
Include a control well containing only the solvent and the DPPH solution.[8]
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[10]
-
-
Measurement:
-
Measure the absorbance of each well at approximately 517 nm using a microplate reader.[11]
-
-
Calculation:
FRAP Assay Protocol
Caption: General workflow for the FRAP assay.
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.
-
Prepare various concentrations of the hydroxybenzoate isomers and a ferrous sulfate (FeSO₄) standard.[11]
-
-
Assay Procedure:
-
Incubation:
-
Measurement:
-
Measure the absorbance of the resulting blue-colored ferrous-TPZ complex at 593 nm.[11]
-
-
Calculation:
-
The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using FeSO₄ and is expressed as µM of Fe²⁺ equivalents.[11]
-
Conclusion
The antioxidant activity of hydroxybenzoate isomers is a clear demonstration of the principle that structure dictates function. While monohydroxybenzoic acids are generally modest antioxidants, the position of the hydroxyl group is a critical determinant of their radical scavenging potential, with ortho and para isomers exhibiting greater activity than the meta isomer. This is further substantiated by the more pronounced antioxidant capacities observed in di- and trihydroxybenzoic acids with favorable hydroxyl group positioning. For researchers in drug development and related fields, a thorough understanding of these structure-activity relationships, coupled with robust experimental validation using standardized assays such as DPPH, ABTS, and FRAP, is essential for the rational selection and application of these compounds.
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- 14. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ultimatetreat.com.au [ultimatetreat.com.au]
- 16. arborassays.com [arborassays.com]
- 17. assaygenie.com [assaygenie.com]
- 18. ffhdj.com [ffhdj.com]
- 19. Dihydroxybenzoic Acid Isomers Differentially Dissociate Soluble Biotinyl-Aβ(1–42) Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Methyl 3-hydroxy-4-methylbenzoate
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical intermediates is paramount. Methyl 3-hydroxy-4-methylbenzoate, a key building block in the synthesis of various pharmaceutical agents and fine chemicals, requires robust analytical methods to ensure the quality, consistency, and purity of final products. This guide provides an in-depth comparison of three common analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
The selection of an optimal analytical method is a critical decision, contingent on factors such as required sensitivity, sample matrix complexity, available instrumentation, and the specific goals of the analysis—be it for routine quality control, stability testing, or impurity profiling. This document offers a technical narrative grounded in established analytical principles, presenting detailed experimental protocols and comparative performance data to empower researchers to make informed methodological choices.
At a Glance: Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry for the quantitative analysis of this compound. The performance data presented is synthesized from validated methods for structurally similar compounds, such as methylparaben and other benzoate derivatives, to provide a realistic benchmark for comparison.[1][2][3]
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Primary Use | Quantification, Purity Assessment | Identification, Quantification, Impurity Profiling | Simple, rapid quantification in pure samples |
| Selectivity | Good to Excellent | Excellent | Low to Moderate |
| Sensitivity | High (µg/mL to ng/mL range) | Very High (ng/mL to pg/mL range) | Moderate (µg/mL range) |
| Linearity Range | Typically 0.5 - 100 µg/mL | Typically 0.1 - 50 µg/mL | Typically 2 - 20 µg/mL |
| Limit of Detection (LOD) | ~0.2 µg/mL | ~0.05 µg/mL | ~0.8 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.15 µg/mL | ~2.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (%RSD) | < 2% | < 10% | < 3% |
| Sample Throughput | High | Medium | Very High |
| Sample Derivatization | Not required | Required (Silylation) | Not required |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of modern analytical chemistry, offering a superb balance of speed, sensitivity, and resolution for the quantification of non-volatile and thermally sensitive compounds like this compound.[3][4] The principle lies in the separation of the analyte from other components in a sample mixture as it is carried by a liquid mobile phase through a column packed with a solid stationary phase. The separation is based on the analyte's differential partitioning between the two phases. For a compound like this compound, a reversed-phase C18 column is ideal, where the non-polar stationary phase retains the moderately polar analyte, and a polar mobile phase is used for elution.
The choice of a C18 column is based on its versatility and effectiveness in separating a wide range of organic molecules.[5] The mobile phase, a mixture of acetonitrile and acidified water, is selected to ensure good peak shape and resolution. The addition of a small amount of acid (e.g., formic or phosphoric acid) to the aqueous component of the mobile phase is crucial; it suppresses the ionization of the phenolic hydroxyl group on the analyte, leading to more consistent retention times and sharper, more symmetrical peaks.[6] UV detection is set at a wavelength corresponding to the absorbance maximum of the aromatic ring system, providing good sensitivity.
Experimental Protocol: HPLC-UV
Instrumentation and Consumables:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Acetonitrile (HPLC grade).
-
Deionized water (18.2 MΩ·cm).
-
Formic acid (≥98%).
-
0.45 µm syringe filters (PTFE or nylon).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Elution: Isocratic at 60:40 (A:B) or a shallow gradient for impurity profiling.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 258 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Solution Preparation: Accurately weigh 10.0 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to the mark with the mobile phase. This yields a 100 µg/mL stock solution. Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution.
-
Sample Solution Preparation: Accurately weigh an appropriate amount of the sample, dissolve in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL), and filter through a 0.45 µm syringe filter.
-
System Suitability: Inject the 50 µg/mL standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Calibration: Inject the calibration standards in ascending order of concentration. Construct a calibration curve by plotting the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Quantification: Inject the sample solution. Identify the this compound peak by its retention time and calculate the concentration using the linear regression equation from the calibration curve.
HPLC-UV Workflow Diagram
Caption: HPLC-UV workflow for quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers unparalleled selectivity and sensitivity, making it an excellent choice for both identifying and quantifying this compound, especially in complex matrices or for trace-level analysis.[3] The technique separates volatile compounds in the gas phase using a capillary column. The mass spectrometer then fragments the eluted compounds and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for definitive identification.
A critical consideration for analyzing phenolic compounds like this compound by GC is their limited volatility and the presence of an active hydroxyl group.[3] This active hydrogen can cause peak tailing and poor chromatographic performance. Therefore, a derivatization step is essential. Silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is the preferred method. This process replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing the compound's volatility and thermal stability, resulting in sharp, symmetrical peaks and improved analytical performance.
Experimental Protocol: GC-MS
Instrumentation and Consumables:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Helium (carrier gas).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Ethyl acetate or Dichloromethane (GC grade).
GC-MS Conditions:
-
Injector Temperature: 260 °C.
-
Carrier Gas Flow: Helium at 1.2 mL/min (constant flow).
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (e.g., monitoring m/z of the molecular ion and key fragments of the TMS derivative).
Procedure:
-
Standard and Sample Preparation: Prepare stock solutions of the standard and sample in a volatile solvent like ethyl acetate.
-
Derivatization (Silylation):
-
Pipette a known volume (e.g., 100 µL) of the standard or sample solution into a GC vial insert.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA + 1% TMCS and 50 µL of ethyl acetate.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Calibration: Prepare a series of calibration standards and derivatize them following the same procedure. Inject the derivatized standards to construct a calibration curve based on the peak area of the target ion.
-
Quantification: Inject the derivatized sample. The concentration is determined by comparing the peak area of the characteristic ion to the calibration curve.
GC-MS Workflow with Derivatization Diagram
Caption: GC-MS workflow including the silylation step.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique for the quantification of compounds that absorb ultraviolet or visible light. This compound, with its aromatic ring, exhibits strong UV absorbance, making it a suitable candidate for this method.[7][8] The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
This technique is exceptionally well-suited for the analysis of pure bulk substances or simple formulations where interfering substances that absorb at the same wavelength are absent. Its primary limitation is a lack of selectivity; any impurity or excipient with a similar UV chromophore will interfere with the measurement, leading to inaccurate results. Therefore, its application is generally confined to quality control assays where the sample matrix is well-defined and controlled.
Experimental Protocol: UV-Vis Spectrophotometry
Instrumentation and Consumables:
-
Double-beam UV-Vis spectrophotometer with matched quartz cuvettes (1 cm path length).
-
Methanol (HPLC or spectroscopic grade).
-
Analytical balance.
-
Volumetric flasks and pipettes.
Procedure:
-
Solvent Selection and Wavelength Maximum (λmax) Determination:
-
Dissolve a small amount of this compound in methanol.
-
Scan the solution from 400 nm to 200 nm using methanol as the blank.
-
Identify the wavelength of maximum absorbance (λmax). For structurally similar compounds, this is typically around 254-258 nm.[7]
-
-
Standard Solution Preparation: Accurately weigh 10.0 mg of the reference standard, dissolve it in methanol in a 100 mL volumetric flask, and dilute to the mark (100 µg/mL stock solution). Prepare a series of calibration standards (e.g., 2, 4, 8, 12, 16, 20 µg/mL) by diluting the stock solution with methanol.
-
Sample Solution Preparation: Prepare a sample solution in methanol with a theoretical concentration that falls within the middle of the calibration range.
-
Calibration:
-
Set the spectrophotometer to the predetermined λmax.
-
Use methanol to zero the instrument (blank).
-
Measure the absorbance of each calibration standard.
-
Plot a graph of absorbance versus concentration. The resulting calibration curve should be linear with a correlation coefficient (r²) ≥ 0.998.
-
-
Quantification: Measure the absorbance of the sample solution and determine its concentration from the calibration curve.
UV-Vis Spectrophotometry Workflow Diagram
Caption: UV-Vis spectrophotometry workflow for analysis.
Conclusion and Recommendations
The quantitative analysis of this compound can be effectively achieved using HPLC-UV, GC-MS, and UV-Vis spectrophotometry. The choice among these methods is dictated by the specific analytical requirements.
-
HPLC-UV is the recommended method for routine quality control, offering an excellent combination of accuracy, precision, and throughput without the need for derivatization. It is highly reliable for purity assessments and stability studies.
-
GC-MS is the superior choice when absolute certainty of identification is required or when analyzing for trace-level impurities. Its high sensitivity and selectivity are invaluable for complex sample matrices, though the mandatory derivatization step adds to the sample preparation time.
-
UV-Vis Spectrophotometry serves as a rapid and economical tool for the straightforward quantification of pure substances or simple mixtures. Its utility is limited by its low selectivity, making it unsuitable for complex samples where excipients or impurities might interfere.
Each protocol described herein is a self-validating system, grounded in established analytical chemistry principles. By understanding the causality behind experimental choices—from mobile phase selection in HPLC to the necessity of derivatization in GC—researchers can confidently select and implement the most appropriate method for their specific application, ensuring the generation of trustworthy and accurate quantitative data.
References
- Development and validation of a new method for determination of methylparaben in Iran market infant formulae by HPLC. (2021).
- Method Development and Validation of High Performance Liquid Chromatography Method for Methylparaben and Butylparaben in Ointment Form. (2019). Journal of Biochemical Technology. [Link]
- A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel. (n.d.). ijppsjournal.com. [Link]
- Spectrophotometric Determination of Methyl Paraben in Pure and Pharmaceutical Oral Solution. (2017).
- Determination of Methyl Paraben from Cosmetics by UV Spectroscopy. (2019). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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- 2. jbiochemtech.com [jbiochemtech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
characterization and comparison of synthetic routes to Methyl 3-hydroxy-4-methylbenzoate
Introduction: Methyl 3-hydroxy-4-methylbenzoate is a valuable organic intermediate widely utilized in the synthesis of pharmaceuticals and specialty chemicals. Its structural motif, featuring a substituted aromatic ring with hydroxyl, methyl, and methyl ester functionalities, makes it a versatile building block. This guide provides a comprehensive analysis and comparison of the most practical synthetic routes to this compound, offering in-depth technical insights and experimental data to aid researchers in selecting the optimal strategy for their specific needs.
Route A: Fischer Esterification of 3-hydroxy-4-methylbenzoic acid
The most direct and classical approach to this compound is the Fischer esterification of its corresponding carboxylic acid, 3-hydroxy-4-methylbenzoic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.[1][2]
Reaction Scheme:
Caption: Fischer Esterification of 3-hydroxy-4-methylbenzoic acid.
Mechanistic Insights and Experimental Rationale:
The Fischer esterification is a reversible process, and to drive the equilibrium towards the product, an excess of the alcohol (methanol) is typically used.[1][3] The reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), which protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.[4][5][6]
The subsequent steps involve proton transfer and the elimination of a water molecule to form the ester.[4][7] The choice of a strong acid catalyst is crucial; while the starting material is an acid, its acidity is insufficient to catalyze the reaction effectively.[3]
Advantages:
-
High Atom Economy: This is a direct, one-step synthesis from the corresponding carboxylic acid.
-
Well-Established and Scalable: The Fischer esterification is a robust and widely used industrial process.
-
Simple Purification: The product can often be purified by extraction and distillation or recrystallization.
Disadvantages:
-
Availability of Starting Material: The primary limitation is the commercial availability and cost of 3-hydroxy-4-methylbenzoic acid.
-
Equilibrium Limitations: Being a reversible reaction, achieving very high conversions may require specific strategies like the removal of water.[1][3][5]
Route B: Synthesis from p-Cresol via Kolbe-Schmitt Carboxylation followed by Esterification
Reaction Scheme:
Caption: Two-step synthesis from p-Cresol.
Mechanistic Insights and Experimental Rationale:
The Kolbe-Schmitt reaction involves the nucleophilic addition of a phenoxide to carbon dioxide.[8] In the first step, p-cresol is deprotonated with a strong base, typically sodium hydroxide, to form the sodium phenoxide. This phenoxide is then heated with carbon dioxide under pressure. The regioselectivity of the carboxylation is influenced by the reaction conditions.[8][10][11] For the synthesis of the desired 3-hydroxy-4-methylbenzoic acid, specific conditions are required to favor carboxylation at the ortho position to the hydroxyl group.
The resulting carboxylic acid is then esterified as described in Route A.
Advantages:
-
Readily Available Starting Material: p-Cresol is an inexpensive and abundant industrial chemical.
-
Cost-Effective: This route is economically attractive for large-scale production.
Disadvantages:
-
Two-Step Process: The overall synthesis is longer than Route A.
-
Harsh Reaction Conditions: The Kolbe-Schmitt reaction often requires high pressure and temperature.[8]
-
Potential for Isomeric Impurities: Controlling the regioselectivity of the carboxylation can be challenging and may lead to the formation of isomeric products.
Route C: Oxidation of 3-hydroxy-4-methylbenzaldehyde
An alternative synthetic approach involves the oxidation of the corresponding aldehyde, 3-hydroxy-4-methylbenzaldehyde. This aldehyde can be synthesized from o-cresol via the Reimer-Tiemann reaction.[12] The subsequent oxidation to the methyl ester can be achieved in a single step using specific oxidizing agents.
Reaction Scheme:
Sources
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- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
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- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
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- 10. jk-sci.com [jk-sci.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 3-Hydroxy-4-Methylbenzoate
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of laboratory chemicals are paramount, not only for regulatory compliance but for the protection of personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of methyl 3-hydroxy-4-methylbenzoate, grounding procedural guidance in the chemical's known hazard profile.
Understanding the Hazard Profile: Why Proper Disposal is Critical
This compound, and its isomers like methyl 3-hydroxybenzoate and methyl 4-hydroxybenzoate, are classified as hazardous materials.[1][2][3] Understanding the specific risks associated with this compound class is the first step in appreciating the necessity of meticulous disposal procedures.
Based on data from closely related isomers, the primary hazards include:
-
Serious Eye Irritation: Can cause serious eye damage or irritation.[2][3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3]
-
Aquatic Toxicity: May be harmful to aquatic life with long-lasting effects.[4][5]
These hazards dictate that this compound cannot be disposed of as common laboratory trash or flushed down the drain.[4] Improper disposal can lead to environmental contamination and pose a risk to public health.
Quantitative Data Summary
| Property | Value | Significance for Disposal |
| Hazard Classifications | Acute Toxicity (Oral), Skin Irritation, Eye Irritation, Specific Target Organ Toxicity (Single Exposure)[1][3] | Dictates the need for personal protective equipment (PPE) and handling as hazardous waste. |
| Boiling Point | ~280-281 °C (for methyl 3-hydroxybenzoate)[1] | Low volatility at room temperature, but heating can increase inhalation risk. |
| Solubility | Slightly soluble in water; soluble in organic solvents. | Influences spill cleanup procedures and potential for environmental transport if improperly disposed. |
| Biodegradability | Benzoates are generally considered biodegradable. | While biodegradable, high concentrations can still be toxic to aquatic ecosystems before degradation occurs.[6][7] |
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring safety and compliance at each stage.
Immediate Waste Collection at the Point of Generation
-
Segregation is Key: As soon as a process generates waste containing this compound, it must be segregated into a dedicated hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Container Selection: Use a chemically resistant container with a secure, leak-proof lid. High-density polyethylene (HDPE) or glass containers are generally suitable. The original product container can be used if it is in good condition.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Irritant," "Harmful if Swallowed").[8]
Spill and Contamination Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental release.
-
Personal Protective Equipment (PPE): Before addressing a spill, don appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat. For larger spills or in poorly ventilated areas, respiratory protection may be necessary.[1]
-
Containment: For liquid spills, contain the material using an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.
-
Cleanup:
-
For solid spills, carefully sweep up the material to avoid generating dust.[9]
-
For contained liquid spills, absorb the material with an inert substance.
-
Place all contaminated materials (absorbent, used PPE, etc.) into a designated hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with soap and water. Prevent runoff from entering drains.[10]
Storage of Hazardous Waste
-
Designated Storage Area: Store the sealed and labeled waste container in a designated, secure, and well-ventilated area away from incompatible materials, such as strong oxidizing agents.[4][8] This area should be clearly marked as a hazardous waste accumulation site.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Final Disposal
-
Professional Disposal Service: The final disposal of this compound waste must be conducted by a licensed hazardous waste disposal contractor.[2] Your institution's Environmental Health and Safety (EHS) department will have established procedures for the collection and disposal of chemical waste.
-
Documentation: Ensure all required waste disposal documentation is completed accurately, as per your institution's and local regulatory requirements.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of scientific integrity and environmental stewardship.
References
- METHYL PARABEN (METHYL 4- HYDROXYBENZOATE) (RING-13C6, 99%) 1 MG/ML IN METHANOL Safety Data Sheet. (n.d.).
- Methyl 3-hydroxybenzoate 99 19438-10-9. (n.d.). Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific. (2009, September 22).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 6).
- This compound | C9H10O3 | CID 354091. (n.d.). PubChem.
- Material Safety Data Sheet - Methyl 4-hydroxybenzoate, sodium salt, 99.0-102.0%. (n.d.).
- METHYL 4-HYDROXYBENZOATE. (n.d.). Ataman Kimya.
- Methyl 4-hydroxy-3-methylbenzoate | C9H10O3 | CID 11240684. (n.d.). PubChem.
- Methyl 3-hydroxy-4-methoxybenzoate | C9H10O4 | CID 4056967. (n.d.). PubChem.
- Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by... (n.d.). ResearchGate.
- Methyl 4-hydroxybenzoate CAS 99-76-3 | 106757. (n.d.). Merck Millipore.
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- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. fishersci.com [fishersci.com]
- 9. uprm.edu [uprm.edu]
- 10. isotope.com [isotope.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
